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  • Product: L-METHIONINE (13C5)

Core Science & Biosynthesis

Foundational

Technical Guide: Stable Isotope Labeling Properties of 13C5 Methionine

Executive Summary This guide details the physicochemical properties, metabolic behavior, and experimental applications of L-Methionine-13C5 (13C5-Met). Unlike standard SILAC reagents (Lysine/Arginine), 13C5-Met offers un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical properties, metabolic behavior, and experimental applications of L-Methionine-13C5 (13C5-Met). Unlike standard SILAC reagents (Lysine/Arginine), 13C5-Met offers unique utility in tracing one-carbon metabolism and distinguishing de novo uptake from salvage pathway recycling. This document provides researchers with actionable protocols for quantitative proteomics and metabolic flux analysis, emphasizing the critical distinction between M+5 (intact tracer) and M+4 (recycled metabolite) isotopologues.

Physicochemical Specifications

13C5 Methionine is an isotopologue of L-Methionine where all five carbon atoms are replaced with Carbon-13.[1][2]

FeatureSpecificationTechnical Note
Chemical Formula $ ^{13}C_5H_{11}NO_2S $All carbons labeled (Universal Labeling).[3]
Molecular Weight 154.22 Da~5.017 Da shift relative to light Met ($ ^{12}C_5H_{11}NO_2S $, MW 149.21).
Mass Shift +5.0167 Da Distinct from Deuterium labeling; no chromatographic retention time shift (prevents quantification errors in LC-MS).
Isotopic Purity ≥ 99 atom % 13CEssential to minimize "M-1" isotopic envelope interference.
Solubility Water, 1M HClStock solutions (e.g., 100 mM) should be prepared in water and stored at -80°C.

Mechanism of Action: The Methionine Cycle & Tracing Logic

Understanding the metabolic fate of 13C5-Met is critical for interpreting MS data. Unlike Lysine (which is generally not metabolized significantly in cell culture), Methionine is metabolically active.

The "M+5 vs. M+4" Phenomenon

When 13C5-Met enters the cell, it is converted to S-Adenosylmethionine (SAM). Upon donating a methyl group (for DNA/histone methylation), the remaining backbone becomes S-Adenosylhomocysteine (SAH), retaining only 4 labeled carbons.

  • 13C5-Met (Input): Mass shift +5.

  • Methylation Event: Transfers 13C-Methyl (+1) to substrate.

  • Recycling: The remaining 13C4-Homocysteine can be remethylated (using unlabeled folate) back to Methionine.

  • Result: Recycled Methionine is M+4.

This property allows researchers to measure the Methionine Salvage Pathway efficiency by quantifying the ratio of M+5 (exogenous) to M+4 (recycled) peptides.

Pathway Visualization

The following diagram illustrates the flow of carbon isotopes through the cycle.

MetCycle Met_In Exogenous 13C5-Met (M+5) SAM 13C5-SAM (Universal Donor) Met_In->SAM MAT2A Substrate Methylated Substrate (DNA/Protein-13CH3) SAM->Substrate Methyltransferase SAH 13C4-SAH SAM->SAH Methyl Transfer Hcy 13C4-Homocysteine SAH->Hcy AHCY Met_Recycled Recycled Met (M+4) Hcy->Met_Recycled Methionine Synthase (Uses 12C-Folate) Cys 13C4-Cysteine (Transsulfuration) Hcy->Cys CBS Met_Recycled->SAM Re-entry

Caption: Metabolic fate of 13C5-Methionine. Note the transition from M+5 to M+4 during recycling.

Application I: Proteomic Labeling (Met-SILAC)

While Lys/Arg SILAC is standard, Met-SILAC is powerful for studying methionine-rich proteins or when used in conjunction with "Pulse" experiments to measure synthesis rates.

Protocol: High-Efficiency Incorporation

Objective: Complete replacement of endogenous Methionine with 13C5-Met in mammalian cells.

Materials:

  • SILAC-grade DMEM/RPMI (Methionine, Lysine, Arginine deficient).

  • Dialyzed FBS (Critical: Standard FBS contains endogenous Met which dilutes the label).

  • 13C5-L-Methionine.[1][2][3][4][5][6]

  • L-Lysine and L-Arginine (unlabeled).[7]

Step-by-Step Workflow:

  • Media Preparation:

    • Reconstitute SILAC media with 10% Dialyzed FBS.

    • Add unlabeled Lysine and Arginine to standard concentrations (e.g., Lys 0.798 mM, Arg 0.398 mM for DMEM).

    • Add 13C5-Methionine at 30 mg/L (approx. 0.2 mM). Note: Some protocols suggest doubling this concentration to outcompete trace endogenous Met.

  • Adaptation Phase:

    • Thaw cells and seed directly into 13C5-Met media.

    • Passage cells for at least 5-6 doublings .

    • Calculation: If split ratio is 1:3, 5 passages

      
       8 doublings.
      
  • Incorporation Check (Quality Control):

    • Lyse a small aliquot of cells. Digest with Trypsin.

    • Analyze by LC-MS/MS.[5][8]

    • Target: Look for Methionine-containing peptides.

    • Success Criteria: >95% intensity in the Heavy (M+5) peak relative to Light (M+0).

  • Experimental Treatment:

    • Once labeled, perform drug treatment or perturbation.

    • Mix Heavy (Treated) and Light (Control) lysates 1:1.

Handling Methionine Oxidation (The "MObBa" Strategy)

Methionine is highly susceptible to oxidation (Met → Met-Sulfoxide, +16 Da) during sample prep (electrospray ionization). This splits the signal and ruins quantification.

Solution: Methionine Oxidation by Blocking with Alkylation[9][10][11]

  • Perform alkylation (iodoacetamide) at pH < 2.0 (acidic).

  • At low pH, unoxidized Met is alkylated, preventing artifactual oxidation during MS.[9]

  • Reference: Ghaemmaghami et al. demonstrated this significantly improves quantification accuracy.

Application II: Epigenetic Methyl Tracing

13C5-Met is the "gold standard" for tracing methyl groups into histone modifications (e.g., H3K4me3).

Workflow Diagram

MethylTracing Culture Cell Culture (13C5-Met Media) Extract Nuclei Extraction Culture->Extract Digest Histone Digestion (Propionylation) Extract->Digest Acid Extraction MS LC-MS Analysis Digest->MS Derivatization Data Quantify 13C-Methyl occupancy MS->Data Extract Ion Chromatograms

Caption: Workflow for tracing 13C-methyl groups from Methionine into Histones.

Data Interpretation

When analyzing histone peptides (e.g., H3K4):

  • Light (unlabeled): Pre-existing methylation.

  • Heavy (+1.003 Da per methyl group): Methylation occurring after label addition.

  • Note: A trimethylated lysine (Kme3) derived entirely from the tracer will show a mass shift of +3.01 Da.

Troubleshooting & Optimization

IssueCauseSolution
Incomplete Incorporation (<95%) Endogenous Met in FBS or Autophagy.Use 100% Dialyzed FBS. Increase 13C5-Met concentration by 2x.
Signal Splitting Methionine Oxidation (+16 Da).Avoid vigorous vortexing. Use acidic alkylation (MObBa). Exclude oxidized peptides from quantitation.
M+4 Peaks Appearing Methionine Recycling.This is biological, not an error. Use the M+5/M+4 ratio to calculate salvage pathway flux.
Arginine Conversion Arg → Pro conversion (common in SILAC).Not applicable to Met-SILAC directly, but if co-labeling with Arg, titrate Arg concentration down.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[12] Molecular & Cellular Proteomics. Link

  • Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences. Link

  • Ghaemmaghami, S., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.[9][10][11] bioRxiv. Link

  • Cambridge Isotope Laboratories. (2023).[4] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Application Note. Link

  • Hahne, H., et al. (2013). DMSO enhances electrospray response, boosting sensitivity of proteomic experiments. Nature Methods. (Relevant for detecting low-abundance Met peptides). Link

Sources

Exploratory

L-Methionine 13C5 CAS number 202326-57-6 specifications

Technical Whitepaper: L-Methionine- (CAS 202326-57-6) Advanced Specifications, Metabolic Tracing, and Proteomic Applications Executive Summary L-Methionine- (CAS 202326-57-6) is a stable isotope-labeled isotopologue of t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: L-Methionine-


 (CAS 202326-57-6) 
Advanced Specifications, Metabolic Tracing, and Proteomic Applications 

Executive Summary

L-Methionine-


 (CAS 202326-57-6) is a stable isotope-labeled isotopologue of the essential amino acid L-methionine, where all five carbon atoms are substituted with Carbon-13 (

C).[1][2][3][4][5][6][7][8][9][10][11][12] This specific isotopologue serves as a critical tool in quantitative proteomics (SILAC), metabolic flux analysis (MFA), and methylation profiling. Unlike radioisotopes, it offers a non-radioactive, chemically identical tracer that can be resolved by high-resolution mass spectrometry (HRMS) due to its distinct mass shift (+5.016 Da relative to unlabeled methionine).

This guide details the physicochemical specifications, mechanistic utility in the methionine cycle, and a validated protocol for metabolic labeling in mammalian cell culture.

Part 1: Chemical & Physical Specifications

The following specifications represent the "Gold Standard" for analytical grade L-Methionine-


 intended for MS and NMR applications.
PropertySpecification
Chemical Name L-Methionine (

)
CAS Number 202326-57-6
Unlabeled Analog CAS 63-68-3
Chemical Formula

Molecular Weight 154.17 g/mol (vs. 149.21 g/mol for unlabeled)
Mass Shift +5 Da (M+5)
Isotopic Purity

atom %

Chemical Purity

(Chiral purity

L-isomer)
Solubility Soluble in water (50 mg/mL); dilute HCl
Appearance White to off-white crystalline powder
Melting Point 280–282 °C (decomposition)
Storage Conditions -20°C (desiccated); protect from light and moisture

Part 2: Isotopic Labeling & Mass Spectrometry Utility

The "M+5" Signature

In mass spectrometry, the utility of L-Methionine-


 relies on the predictable mass shift.
  • Precursor Ion: The intact amino acid appears at

    
     155.17 
    
    
    
    .
  • Peptide Incorporation: When incorporated into a protein, the mass shift of a peptide containing n methionine residues is

    
     Da. This allows for the segregation of "Heavy" (labeled) and "Light" (unlabeled) peptides in the MS1 spectrum.
    
Metabolic Fate & The "M+4" Phenomenon

Researchers must account for the metabolic recycling of methionine.

  • Uptake: Cells import L-Methionine-

    
     (M+5).
    
  • Activation: Converted to S-Adenosylmethionine (SAM, M+5).

  • Methylation: SAM donates the methyl group (containing one

    
    C) to DNA/proteins.[6] The remaining byproduct is S-Adenosylhomocysteine (SAH), which contains the four-carbon backbone (
    
    
    
    ).
  • Recycling: SAH is hydrolyzed to Homocysteine (

    
    ). If the cell remethylates Homocysteine using the folate cycle (providing an unlabeled 
    
    
    
    C-methyl group), the regenerated Methionine is M+4 (
    
    
    -Met).

Critical Insight: In metabolic flux analysis, the ratio of M+5 (exogenous) to M+4 (recycled) Methionine provides a direct readout of the remethylation flux versus uptake efficiency.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the flow of the


 label through the Methionine Cycle, highlighting where the mass shift changes from M+5 to M+4.

MethionineCycle Figure 1: 13C-Methionine Metabolic Fate & Mass Shift Logic Met_Exo Exogenous L-Met (13C5) [M+5] Met_Cyto Cytosolic L-Met (13C5) [M+5] Met_Exo->Met_Cyto Transport (LAT1/2) SAM S-Adenosylmethionine (SAM) [M+5] Met_Cyto->SAM MAT2A (Adenosylation) Methylated Methylated Product (Contains 13C-Methyl) SAM->Methylated CH3 Transfer SAH S-Adenosylhomocysteine (SAH) [M+4 Backbone] SAM->SAH Methyl Transfer Substrate Substrate (DNA/Protein) Substrate->Methylated Hcy Homocysteine (Hcy) [M+4 Backbone] SAH->Hcy AHCY (Hydrolysis) Met_Recycled Recycled L-Met [M+4] Hcy->Met_Recycled MTR (Remethylation) Met_Recycled->SAM Re-entry Folate Folate Cycle (Donates 12C-Methyl) Folate->Met_Recycled

Caption: Tracking the carbon backbone. Note how the M+5 label splits into an M+1 methyl group (for methylation) and an M+4 backbone (recycled).

Part 4: Experimental Protocol: Metabolic Labeling for Proteomics

This protocol is adapted for Methionine-SILAC . While Lys/Arg are standard for tryptic peptides, Methionine labeling is essential for studying methionine oxidation, N-terminal processing, or methylation dynamics.

Reagents Required
  • Custom Media: DMEM or RPMI 1640 deficient in L-Methionine, L-Lysine, and L-Arginine.

  • Dialyzed FBS: Serum must be dialyzed (10 kDa cutoff) to remove endogenous amino acids.

  • Isotopes:

    • L-Methionine-

      
       (Heavy).[1][3][4][5][7][8]
      
    • L-Methionine (Unlabeled, Light).[5]

    • L-Lysine/L-Arginine (standard formulation to prevent auxotrophic stress).

Step-by-Step Workflow
  • Media Preparation:

    • Light Medium: Supplement deficient DMEM with 30 mg/L unlabeled L-Methionine + 10% Dialyzed FBS.

    • Heavy Medium: Supplement deficient DMEM with 30 mg/L L-Methionine-

      
       + 10% Dialyzed FBS.
      
    • Note: Ensure Lysine and Arginine are added to both media at standard concentrations (e.g., Lys 146 mg/L, Arg 84 mg/L for DMEM).

  • Cell Adaptation (The "5 Doubling" Rule):

    • Thaw cells and split into two populations: Light and Heavy.

    • Culture cells for a minimum of 5-6 cell doublings (approx. 2 weeks for HeLa/HEK293).

    • Validation: Perform a test lysis and MS run to confirm >98% incorporation efficiency of the

      
       label.
      
  • Experimental Treatment:

    • Apply drug treatment or perturbation to one population (e.g., Heavy) while treating the other (Light) with vehicle control.

  • Harvest & Lysis:

    • Wash cells 3x with ice-cold PBS to remove extracellular methionine.

    • Lyse cells in 8M Urea or SDS-based buffer.

    • Quantification: Determine protein concentration (BCA assay).

  • Mixing:

    • Mix Light and Heavy lysates at a strict 1:1 ratio based on protein mass.

  • Digestion & Analysis:

    • Reduce (DTT), Alkylate (IAA), and Digest (Trypsin).

    • Analyze via LC-MS/MS.[5]

SILAC Workflow Visualization

SILAC_Workflow Figure 2: L-Methionine-13C5 SILAC Workflow Cells Mammalian Cells Media_L Light Media (12C-Met) Culture_L Culture (5+ Doublings) Control Media_L->Culture_L Media_H Heavy Media (13C5-Met) Culture_H Culture (5+ Doublings) Treated Media_H->Culture_H Mix Mix Lysates (1:1) Culture_L->Mix Culture_H->Mix Digest Trypsin Digestion Mix->Digest MS LC-MS/MS Analysis Digest->MS Data Data: Ratio H/L (Quantification) MS->Data

Caption: Differential labeling allows precise relative quantification of proteomes.

Part 5: Handling, Stability & Storage

To maintain the isotopic integrity of CAS 202326-57-6:

  • Hygroscopicity: L-Methionine is moderately hygroscopic. Store the powder in a desiccator at -20°C.

  • Oxidation Sensitivity: Methionine is prone to oxidation (forming Methionine Sulfoxide).

    • Best Practice: Prepare stock solutions in degassed water or buffer.

    • Storage of Stock: Aliquot and freeze at -80°C. Do not subject to repeated freeze-thaw cycles.

  • Sterility: For cell culture, dissolve in PBS and filter-sterilize (0.22 µm) rather than autoclaving, as high heat can accelerate degradation/oxidation.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • Maddocks, O. D., et al. (2016). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature. (Demonstrates application of metabolic tracing in amino acid metabolism). Available at: [Link]

Sources

Foundational

Precision Tracing of Methionine Metabolism: A Technical Guide to [U-13C5]-Methionine Flux Analysis

Executive Summary Methionine is a unique sulfur-containing essential amino acid that governs three critical cellular axes: protein synthesis, methylation (via S-adenosylmethionine, SAM), and antioxidant defense (via glut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionine is a unique sulfur-containing essential amino acid that governs three critical cellular axes: protein synthesis, methylation (via S-adenosylmethionine, SAM), and antioxidant defense (via glutathione).[1] Standard static profiling of these metabolites fails to capture the dynamic turnover rates essential for understanding cancer metabolism, T-cell activation, and hepatic function.

This technical guide details the application of [U-13C5]-Methionine —where all five carbon atoms are labeled—to map metabolic flux. Unlike methyl-only labeling (which tracks only methylation), [U-13C5]-Methionine allows the simultaneous deconvolution of the methionine cycle, the transsulfuration pathway (anaplerosis), and polyamine synthesis.

Part 1: The Biochemistry of [U-13C5]-Methionine Tracing

To interpret mass spectrometry data correctly, one must understand the fate of the five labeled carbons (C1–C5) as they traverse the metabolic network.

The Carbon Skeleton Fate

[U-13C5]-Methionine (M+5) enters the cell and is rapidly converted to SAM. From there, the carbon skeleton diverges based on cellular demand.

MetaboliteLabeling PatternMechanistic Origin
Methionine (Met) M+5 Precursor input.
SAM M+5 Direct adenylation of Met. Retains all carbons.
SAH M+4 Methylation reactions transfer the C5-methyl group to DNA/histones. The remaining adenosyl-homocysteine skeleton retains C1–C4.
Homocysteine (Hcy) M+4 Hydrolysis of SAH releases Adenosine; Hcy retains C1–C4.
Cysteine M+0 CRITICAL: In the transsulfuration pathway, Hcy provides the sulfur, but Serine provides the carbon backbone.[2] Therefore, Cysteine is unlabeled by 13C-Met.

-Ketobutyrate
M+4 The byproduct of Cystathionine

-lyase. It retains the C1–C4 skeleton of Met and enters the TCA cycle via Propionyl-CoA.
Spermidine M+3 Polyamine synthesis uses the aminopropyl group from decarboxylated SAM (dcSAM).[1] C1 is lost as CO2; C2–C4 are transferred to putrescine.
MTA M+1 Methylthioadenosine (MTA) is the byproduct of polyamine synthesis.[3][4] It retains the C5-methyl group.
Pathway Visualization

The following diagram illustrates the flow of 13C atoms through the network.

MethionineMetabolism cluster_legend Legend Met [U-13C5] Methionine (M+5) SAM SAM (M+5) Met->SAM MAT2A SAH SAH (M+4) SAM->SAH Methyl Transfer dcSAM dcSAM (M+4) SAM->dcSAM AMD1 (-CO2 M+1) Methylation Methylation (DNA/Protein) SAM->Methylation C5 (M+1) Transfer Hcy Homocysteine (M+4) SAH->Hcy AHCY Hcy->Met Remethylation (M+4 -> M+5) Cystathionine Cystathionine (M+4 from Hcy part) Hcy->Cystathionine CBS (+ Serine) Cysteine Cysteine (M+0) Cystathionine->Cysteine Sulfur only AlphaKB Alpha-Ketobutyrate (M+4) Cystathionine->AlphaKB Carbon Skeleton Spermidine Spermidine (M+3) dcSAM->Spermidine SMS (Aminopropyl transfer) MTA MTA (M+1) dcSAM->MTA Byproduct MTA->Met Yang Cycle (Salvage) L1 Input (M+5) L2 Intermediate L3 Output/Split

Caption: Carbon atom transitions of [U-13C5]-Methionine through the Methionine Cycle, Transsulfuration, and Polyamine Synthesis pathways.

Part 2: Experimental Design & Cell Culture Protocol

To achieve reproducible flux data, the experimental system must be free of background methionine contamination.

Media Formulation

Standard DMEM or RPMI contains high levels of unlabeled methionine (~200 µM). This will dilute the tracer and suppress the M+5 signal.

  • Base Medium: Methionine-free, Cystine-free DMEM (or RPMI).

  • Serum: Dialyzed FBS (dFBS) is mandatory. Standard FBS contains ~30 µM methionine. Dialysis (10 kDa cutoff) removes small molecules while retaining growth factors.

  • Reconstitution: Add [U-13C5]-Methionine to the physiological concentration (typically 30–100 µM, depending on cell type) and unlabeled Cystine (typically 200 µM) if not tracking cystine uptake.

Steady-State vs. Dynamic Flux
  • Isotopic Steady State (24h+): Used to measure the contribution of methionine to total pools (e.g., "What % of the SAM pool comes from exogenous methionine?").

  • Dynamic Flux (0, 15, 30, 60 min): Used to calculate reaction rates. This is critical for measuring the rate of transsulfuration vs. remethylation.

Step-by-Step Workflow
  • Seeding: Seed cells in standard media and allow to attach (overnight).

  • Wash: Aspirate media and wash 2x with warm PBS to remove residual unlabeled methionine.

  • Pulse: Add pre-warmed [U-13C5]-Methionine media.

  • Harvest: At

    
    , place plates on ice immediately. Aspirate media.
    
  • Metabolism Quench: Add 1 mL 80% Methanol / 20% Water (pre-chilled to -80°C).

    • Why? Methionine metabolites (especially SAM) are heat-labile and degrade rapidly to MTA or SAH if not quenched instantly.

  • Extraction: Scrape cells, transfer to tubes, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant for LC-MS.

Part 3: Mass Spectrometry & Data Acquisition[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this analysis. High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap) is preferred for resolving isotopologues.

Chromatographic Conditions

SAM and SAH are polar and cationic. Reverse-phase C18 columns often yield poor retention.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide columns are superior for retaining SAM/SAH.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH 9).

    • B: Acetonitrile.[5]

    • Note: High pH helps retain basic polyamines.

Mass Transitions (MRM) & Isotopologues

For Triple Quadrupole (QQQ) instruments, use the following transitions. For HRMS, extract the Exact Mass ± 5 ppm.

MetaboliteParent Ion (M+0)Parent Ion (M+Labeled)Fragment Ion (Quant)Notes
Methionine 150.06155.08 (M+5)104.05 (M+0)Loss of Formate.
SAM 399.14404.16 (M+5)250.10 (Adenosine)Fragment is unlabeled (M+0) because label is on Met chain.
SAH 385.13389.14 (M+4)136.06 (Adenine)Label is on Hcy moiety (M+4).
MTA 298.09299.09 (M+1)136.06 (Adenine)Label is on Methyl group (M+1).
Spermidine 146.16149.17 (M+3)72.08Aminopropyl transfer adds 3 labeled carbons.

Part 4: Interpretation of Metabolic Fluxes[7]

The "Transsulfuration Ratio"

To determine if a drug or condition activates the transsulfuration pathway (converting Met to Cysteine/GSH):

  • Measure: The M+4 isotopologue of

    
    -Ketobutyrate.
    
  • Logic: Since Cysteine itself is not labeled by the carbon skeleton of Met,

    
    -Ketobutyrate serves as the surrogate marker for this flux.
    
  • Calculation: Flux

    
     (Pool Size of 
    
    
    
    -KB)
    
    
    (Fractional Enrichment of M+4
    
    
    -KB).
The "Salvage Signature" (Yang Cycle)

To determine if cells are recycling MTA back to Methionine (common in cancers to resist Met restriction):

  • Look for: The appearance of M+1 Methionine .

  • Mechanism: [U-13C5]Met

    
     SAM (M+5) 
    
    
    
    Polyamine Synthesis
    
    
    MTA (M+1).
  • MTA (M+1) is processed by the salvage pathway (APIP/MTAP enzymes) to regenerate Methionine.[1][6] Since the methyl group (M+1) is conserved, the recycled Methionine will be M+1.

  • Interpretation: A high ratio of M+1 Met / M+5 Met indicates high salvage pathway activity.

Polyamine Flux
  • Look for: M+3 Spermidine.

  • Logic: Spermidine is formed from Putrescine (unlabeled) + dcSAM.[1] Since dcSAM is derived from [U-13C5]Met but loses C1, it donates a 3-carbon unit (C3, C4, C5).

  • Interpretation: High enrichment of M+3 Spermidine indicates rapid flux from the Methionine cycle into cell proliferation pathways.

Part 5: Troubleshooting & Quality Control

Every protocol must be self-validating. Use these checks to ensure data integrity.

IssueSymptomRoot Cause & Solution
Low Enrichment <50% labeling of SAM after 24hContamination: Check FBS. Ensure it is dialyzed. Standard FBS has enough Met to dilute the tracer.
SAM Degradation High MTA, Low SAM in all samplesExtraction Artifact: SAM spontaneously degrades to MTA at room temperature. Keep samples on dry ice; use -80°C solvent.
Missing Peaks No signal for PolyaminesIon Suppression/pH: Polyamines are very basic. Ensure mobile phase pH is >9 or use ion-pairing agents (e.g., HFBA) if using C18.
Confusing Cysteine Data No label on CysteinePhysics: As detailed in Sec 1.1, 13C-Met does not label Cysteine carbons. Use [13C3]-Serine to track Cysteine synthesis.[7]

References

  • Mentch, S. J., et al. (2015). Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism. Nature, 526, 398–402. [Link]

    • Key Insight: Establishes the link between SAM levels, methionine flux, and histone methyl
  • Sanderson, S. M., et al. (2019). Methionine Metabolism in Health and Cancer: A Nexus of Diet and Precision Medicine. Nature Reviews Cancer, 19, 625–637. [Link]

    • Key Insight: Comprehensive review of the salvage pathway and therapeutic targeting of methionine.
  • Yuan, M., et al. (2019). A Comprehensive Method for Metabolism Studies by Ion Chromatography-Mass Spectrometry. Nature Protocols, 14, 3131–3155. [Link]

    • Key Insight: Provides detailed MS parameters for polar metabolites like SAM/SAH.
  • Locasale, J. W. (2013). Serine, Glycine and One-Carbon Units: Cancer Metabolism in Full Circle. Nature Reviews Cancer, 13, 572–583. [Link]

    • Key Insight: Explains the interplay between the fol

Sources

Exploratory

Technical Whitepaper: Optimization of L-Methionine-13C5 Solubility and Stability in Defined Cell Culture Systems

Executive Summary Stable isotope-labeled amino acids, particularly L-Methionine-13C5 , are indispensable tools in quantitative proteomics (SILAC) and metabolic flux analysis. However, the utility of these reagents is fre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stable isotope-labeled amino acids, particularly L-Methionine-13C5 , are indispensable tools in quantitative proteomics (SILAC) and metabolic flux analysis. However, the utility of these reagents is frequently compromised by two physicochemical factors: solubility limits during stock preparation and oxidative instability within the cell culture environment.

This technical guide provides a rigorous, data-driven framework for handling L-Methionine-13C5. We move beyond basic "dissolve and use" instructions to explore the thermodynamic and kinetic factors governing reagent integrity. By implementing the protocols detailed below, researchers can minimize isotopic scrambling, prevent signal dilution due to oxidation, and ensure high-fidelity mass spectrometry data.

Physicochemical Profile & Solubility Thermodynamics

To optimize the use of L-Methionine-13C5, one must first understand its physical properties relative to its light counterpart. While the isotopic substitution (12C


13C) has negligible effects on chemical reactivity, it alters the mass and vibrational modes, which are critical for detection but irrelevant for solubility.
Table 1: Comparative Physicochemical Properties
PropertyL-Methionine (Light)L-Methionine-13C5 (Heavy)Significance
Molecular Formula C5H11NO2S13C5H11NO2SMass shift of +5.016 Da
Molecular Weight 149.21 g/mol ~154.25 g/mol Basis for MS discrimination
Solubility (Water, 25°C) ~53.8 g/L~53.8 g/LHigh solubility allows concentrated stocks
Isoelectric Point (pI) 5.745.74Minimum solubility occurs near pH 5.7
pKa values

-COOH: 2.28

-NH3+: 9.21
IdenticalBuffer capacity considerations
Solubility Mechanics

Methionine is a hydrophobic amino acid due to its thioether side chain, yet it retains significant water solubility due to its zwitterionic nature.

  • The pI Trap: At pH ~5.7, the net charge is zero, reducing electrostatic repulsion between molecules and potentially leading to aggregation in highly concentrated stocks (>50 mg/mL).

  • Acidic Shift: Dropping the pH below 2.28 (protonating the carboxyl group) significantly increases solubility. This is why 0.1 M HCl is often recommended for "super-concentrated" stocks, though water is sufficient for standard 100x preparations.

Protocol: Preparation of High-Integrity Stock Solutions

This protocol is designed to prevent nucleation (precipitation) and pre-oxidation during the solubilization phase.

Reagents Required
  • L-Methionine-13C5 (Isotopic purity >99%)

  • Water, HPLC Grade (Endotoxin-free)

  • Optional: 0.1 M HCl (for concentrations >60 mg/mL)

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh the isotope powder in a humidity-controlled environment. Methionine is slightly hygroscopic; moisture absorption alters the effective mass.

  • Solvent Selection:

    • Target Conc < 50 mg/mL: Use HPLC-grade water.

    • Target Conc > 50 mg/mL: Use 0.1 M HCl to protonate the zwitterion and enhance solvation.

  • Dissolution Dynamics:

    • Add solvent to the powder.

    • Do not sonicate if possible, as sonication generates heat and cavitation-induced radicals that promote oxidation.

    • Use a vortex mixer or magnetic stirrer at medium speed at room temperature (20-25°C).

  • Sterilization: Filter through a 0.22 µm PES membrane. Note: Nylon filters can adsorb proteins/amino acids; PES is preferred for low binding.

  • Aliquot & Storage:

    • Aliquot into light-protective amber tubes.

    • Critical: Overlay with Argon gas before closing to displace oxygen.

    • Store at -80°C.

Diagram 1: Stock Preparation Workflow

StockPrep Start Weigh L-Met-13C5 (Low Humidity) Solvent Select Solvent Start->Solvent Water HPLC Water (<50 mg/mL) Solvent->Water Standard Stock Acid 0.1 M HCl (>50 mg/mL) Solvent->Acid High Conc. Mix Vortex/Stir (NO Sonication) Water->Mix Acid->Mix Filter 0.22 µm PES Filter (Sterilization) Mix->Filter Aliquot Aliquot into Amber Tubes Filter->Aliquot Argon Argon Overlay (Remove O2) Aliquot->Argon Store Store at -80°C Argon->Store

Figure 1: Decision tree for solvent selection and workflow for minimizing pre-experimental oxidation.

Stability & Degradation Mechanisms in Culture

The primary threat to L-Methionine-13C5 stability is oxidation of the sulfur atom to Methionine Sulfoxide (MetO) and subsequently Methionine Sulfone (MetO2).

The Riboflavin-Tryptophan Axis (Photo-oxidation)

In standard media (DMEM, RPMI), Riboflavin (Vitamin B2) acts as a photosensitizer. Upon exposure to light (especially <500 nm), Riboflavin generates singlet oxygen (


) and superoxide radicals.
  • Mechanism: Methionine is an efficient scavenger of singlet oxygen.

  • Reaction:

    
    .
    
  • Impact: Oxidized Methionine is not incorporated into proteins at the same rate and is reduced intracellularly by Methionine Sulfoxide Reductase (MsrA/B), consuming NADPH. This alters the metabolic flux state of the cell, introducing an artifact into the study.

Thermal Instability

While Methionine is relatively stable at 37°C for 24-48 hours, prolonged incubation (e.g., 7-day fed-batch cultures) leads to spontaneous oxidation.

  • Half-life in Media: Approx. 5-7 days at 37°C (highly dependent on light exposure).

Diagram 2: Methionine Oxidation Pathway

Oxidation Met L-Methionine (Active) MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation (+O) MetO2 Methionine Sulfone (MetO2) MetO->MetO2 Strong Oxidation (+O) Factors Light + Riboflavin Trace Metals (Fe, Cu) Factors->Met Catalyzes

Figure 2: Stepwise oxidation of Methionine. MetO is reversible by cellular enzymes; MetO2 is irreversible.

Integration into Cell Culture Workflows

To maintain the fidelity of the isotopic label, the cell culture environment must be rigorously controlled.

Media Formulation Strategy
  • Methionine-Free Base: Always start with a validated Met-free/Lys-free/Arg-free base medium (e.g., DMEM or RPMI 1640).

  • Dialyzed FBS: Standard Fetal Bovine Serum contains endogenous (light) L-Methionine (~30-50 µM). You must use dialyzed FBS (10 kDa cutoff) to prevent isotopic dilution.

    • Risk: Failure to use dialyzed FBS results in a "mixed" labeling efficiency that is difficult to deconvolute computationally.

  • Reconstitution: Add L-Methionine-13C5 to the final concentration typical for the cell line (e.g., 30 mg/L for DMEM).

Table 2: Recommended Final Concentrations
Media TypeStandard L-Met Conc.Recommended 13C5 AdditionNotes
DMEM (High Glucose) 30 mg/L (0.201 mM)30 mg/LStandard for HeLa, HEK293
RPMI 1640 15 mg/L (0.100 mM)15 mg/LStandard for Jurkat, Suspension cells
F-12K 7.5 mg/L (0.050 mM)7.5 mg/LLower concentration; higher risk of depletion
Mitigation of Oxidation in Culture
  • Light Protection: Wrap all media bottles and culture plates in aluminum foil.

  • Fresh Addition: Do not store reconstituted complete media for >2 weeks. Add the stable isotope immediately prior to use if possible.

  • Avoid HEPES: Some reports suggest HEPES buffer can generate radicals under specific conditions; Bicarbonate buffering is preferred for metabolic studies.

Quality Control & Validation

Before committing expensive isotopes to a long-term experiment, validate the stock.

LC-MS Validation Protocol
  • Dilution: Dilute stock 1:1000 in 0.1% Formic Acid/Water.

  • Method: Run on C18 Reverse Phase column.

  • Target:

    • Met-13C5: [M+H]+ = 155.2 (approx).

    • Met-13C5-Sulfoxide: [M+H]+ = 171.2 (approx).

  • Acceptance Criteria: Sulfoxide peak area must be < 1.0% of Total Peak Area.

References

  • PubChem. Methionine | C5H11NO2S. National Library of Medicine. [Link]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]

  • Grune, T., et al. (2003). Degradation of oxidized proteins in mammalian cells. FASEB Journal. (Context for MetO reduction mechanisms). [Link]

Foundational

L-Methionine 13C5 vs deuterium labeled methionine stability

Definitive Technical Guide: L-Methionine vs. Deuterium-Labeled Stability Executive Summary In quantitative proteomics and metabolic flux analysis, the choice between L-Methionine- (universal carbon labeling) and Deuterat...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Technical Guide: L-Methionine vs. Deuterium-Labeled Stability

Executive Summary

In quantitative proteomics and metabolic flux analysis, the choice between L-Methionine-


  (universal carbon labeling) and Deuterated Methionine  (e.g., 

-methyl or

-backbone) is a decision between analytical precision and mechanistic utility .

The Verdict:

  • For Absolute Quantification (PK/PD, Biomarker): Use L-Methionine-

    
     . It exhibits negligible chromatographic isotope effects, ensuring perfect co-elution with the analyte and identical matrix effect suppression.
    
  • For Mechanistic Tracing (Methyl Flux): Use L-Methionine-

    
     (methyl) . The labile nature of the methyl group allows researchers to trace transmethylation pathways, though it renders the molecule unsuitable as a stable internal standard for the amino acid itself.
    

Part 1: The Physicochemical Divergence

The fundamental difference lies in how the heavy isotope affects the molecule's interaction with the solvent (chromatography) and the enzyme (metabolism).

The Deuterium Isotope Effect (Chromatography)

Deuterium (


) modifies the vibrational zero-point energy of C-H bonds, shortening the bond length and reducing the molar volume. In Reverse-Phase Liquid Chromatography (RPLC), this results in the Inverse Isotope Effect :
  • Deuterated molecules are less hydrophobic than their protium counterparts.

  • Result: Deuterated standards elute earlier than the native analyte.

  • Consequence: The Internal Standard (IS) and the Analyte elute at different times.[1] If a matrix interference (e.g., phospholipids) elutes at the IS time but not the Analyte time, the IS signal is suppressed while the Analyte signal is not, destroying quantitative accuracy.

The Carbon-13 Advantage

Carbon-13 (


) adds mass due to an extra neutron but has a negligible effect on the electron cloud or bond lengths compared to Deuterium.
  • Physicochemical Identity:

    
    -Methionine is chromatographically indistinguishable from native Methionine.
    
  • Result: Perfect co-elution.

  • Consequence: Any ion suppression affects both the Standard and the Analyte equally, canceling out the error in the ratio calculation.

Part 2: Biological Stability & The SAM Cycle

Methionine is metabolically active, primarily serving as the precursor for S-Adenosylmethionine (SAM), the universal methyl donor. The stability of your label depends entirely on where it is located relative to the metabolic "cut" points.

Pathway Visualization

The following diagram illustrates the fate of the label during the Methionine Cycle. Note how Methyl-D labels are "lost" to substrates (DNA/Proteins), while Backbone-


 labels are retained in the Homocysteine pool.

SAM_Cycle_Stability Met L-Methionine (Input) SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A (Adenosylation) Substrate Methylated Substrate (DNA/Protein) SAM->Substrate Methyl-D3 Transferred Here SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (Methyl Group Transfer) Hcy Homocysteine SAH->Hcy SAHH (Hydrolysis) Hcy->Met Methionine Synthase (Remethylation) Label_C13 13C5 Backbone (Retained) Label_C13->Hcy Backbone Recycles Label_D3 D3-Methyl Group (Lost)

Caption: Figure 1. Metabolic fate of Methionine labels. Methyl-Deuterium labels are stripped during transmethylation, whereas


 backbone labels persist through the homocysteine recycling loop.
Metabolic Exchange Risks
Label TypeMetabolic RiskMechanism
Methyl-

High The methyl group is transferred to DNA/Proteins.[2] The resulting Homocysteine is "invisible" to the assay if tracking Methionine mass.

-Deuterium
Medium Susceptible to exchange via aminotransferases or racemases, leading to signal loss (

) without net metabolism.
Backbone-

Low (Stable) The carbon skeleton is robust. It is only broken down if Methionine enters the transsulfuration pathway (irreversible conversion to Cysteine).

Part 3: Experimental Protocols for Stability Validation

Do not assume stability; validate it. Use these self-validating protocols.

Protocol A: The "Chromatographic Shift" Test (LC-MS/MS)

Objective: Quantify the retention time shift (


) to determine if the Deuterated standard introduces matrix effect risks.
  • Preparation:

    • Prepare a neat solution of Native L-Methionine (1 µM).

    • Prepare a neat solution of L-Methionine-

      
       (1 µM).
      
    • Prepare a neat solution of L-Methionine-

      
       (1 µM).
      
    • Mix all three 1:1:1.

  • LC Method:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Gradient: 0% B to 10% B over 5 minutes (Methionine is polar; keep organic low to retain).

  • Acquisition:

    • Monitor MRM transitions for Native (

      
      ), 
      
      
      
      (
      
      
      ), and
      
      
      (
      
      
      ).
  • Analysis:

    • Calculate Peak Resolution (

      
      ) between Native and IS.
      
    • Pass Criteria:

      
       minutes (essentially co-eluting).
      
    • Fail Criteria: Visible separation where the Deuterated peak elutes earlier.

Protocol B: The "In-Source Scrambling" Check

Objective: Ensure the label does not exchange spontaneously in the ion source or solvent.

  • Incubation:

    • Incubate the Labeled Standard in 50% Acetonitrile/0.1% Formic Acid for 24 hours at Room Temperature.

  • Infusion:

    • Direct infusion into MS (no column).

  • Measurement:

    • Measure the isotopic envelope.

    • For

      
      , you should see only M+5.
      
    • For

      
      , look for M+2 or M+1 peaks.
      
    • Causality: If M+2 appears for the Deuterated standard, H/D exchange is occurring with the acidic solvent protons.

      
       cannot exchange with protons, making it immune to this artifact.
      

Part 4: Comparative Data Summary

The following table synthesizes the technical performance of both isotopes.

FeatureL-Methionine-

L-Methionine-

(Methyl)
Mass Shift +5 Da (Ideal for MS resolution)+3 Da (Acceptable, but closer to M+2 natural isotopes)
Chromatography Perfect Co-elution Early Elution (Risk of differential matrix effects)
Bond Energy Identical to NativeStronger C-D bond (Kinetic Isotope Effect)
Metabolic Tracing Tracks Amino Acid BackboneTracks Methyl Group Flux
H/D Exchange Immune Susceptible in acidic conditions
Cost High (

$)
Low ($)
Primary Use Case GMP Quantitation / PK Mechanistic Pathway Analysis

Part 5: Workflow Visualization (Quantification)

This diagram outlines the decision logic for selecting the correct standard for a quantitative assay.

Selection_Logic Start Experimental Goal Quant Absolute Quantification (Concentration) Start->Quant Flux Metabolic Flux (Pathway Activity) Start->Flux Matrix Is Matrix Complex? (Plasma/Urine) Quant->Matrix Rec_D USE L-Methionine-D3 (Trace Methyl Group) Flux->Rec_D Methylation Study Rec_D_Backbone USE L-Methionine-D4 (Backbone Trace) Flux->Rec_D_Backbone Protein Synthesis Rec_C13 USE L-Methionine-13C5 (Avoids Matrix Effects) Matrix->Rec_C13 Yes (High Risk) Matrix->Rec_C13 No (Best Practice)

Caption: Figure 2. Decision matrix for internal standard selection. Complex matrices mandate Carbon-13 to negate ion suppression errors.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wang, S., & Cyronak, M. (2013). Deuterium vs. Carbon-13 Labeled Internal Standards: Chromatographic Implications. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Fierens, C., et al. (2000). Matrix effects in the quantitative analysis of urinary catecholamines by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Boc Sciences. (2023). How to Choose Between 13C and 15N Labeled Amino Acids?

  • Sigma-Aldrich (Merck). (2022). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards.Link

Sources

Protocols & Analytical Methods

Method

L-Methionine ¹³C₅ SILAC Labeling in Mammalian Cells: A Detailed Guide to Quantitative Proteomics

Introduction: The Rationale for Methionine-Based SILAC Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Methionine-Based SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1] The core principle of SILAC involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population, rendering it distinguishable by mass spectrometry from a "light" cell population grown in the presence of the natural amino acid.[2] This allows for the direct comparison of protein abundance between two or more cellular states with high accuracy, as the samples are combined at the earliest possible stage, minimizing experimental variability.[3]

While arginine (Arg) and lysine (Lys) are the most commonly used amino acids for SILAC due to the specificity of trypsin, which cleaves at the C-terminus of these residues, L-methionine offers a valuable alternative with distinct advantages.[4][5] Methionine is an essential amino acid, ensuring that cellular protein synthesis is entirely dependent on the exogenous supply in the culture medium. This facilitates near-complete incorporation of the labeled methionine. Furthermore, methionine is a sulfur-containing amino acid crucial for the initiation of protein synthesis and various metabolic processes, including the production of S-adenosylmethionine (SAM), the universal methyl group donor.[6]

This application note provides a comprehensive, step-by-step protocol for the successful implementation of L-Methionine ¹³C₅ SILAC for quantitative proteomics in mammalian cells. We will delve into the causality behind experimental choices, provide detailed methodologies, and offer insights into data analysis and potential challenges.

Principle of L-Methionine ¹³C₅ SILAC

The workflow is divided into two main phases: an adaptation phase and an experimental phase.[2]

  • Adaptation Phase: Two populations of mammalian cells are cultured in specialized media. One population is grown in "light" medium containing natural L-methionine, while the other is cultured in "heavy" medium where the natural L-methionine is replaced with L-Methionine-¹³C₅. Over several cell divisions, the "heavy" cell population incorporates the ¹³C₅-labeled methionine into all newly synthesized proteins.[2]

  • Experimental Phase: Once a high level of isotope incorporation is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). Following the treatment, the "light" and "heavy" cell populations are harvested, combined in a 1:1 ratio, and processed for mass spectrometry analysis.[2]

The mass difference between peptides containing natural methionine and those with L-Methionine-¹³C₅ (a mass shift of +5 Da) allows for their distinct detection and relative quantification by the mass spectrometer.[7]

Visualizing the L-Methionine SILAC Workflow

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_processing Sample Processing cluster_analysis Analysis Light Culture Cells in 'Light' Medium (Natural L-Methionine) Treatment Experimental Treatment (e.g., Drug vs. Vehicle) Light Culture->Treatment Heavy Culture Cells in 'Heavy' Medium (L-Methionine ¹³C₅) Heavy Culture->Treatment Harvest & Combine Harvest and Combine Cell Populations (1:1 Ratio) Treatment->Harvest & Combine Cell Lysis Cell Lysis & Protein Extraction Harvest & Combine->Cell Lysis Protein Digestion In-Solution or In-Gel Trypsin Digestion Cell Lysis->Protein Digestion LC-MS/MS LC-MS/MS Analysis Protein Digestion->LC-MS/MS Data Analysis Protein Identification & Quantification LC-MS/MS->Data Analysis

Caption: The L-Methionine SILAC workflow from cell culture to data analysis.

Advantages and Considerations of Methionine SILAC

FeatureAdvantageDisadvantage/Consideration
Essential Amino Acid Ensures high incorporation efficiency as cells cannot synthesize methionine de novo.[4]Not all cell lines are methionine auxotrophs, though most commonly used ones are.
Single Amino Acid Labeling Simplifies data analysis compared to dual labeling with Arg and Lys.Provides fewer labeled peptides per protein on average, potentially reducing the number of quantifiable proteins.
Methionine Oxidation Can be used to study oxidative stress.Prone to artificial oxidation during sample preparation, which can complicate quantification.[8] This necessitates careful handling and specific data analysis parameters.
Metabolic Stability Methionine is generally not converted to other amino acids, unlike the arginine-to-proline conversion that can occur in some cell lines.[9]Methionine metabolism is central to the one-carbon pathway, and high concentrations could potentially influence cellular methylation patterns.[10]

Detailed Protocols

Part 1: Preparation of L-Methionine SILAC Media

Rationale: The foundation of a successful SILAC experiment is the quality of the custom-made media. It is crucial to use a basal medium that completely lacks natural L-methionine to ensure that the only source of this amino acid is the one you provide. Dialyzed fetal bovine serum (FBS) is essential to remove small molecules, including amino acids, that would otherwise interfere with the labeling.[3]

Materials:

  • DMEM for SILAC, methionine-free (or other appropriate basal medium)

  • Dialyzed Fetal Bovine Serum (FBS)

  • L-Methionine (for "light" medium)

  • L-Methionine-¹³C₅ (for "heavy" medium)

  • Penicillin-Streptomycin solution (optional)

  • L-Glutamine or GlutaMAX™

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Amino Acid Stock Solutions:

    • Light L-Methionine Stock (1000x): Dissolve L-Methionine in sterile PBS to a final concentration of 30 mg/mL.

    • Heavy L-Methionine-¹³C₅ Stock (1000x): Dissolve L-Methionine-¹³C₅ in sterile PBS to a final concentration of 30.8 mg/mL (to account for the increased molecular weight).

    • Sterile filter both stock solutions using a 0.22 µm syringe filter and store at -20°C in single-use aliquots.

  • Prepare Complete SILAC Media:

    • To 445 mL of methionine-free basal medium, add:

      • 50 mL of dialyzed FBS (10% final concentration).

      • 5 mL of Penicillin-Streptomycin (1% final concentration, optional).

      • 5 mL of L-Glutamine or GlutaMAX™ (as per manufacturer's recommendation).

    • For "Light" Medium: Add 500 µL of the "light" L-Methionine stock solution.

    • For "Heavy" Medium: Add 500 µL of the "heavy" L-Methionine-¹³C₅ stock solution.

    • Bring the final volume to 500 mL with the basal medium if necessary.

    • Sterile filter the complete media using a 0.22 µm bottle-top filter.

    • Store the prepared media at 4°C, protected from light.

Part 2: Cell Culture and Isotope Labeling

Rationale: Achieving near-complete incorporation of the heavy amino acid is critical for accurate quantification. This is typically achieved by passaging the cells for a sufficient number of doublings in the SILAC medium. A minimum of five cell doublings is generally recommended to ensure >95% incorporation.[3]

Procedure:

  • Initiate two separate cultures of your mammalian cell line of interest, one in the "light" SILAC medium and the other in the "heavy" SILAC medium.

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Passage the cells every 2-3 days, maintaining them in the logarithmic growth phase (30-90% confluency).[11]

  • Continue passaging for at least five cell doublings to ensure maximal incorporation of the labeled methionine.[11]

Part 3: Verification of Labeling Efficiency

Rationale: Before proceeding with the main experiment, it is crucial to verify the incorporation efficiency of the heavy methionine. This quality control step ensures the reliability of the subsequent quantitative data.

Procedure:

  • Harvest a small aliquot of cells (e.g., 1x10⁶) from both the "light" and "heavy" cultures.[11]

  • Wash the cell pellets twice with ice-cold PBS.[11]

  • Lyse the cells and extract proteins (see Part 4).

  • Perform a small-scale protein digestion (see Part 5).

  • Analyze the resulting peptides by LC-MS/MS.

  • In your data analysis software, search for methionine-containing peptides and determine the ratio of heavy to light forms in the "heavy" culture. The incorporation efficiency should be >95%.

Part 4: Experimental Treatment, Cell Harvest, and Lysis

Rationale: The key advantage of SILAC is the ability to combine samples at the cell stage, minimizing downstream processing variability. Accurate cell counting is essential for a 1:1 mixing ratio.

Procedure:

  • Once labeling is complete, apply your experimental treatment to the "heavy" cell population and the corresponding control to the "light" cell population.

  • After the treatment period, harvest the cells from both populations (e.g., by trypsinization for adherent cells).

  • Accurately count the cells from each population.

  • Combine the "light" and "heavy" cell populations in a 1:1 ratio.

  • Co-pellet the combined cells by centrifugation (e.g., 500 x g for 5 minutes).[12]

  • Wash the combined cell pellet twice with ice-cold PBS.[12]

  • Lyse the cell pellet on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.[12]

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Part 5: Protein Digestion

Rationale: Proteins are enzymatically digested into smaller peptides, which are more amenable to mass spectrometry analysis. In-solution digestion is a common and efficient method.

Materials:

  • Urea

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Trifluoroacetic acid (TFA)

Procedure (In-Solution Digestion):

  • Denature the protein lysate (e.g., 100 µg) by adding urea to a final concentration of 8 M.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[13]

  • Stop the digestion by adding TFA to a final concentration of 0.5%.[13]

  • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • Dry the purified peptides in a vacuum centrifuge.

Visualizing the Protein Digestion Workflow

Digestion_Workflow Protein Lysate Protein Lysate Denaturation Denaturation Protein Lysate->Denaturation 8M Urea Reduction Reduction Denaturation->Reduction DTT Alkylation Alkylation Reduction->Alkylation IAA Dilution Dilution Alkylation->Dilution <2M Urea Trypsin Digestion Trypsin Digestion Dilution->Trypsin Digestion Overnight Quench & Desalt Quench & Desalt Trypsin Digestion->Quench & Desalt TFA, C18 Dry Peptides Dry Peptides Quench & Desalt->Dry Peptides

Caption: Key steps in the in-solution protein digestion protocol.

Part 6: LC-MS/MS Analysis and Data Processing

Rationale: High-resolution mass spectrometry is required to accurately measure the mass difference between the light and heavy peptide pairs. Specialized software is then used to identify the peptides and quantify their relative abundance.

LC-MS/MS:

  • Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

  • Analyze the peptides using a high-resolution Orbitrap-based mass spectrometer or a similar instrument.[14]

Data Analysis with MaxQuant:

MaxQuant is a popular software platform for analyzing SILAC data.[5]

  • Group-Specific Parameters:

    • Type: Standard

    • Multiplicity: 2

    • Light Label: Met 0

    • Heavy Label: Met +5 (¹³C₅)

  • Modifications:

    • Fixed Modification: Carbamidomethyl (C)

    • Variable Modifications:

      • Oxidation (M) - Crucially, include this to account for potential methionine oxidation. [5]

      • Acetyl (Protein N-term)

  • Database Search:

    • Use an appropriate protein database for your organism.

    • Set trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set the peptide and protein false discovery rate (FDR) to 1%.[5]

  • Quantification:

    • The software will automatically calculate the heavy-to-light (H/L) ratios for each identified protein.

    • These ratios represent the relative change in protein abundance between the two experimental conditions.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency (<95%) Insufficient number of cell doublings.Increase the number of passages in SILAC media.
Contamination with "light" amino acids from non-dialyzed serum.Ensure the use of high-quality dialyzed FBS.
High Methionine Oxidation Artifactual oxidation during sample preparation.Work quickly, keep samples on ice, and consider adding antioxidants to buffers.[15]
Poor Cell Growth Dialyzed serum may lack essential growth factors.Supplement the media with purified growth factors if necessary.
Inaccurate Quantification Unequal mixing of "light" and "heavy" cell populations.Perform accurate cell counting before combining the populations.
Incomplete protein digestion.Optimize the trypsin-to-protein ratio and digestion time.

Conclusion

L-Methionine ¹³C₅ SILAC is a robust and valuable technique for quantitative proteomics in mammalian cells. By providing a single-amino-acid labeling strategy with an essential amino acid, it offers a simplified yet powerful approach to dissecting complex biological processes. Careful attention to media preparation, complete isotope incorporation, and appropriate data analysis parameters, particularly accounting for methionine oxidation, will ensure high-quality, reliable, and reproducible quantitative proteomic data.

References

  • Gao, Y., & Zhai, J. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in Molecular Biology (Vol. 893, pp. 225–237). Humana Press. Retrieved from [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved from [Link]

  • Van Hoof, D., Pinkse, M. W., Oostwaard, D. W., Heck, A. J., Pijnappel, W. W., & de Roo, R. (2007). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Journal of Proteome Research, 6(10), 4113–4118.
  • Zhang, G., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science, 88, 19.24.1–19.24.14.
  • Thermo Fisher Scientific. (2018, August 28). How to Use video for SILAC metabolic labeling using mass spectromety [Video]. YouTube. Retrieved from [Link]

  • G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386.
  • B-biotech. (n.d.). Stable Isotope Labeling by Amino acids in Cell culture. Retrieved from [Link]

  • Hampton, B. S., Jones, L. M., & Fass, D. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(3), 433–440.
  • Srivastava, S. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC) [Video]. YouTube. Retrieved from [Link]

  • Baylor University Mass Spectrometry Center. (n.d.). In-Solution Tryptic Digestion Protocol. Retrieved from [Link]

  • Reyes, A. J. (2023, November 16). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.
  • Healthline. (2018, April 13). Methionine: Functions, Food Sources and Side Effects. Retrieved from [Link]

  • Duke Department of Biostatistics and Bioinformatics. (n.d.). Preparation of SILAC Media. Retrieved from [Link]

  • Cell Culture in SILAC media. (n.d.). Retrieved from [Link]

  • AthenaES™. (n.d.). DataSheet - SILAC Media.indd. Retrieved from [Link]

  • Turku Bioscience Centre. (n.d.). In-solution trypsin digestion. Retrieved from [Link]

  • University of Oxford. (n.d.). In-solution protein digestion - Mass Spectrometry Research Facility. Retrieved from [Link]

  • MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis. (n.d.). Retrieved from [Link]

  • Geller, I., & Ritvo, E. R. (1968). The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain. Biochemical Pharmacology, 17(8), 1651–1653.

Sources

Application

Unlocking Protein Structures: A Detailed Guide to L-Methionine-¹³C₅ Labeling for High-Resolution NMR Spectroscopy

For researchers, structural biologists, and professionals in drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures and dynamics of prote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, structural biologists, and professionals in drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures and dynamics of proteins at atomic resolution. The challenge, however, escalates with protein size. This guide provides an in-depth exploration of a powerful isotopic labeling strategy employing L-Methionine-¹³C₅ to overcome these challenges, enabling the study of larger and more complex protein systems. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into data acquisition and analysis, ensuring a comprehensive and trustworthy resource.

The Rationale: Why L-Methionine-¹³C₅?

Uniform isotopic labeling with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, facilitating the use of triple-resonance experiments for backbone and sidechain assignments. However, for larger proteins (>30 kDa), extensive ¹³C-¹³C scalar couplings lead to rapid transverse relaxation, resulting in broad lines and diminished sensitivity. This is where selective labeling strategies, particularly focusing on methyl groups, offer a significant advantage.

Methionine, with its terminal ε-methyl group, presents a unique and powerful probe for protein structure and dynamics. The Cε methyl group is isolated from other carbon atoms in the sidechain by a sulfur atom, eliminating one-bond ¹³C-¹³C scalar couplings that plague other amino acids in uniformly labeled proteins.[1] This inherent isolation results in sharper signals and improved spectral quality, even in large proteins.

Furthermore, methyl groups are excellent reporters of protein structure and dynamics due to their favorable relaxation properties.[2] By using L-Methionine fully labeled with five ¹³C isotopes (L-Methionine-¹³C₅), we can leverage the sensitivity of ¹H-detected NMR experiments while retaining the spectral dispersion of ¹³C. This approach is particularly powerful when combined with perdeuteration, which minimizes dipolar relaxation pathways and further enhances spectral resolution.

This guide will walk you through the entire workflow, from efficient incorporation of L-Methionine-¹³C₅ into your protein of interest to acquiring and interpreting the high-resolution NMR data necessary for structure determination.

Visualizing the Labeling Strategy

The strategic placement of ¹³C labels in L-Methionine-¹³C₅ is key to its utility in NMR.

Caption: L-Methionine-¹³C₅ Structure.

Protocol 1: Expression and Labeling of Proteins in E. coli

Efficient incorporation of L-Methionine-¹³C₅ is critical for the success of subsequent NMR experiments. This protocol is optimized for high-yield expression in Escherichia coli using M9 minimal medium.

Materials
  • E. coli expression strain: BL21(DE3) or similar, transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium: For initial starter cultures.

  • M9 Minimal Medium (1 L):

    • 5x M9 salts (100 mL): 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl (use ¹⁵NH₄Cl for dual labeling) in 1 L water.

    • Autoclaved, distilled water (800 mL).

    • 1 M MgSO₄ (2 mL, sterile-filtered).

    • 1 M CaCl₂ (0.1 mL, sterile-filtered).

    • 40% (w/v) glucose (10 mL, sterile-filtered; use ¹³C₆-glucose for uniform ¹³C labeling if desired).

    • Appropriate antibiotic.

  • L-Methionine-¹³C₅: High-purity, suitable for cell culture.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG): For induction of protein expression.

Step-by-Step Methodology
  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with vigorous shaking (220-250 rpm).

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Labeling:

    • Once the desired OD₆₀₀ is reached, add L-Methionine-¹³C₅ to a final concentration of 100-150 mg/L. The optimal concentration may need to be determined empirically for each protein.

    • Immediately after adding the labeled methionine, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Lower temperatures often improve protein solubility and folding.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Protein Purification: Purify the protein from the supernatant using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Optimization and Troubleshooting
Problem Potential Cause Solution
Low Protein Yield Suboptimal growth conditions, toxicity of the expressed protein.Optimize induction conditions (IPTG concentration, temperature, induction time). Consider using a different E. coli strain.[3]
Low Labeling Efficiency Insufficient concentration of labeled methionine, metabolic scrambling.Increase the concentration of L-Methionine-¹³C₅. Ensure that the minimal medium is properly prepared to prevent synthesis of unlabeled methionine.
Protein Insolubility Misfolding of the overexpressed protein.Lower the induction temperature, reduce the IPTG concentration, or co-express with chaperones. Screen for optimal buffer conditions to improve solubility.[4]
Leaky Expression Basal level of protein expression before induction.Use a tightly regulated promoter system (e.g., pET vectors) and consider strains that express T7 lysozyme (e.g., BL21(DE3)pLysS) to reduce basal expression.[5]

Protocol 2: NMR Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR data.

  • Buffer Exchange: Exchange the purified, labeled protein into a suitable NMR buffer. A typical buffer consists of 20-50 mM sodium phosphate or Tris at pH 6.0-7.0, 50-150 mM NaCl, and protease inhibitors. The optimal pH is often slightly acidic to slow down the exchange of amide protons with the solvent.[6]

  • Concentration: Concentrate the protein to 0.3-1.0 mM using a centrifugal filter device. Higher concentrations generally yield better signal-to-noise in a shorter time.[7]

  • Final Sample Preparation: Add 5-10% (v/v) deuterium oxide (D₂O) to the sample for the NMR lock. Transfer the final sample to a high-quality NMR tube.

Acquiring High-Resolution NMR Data

The following NMR experiments are fundamental for the structural analysis of L-Methionine-¹³C₅ labeled proteins.

Key NMR Experiments
  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the starting point for resonance assignment. It provides a 2D correlation map of each ¹³C-attached proton, with the well-resolved ¹³C dimension aiding in resolving signal overlap. For methyl groups, a ¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence) is often preferred as it can offer a sensitivity advantage for large proteins due to a TROSY (Transverse Relaxation-Optimized Spectroscopy) effect.[8]

  • ³D ¹³C-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): This experiment is the primary source of distance restraints for structure calculation. It correlates protons that are close in space (< 5 Å), and the third ¹³C dimension helps to resolve ambiguities in the NOE assignments.[4]

  • Methyl-TROSY Experiments: For very large proteins or protein complexes (>100 kDa), methyl-TROSY techniques are essential. These experiments exploit cross-correlated relaxation to significantly reduce transverse relaxation rates, resulting in sharper lines and enhanced sensitivity.[9][10]

Recommended NMR Parameters
Experiment ¹H Spectral Width (ppm) ¹³C Spectral Width (ppm) Acquisition Time (¹H / ¹³C) Number of Scans Key Considerations
¹H-¹³C HSQC/HMQC 12-1630-40 (centered on methyl region)100-150 ms / 20-40 ms8-16Optimize for resolution in both dimensions.
³D ¹³C-edited NOESY-HSQC 12-1630-4080-120 ms / 15-30 ms16-64Use a NOESY mixing time of 80-150 ms.
Methyl-TROSY 12-1630-40100-150 ms / 20-40 ms16-64Requires a high-field spectrometer for optimal performance.

Data Processing and Structure Determination Workflow

The final step is to process the acquired NMR data and calculate the three-dimensional structure of the protein.

NMR_Workflow HSQC ¹H-¹³C HSQC/HMQC Process Fourier Transform & Phasing HSQC->Process NOESY ³D ¹³C-edited NOESY NOESY->Process PeakPick Peak Picking Process->PeakPick Assign Resonance Assignment PeakPick->Assign Restraints NOE Restraint Generation Assign->Restraints Calc Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Calc Refine Structure Refinement Calc->Refine Validate Structure Validation Refine->Validate

Caption: NMR Data Processing and Structure Determination Workflow.

Step-by-Step Data Analysis Guide
  • Data Processing: Process the raw NMR data (FID) using software such as NMRPipe or TopSpin. This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment:

    • Use software like CCPNmr Analysis to visualize the spectra.[11][12][13][14][15][16]

    • Pick the peaks in the ¹H-¹³C HSQC spectrum. Each peak corresponds to a methionine methyl group.

    • If backbone assignments are available from other experiments (e.g., on a uniformly ¹⁵N,¹³C-labeled sample), use through-bond correlation experiments to link the methyl resonances to the backbone amides.[17]

    • For de novo assignments, use the ³D ¹³C-edited NOESY to identify through-space connectivities between methyl groups and other protons in the protein.

  • NOE Restraint Generation:

    • Assign the cross-peaks in the ³D ¹³C-edited NOESY spectrum. Each cross-peak represents a distance restraint between two protons.

    • Integrate the volumes of the NOE cross-peaks and calibrate them to derive distance restraints (typically categorized as strong, medium, and weak, corresponding to upper distance limits of ~2.8, 3.5, and 5.0 Å, respectively).

  • Structure Calculation and Refinement:

    • Use the generated distance restraints, along with any other available restraints (e.g., dihedral angles from chemical shifts), as input for structure calculation software like CYANA or Xplor-NIH.

    • These programs use computational methods such as simulated annealing and molecular dynamics to generate an ensemble of structures that are consistent with the experimental data.

    • Refine the resulting structures in an explicit water model to improve their quality.

  • Structure Validation:

    • Assess the quality of the final structure ensemble using programs like PROCHECK-NMR or MolProbity. These tools check for proper stereochemistry, bond lengths, bond angles, and agreement with the experimental restraints.

    • The final result is a high-resolution model of the protein that provides valuable insights into its function and mechanism of action.

Conclusion

The use of L-Methionine-¹³C₅ for selective labeling of proteins is a robust and powerful technique in the NMR spectroscopist's toolkit. It simplifies complex spectra, enhances sensitivity for larger systems, and provides crucial long-range distance information for accurate structure determination. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently apply this method to unlock the structures of challenging protein targets, paving the way for new discoveries in biology and medicine.

References

  • CCPN. CcpNmr Analysis Version 3 Backbone Assignment Tutorial. [Link]

  • CCPN. Solving structure from NMR data Analysis 3.1.beta. [Link]

  • Gans, P., Hamelin, O., Sounier, R., Ayeb, A., Zluhan, K., Tresaugues, L., ... & Boisbouvier, J. (2010). Stereospecific isotopic labeling of methyl groups for NMR spectroscopic studies of high-molecular-weight proteins.
  • Higman, V. A. Solid-state Assignment Tutorial. Protein NMR. [Link]

  • Kay, L. E. (2005). NMR studies of protein structure and dynamics. Journal of magnetic resonance, 173(2), 193-207.
  • Kay, L. E., & Gardner, K. H. (1997). Solution NMR spectroscopy of large proteins and protein complexes. Annual review of biophysics and biomolecular structure, 26(1), 367-405.
  • Skinner, T. E., & Vranken, W. F. (2017). CCPN's software for NMR-based structure determination. Topics in current chemistry, 375(1), 1-30.
  • Wishart, D. S., & Sykes, B. D. (1994). The ¹³C chemical-shift index: a simple method for the identification of protein secondary structure using NMR spectroscopy. Journal of biomolecular NMR, 4(2), 171-180.
  • DC Chemicals. L-Methionine-13C5 Datasheet. [Link]

  • Tang, M., & Iwahara, J. (2021). A simple method to dual site-specifically label a protein using tryptophan auxotrophic Escherichia coli. bioRxiv.
  • Sivashanmugam, A., & Wang, C. (2009). High yield expression of proteins in E. coli for NMR studies.
  • CCPN. (2022). Solving structure from NMR data Analysis 3.0.4 (with Structure alpha).
  • Cambridge Isotope Laboratories, Inc. (n.d.). Application Note 15 – Top Ten Tips for Producing 13C/15N Protein in Abundance.
  • CCPN. (n.d.).
  • Xing, M. (2022, August 22). Protein Backbone Assignments using CCPNMR AnalysisAssign [Video]. YouTube.
  • Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1997). Transverse relaxation-optimized spectroscopy (TROSY) for NMR studies of aromatic spin systems in 13C-labeled proteins. Journal of the American Chemical Society, 119(15), 3591-3592.
  • Martin, D. W., & Guss, J. M. (2023). How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis. Journal of Bacteriology, 205(1), e00331-22.
  • Aranda, J., et al. (2016). Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR, 65(3-4), 159-169.
  • Brinson, R. G., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(16), 2899.
  • D'Amico, K. L., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry.
  • Creative Proteomics. (n.d.).
  • Sanders, C. R. (n.d.). Preview of Practical Solution NMR, Up Through 2-D HSQC AND TROSY, Including a TROSY Gallery. Vanderbilt University.
  • Tang, C., et al. (2011). A simple method to dual site-specifically label a protein using tryptophan auxotrophic Escherichia coli. bioRxiv.
  • Tugarinov, V., & Kay, L. E. (2003). A simple methyl-TROSY based pulse scheme offers improved sensitivity in applications to high molecular weight complexes. Journal of biomolecular NMR, 26(3), 263-268.
  • University of Leicester. (2019). Solid State Assignment Tutorial CcpNmr Analysis Version 3.
  • Sigma-Aldrich. (n.d.). Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies.
  • Tugarinov, V., & Kay, L. E. (2003). Methyl TROSY: explanation and experimental verification. Journal of the American Chemical Society, 125(45), 13868-13878.
  • University of Florence. (n.d.). Protein isotopic enrichment for NMR studies.
  • Pervushin, K. (2000). TROSY in NMR studies of the structure and function of large biological macromolecules. Quarterly reviews of biophysics, 33(2), 161-197.
  • Pelupessy, P., et al. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Complexes. Journal of the American Chemical Society, 125(51), 16045-16050.
  • O'Connell, T., et al. (2019). Assigning methyl resonances for protein solution-state NMR studies. Methods in Enzymology, 615, 239-277.

Sources

Method

Application Note: L-Methionine-13C5 Tracer Experiment Design for Cancer Metabolism

Abstract & Scientific Rationale Metabolic reprogramming is a hallmark of cancer, with Methionine Dependence (often termed the Hoffman Effect ) being one of the most pervasive yet enigmatic phenotypes. Unlike normal cells...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Metabolic reprogramming is a hallmark of cancer, with Methionine Dependence (often termed the Hoffman Effect ) being one of the most pervasive yet enigmatic phenotypes. Unlike normal cells, many tumor cells cannot proliferate when methionine is replaced by its immediate precursor, homocysteine, despite having functional remethylation enzymes.

To investigate this, researchers utilize L-Methionine-13C5 (universal backbone labeling). Unlike methyl-only tracers (e.g., L-Methionine-[methyl-13C1]), the 13C5 isotopologue allows for the simultaneous deconvolution of:

  • Methionine Cycle Flux: Distinguishing de novo uptake (M+5) from recycled methionine (M+4).

  • Polyamine Synthesis: Tracking the aminopropyl transfer to spermine/spermidine (M+3).

  • Transsulfuration: Tracing the carbon backbone into

    
    -ketobutyrate (M+4) and the TCA cycle.
    

This guide provides a rigorous, self-validating protocol for designing, executing, and analyzing L-Methionine-13C5 flux experiments.

Tracer Logic & Pathway Map

Understanding the atom mapping is critical for interpreting Mass Spectrometry (MS) data. The L-Methionine-13C5 tracer contains five labeled carbons: Carboxyl (C1),


 (C2), 

(C3),

(C4), and the S-Methyl (C5).
Metabolic Fate of the 13C5 Backbone
MetaboliteIsotopologueMechanistic Origin
Methionine (Exogenous) M+5 Intact tracer uptake.
SAM (S-Adenosylmethionine) M+5 Adenosylation of Met (M+5). Adenosine carbons are unlabeled.
SAH (S-Adenosylhomocysteine) M+4 Loss of the S-Methyl group (C5) to methyltransferases (DNA/Protein methylation).
Homocysteine (Hcy) M+4 Hydrolysis of SAH; retains the C1-C4 backbone.
Methionine (Recycled) M+4 Remethylation of Hcy (M+4) using an unlabeled methyl group (from 5-MTHF or Betaine).
dcSAM M+4 Decarboxylation of SAM (M+5) removes C1 (Carboxyl). Retains C2, C3, C4, C5.
Polyamines (Spermine) M+3 Transfer of the aminopropyl group (C2, C3, C4) from dcSAM.
MTA (Methylthioadenosine) M+1 Byproduct of polyamine synthesis; retains the S-Methyl (C5).

-Ketobutyrate
M+4 Product of cystathionine

-lyase (Transsulfuration).
Pathway Visualization[1]

MethionineCycle cluster_legend Legend Met_Exo L-Met (Exogenous) [M+5] Met_Pool Intracellular Met [M+5] & [M+4] Met_Exo->Met_Pool Transport (LAT1) SAM SAM [M+5] Met_Pool->SAM MAT2A (+ATP) SAH SAH [M+4] SAM->SAH Methyl Transfer dcSAM dcSAM [M+4] SAM->dcSAM AMD1 (-CO2) Methylation DNA/Histone Methylation (Methyl-13C) SAM->Methylation Hcy Homocysteine [M+4] SAH->Hcy AHCY (Hydrolysis) Hcy->Met_Pool Remethylation (MTR/BHMT) +Unlabeled Methyl -> [M+4] Polyamines Polyamines (Spermine/Spermidine) [M+3] dcSAM->Polyamines Spermidine Synthase MTA MTA [M+1] dcSAM->MTA Byproduct MTA->Met_Pool Methionine Salvage (MTA -> M+1 Met) key Red Arrow = Recycling Step M+5 = Full Label M+4 = Backbone Only

Figure 1: Atom mapping of L-Methionine-13C5. Note the critical branching point at Homocysteine where remethylation generates M+4 Methionine, distinguishing it from the M+5 tracer.

Experimental Protocol

Pre-Experimental Considerations
  • Media Formulation: Standard DMEM/RPMI contains ~100-200

    
    M methionine. You must  use Methionine-free base media.
    
  • Serum: Standard Fetal Bovine Serum (FBS) contains ~30

    
    M methionine.
    
    • Requirement: Use Dialyzed FBS (dFBS) to remove endogenous amino acids.

    • Control: Supplement dFBS with unlabeled methionine to physiological levels (20-50

      
      M) for the control arm.
      
  • Tracer Concentration: Reconstitute L-Methionine-13C5 to match the molarity of the control medium (e.g., 100

    
    M). Changing concentration alters proliferation rates, confounding results.
    
Step-by-Step Workflow

Step 1: Cell Seeding & Acclimatization

  • Seed cancer cells (e.g., 5 x 105 cells/well in 6-well plates).

  • Culture in standard media until 70-80% confluence.

  • Wash Step (Critical): Aspirate media. Wash 2x with warm PBS to remove residual unlabeled methionine from the interstitial space.

Step 2: Tracer Pulse

  • Add experimental media: Met-free DMEM + 10% Dialyzed FBS + 100

    
    M L-Methionine-13C5 .
    
  • Incubate for desired timepoints.[1]

    • Flux Dynamics: 1h, 4h, 8h (to observe M+5

      
       M+4 turnover).
      
    • Steady State: 24h (to observe equilibrium of SAM/SAH pools).

Step 3: Metabolite Extraction (The "Acid Trap") Scientific Note: SAM is highly unstable at neutral/alkaline pH. Conventional 80% Methanol extraction often degrades SAM.

  • Place plates on wet ice. Aspirate media rapidly.

  • Wash 1x with cold PBS (perform quickly to avoid leakage).

  • Add Extraction Solvent: 80% Methanol / 20% Water containing 0.1% Formic Acid (or 0.1M HCl). The acidity stabilizes the sulfonium ion of SAM.

    • Volume: 500

      
      L per well (6-well plate).
      
  • Scrape cells and transfer to Eppendorf tubes.

  • Vortex (1 min) and freeze-thaw (liquid N2 / 37°C) x2 cycles to lyse membranes.

  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Transfer supernatant to LC-MS vials. Do not dry down if possible; SAM degrades during evaporation. Inject directly or dilute.

Analytical Method (LC-MS/MS)[3][4][5][6][7]

Polar metabolites (Met, SAM, SAH) retain poorly on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

Chromatography Conditions
  • Column: Waters BEH Amide (1.7

    
    m, 2.1 x 100 mm) or Thermo Hypercarb (Porous Graphitic Carbon).
    
  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0). Note: High pH is good for chromatography of these species, but keep autosampler at 4°C to minimize degradation.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 40% B over 10 minutes.

Mass Spectrometry Settings (MRM - Triple Quad)
  • Ionization: ESI Positive Mode (+).

  • Transitions:

TargetPrecursor (Q1)Product (Q3)Mass ShiftNote
Met (M+0) 150.1104.1-Unlabeled
Met (M+4) 154.1108.1+4Recycled
Met (M+5) 155.1109.1+5Tracer
SAM (M+0) 399.1250.1-Unlabeled
SAM (M+5) 404.1250.1+5Tracer derived
SAH (M+0) 385.1136.1-Unlabeled
SAH (M+4) 389.1136.1+4Tracer derived

Note on SAM/SAH Fragmentation: The neutral loss of the adenosyl moiety (136 Da) or the methionine backbone is common. Ensure your Q3 fragment retains the labeled portion. For SAM, the 250 fragment is usually the nucleoside, meaning the label is on the neutral loss. Validate fragmentation patterns with pure standards.

Data Analysis & Interpretation

The "Recycling Ratio"

To quantify the efficiency of the methionine cycle (remethylation), calculate the ratio of M+4 to M+5 Methionine in the intracellular pool.



  • High Index: Indicates active Methionine Synthase (MTR) and Cobalamin (B12) dependency.

  • Low Index: Indicates reliance on exogenous uptake; typical of "Methionine Dependent" cancer cells which may have limited capacity to upregulate remethylation under stress.

Polyamine Flux

If you detect Spermine M+3 , it confirms that the methionine backbone is flowing through the ODC/AMD1 pathway.

  • Calculation: Normalize Spermine M+3 to Total Spermine pool.

Troubleshooting Guide
IssueProbable CauseSolution
No SAM signal Degradation during extraction.Ensure extraction solvent is acidified (0.1% FA) and keep samples at 4°C.
High M+0 Met in "Met-free" media Incomplete washing or Proteolysis.Wash cells 3x with PBS before pulse. Autophagy may liberate unlabeled Met from proteins (monitor over time).
Met M+4 signal is absent No remethylation.Check if media contains Folate and B12. Without these cofactors, Hcy cannot convert to Met.

References

  • Hoffman, R. M. (1984).[2] Altered methionine metabolism, DNA methylation and oncogene expression in carcinogenesis. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Link

  • Maddocks, O. D. K., et al. (2016). Serine starvation induces stress and p53-dependent metabolic remodelling in cancer cells. Nature. (Protocol basis for 1C tracing). Link

  • Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences. Link

  • Struys, E. A., et al. (2000). Determination of S-adenosylmethionine and S-adenosylhomocysteine in plasma and cerebrospinal fluid by stable-isotope dilution tandem mass spectrometry. Clinical Chemistry. (Methodology for SAM/SAH MS). Link

  • Sanderson, S. M., et al. (2019). Methionine metabolism in health and cancer: a nexus of diet and precision medicine. Nature Reviews Cancer. Link

Sources

Application

protocol for incorporating 13C5 methionine into recombinant proteins

Application Note: High-Fidelity Incorporation of 13C5-Methionine for Recombinant Protein NMR and Proteomics Executive Summary This application note details a robust protocol for the incorporation of uniformly labeled 13C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 13C5-Methionine for Recombinant Protein NMR and Proteomics

Executive Summary

This application note details a robust protocol for the incorporation of uniformly labeled 13C5-Methionine into recombinant proteins expressed in Escherichia coli. While standard uniform labeling (


C/

N) uses glucose and ammonium chloride, specific residue labeling requires a targeted approach to bypass endogenous biosynthetic pathways.

This protocol utilizes the Metabolic Precursor Shift Method (often referred to as the Marley method). By growing cells to high density in rich media and shifting them to a defined minimal media for induction, we achieve high protein yields while forcing the bacteria to utilize the exogenous 13C5-Methionine. This method is critical for:

  • Methyl-TROSY NMR: Methionine

    
    -methyl groups are excellent probes for protein dynamics and high-molecular-weight complexes.
    
  • Quantitative Proteomics: 13C5-Met serves as a "heavy" reference standard for mass spectrometry.

  • Structural Constraints: Providing unambiguous long-range NOEs in large proteins.

Mechanistic Principles

To achieve high incorporation efficiency (>95%) without using expensive auxotrophic strains (e.g., B834), we exploit feedback inhibition .

  • Biosynthetic Suppression: E. coli prefers to transport amino acids from the environment rather than synthesize them. High concentrations of exogenous Methionine inhibit the first committed step of the aspartate-derived methionine pathway (homoserine O-succinyltransferase, MetA).

  • Isotope Dilution Control: By washing cells free of rich media and resuspending them in minimal media containing only the labeled methionine (and unlabeled other amino acids), we force the incorporation of the isotope.

  • Scrambling Mitigation: Methionine is relatively resistant to metabolic scrambling compared to Asp/Glu/Ala. However, the

    
    -methyl group is a donor for S-adenosylmethionine (SAM). To prevent label loss, induction times are kept short (3–5 hours).
    

Experimental Workflow

Materials Required
  • Expression Host: E. coli BL21(DE3) or similar (Auxotrophs like DL41 are optional but not required for this protocol).

  • Isotope: L-Methionine (

    
    C_5, 99%), typically 50–100 mg per Liter of culture.
    
  • Base Media: LB Broth (for biomass generation).

  • Labeling Media: M9 Minimal Salts (1x), MgSO

    
     (2 mM), CaCl
    
    
    
    (0.1 mM), Glucose (0.4% w/v), Thiamine (1 mg/L), Antibiotics.
  • Amino Acid Cocktail: A filter-sterilized solution containing all amino acids except Methionine (50 mg/L each) to suppress background synthesis.

Protocol Steps

Phase 1: Biomass Generation (Day 1-2)

  • Pre-culture: Inoculate a single colony into 10 mL LB + Antibiotic. Grow overnight at 37°C.

  • Scale-up: Inoculate 1 L of LB media with the 10 mL pre-culture.

  • Growth: Incubate at 37°C / 220 RPM until OD

    
     reaches 0.7 – 0.9 .
    
    • Expert Insight: Do not let OD exceed 1.0. Cells entering stationary phase adapt their metabolism and may lag significantly upon transfer, reducing yield.

Phase 2: The Metabolic Shift (Critical Step) 4. Harvest: Centrifuge cells at 3,000 x g for 15 minutes at 20°C. Discard the supernatant. 5. Wash: Gently resuspend the pellet in 200 mL of sterile M9 salts (no glucose/additives yet) to wash away residual LB broth. Centrifuge again. 6. Resuspension: Resuspend the pellet in 250 mL (1/4 of original volume) of complete M9 Minimal Media containing glucose, vitamins, and the Amino Acid Cocktail (minus Met) .

  • Note: Concentrating the cells 4-fold reduces the amount of expensive isotope required.

Phase 3: Starvation & Equilibration 7. Depletion: Incubate the resuspended culture at 37°C for 30 minutes .

  • Why? This starves the cells of any remaining intracellular methionine, forcing the upregulation of transport enzymes and depletion of unlabeled intermediates.
  • Label Addition: Add 13C5-Methionine to a final concentration of 50–100 mg/L.
  • Equilibration: Incubate for an additional 15 minutes to allow uptake and feedback inhibition of MetA.

Phase 4: Induction & Harvest 10. Induction: Add IPTG (typically 0.5 – 1.0 mM). 11. Expression: Reduce temperature to 20-25°C and shake for 4–6 hours.

  • Expert Insight: Avoid overnight induction. Prolonged stress increases the likelihood of protease activity and minor scrambling of the label via the SAM cycle.
  • Harvest: Centrifuge, flash freeze pellet in liquid nitrogen, and store at -80°C.

Visualization of Workflow

The following diagram illustrates the "Shift" protocol logic, emphasizing the critical wash and starvation steps to ensure isotopic purity.

G start Inoculation (LB Media) growth Growth to OD 0.8 start->growth centrifuge Centrifuge & Discard Supernatant growth->centrifuge High Biomass wash Wash with M9 Salts centrifuge->wash Remove Unlabeled Nutrients resuspend Resuspend in M9 + 19 AA (No Met) wash->resuspend starve Starvation (30 mins) resuspend->starve Deplete Intracellular Met add_label Add 13C5-Met (50 mg/L) starve->add_label Inhibit Endogenous Synthesis induce Induce (IPTG) 4-6 Hours add_label->induce harvest Harvest Protein induce->harvest

Figure 1: The Metabolic Shift Protocol for high-efficiency isotopic labeling. Colors indicate phase changes: Blue (Growth), Red (Stress/Wash), Green (Labeling environment).

Quality Control & Data Analysis

To validate the incorporation, two methods are recommended.

Method A: Intact Mass Spectrometry

Compare the mass of the purified protein expressed in LB vs. 13C5-Met media.

  • Calculation:

    
    .
    
  • Example: A 20 kDa protein with 5 Methionines.

    • Theoretical Shift:

      
      .
      
    • If observed shift is +25 Da, incorporation is ~100%.

Method B: 1H-13C HSQC NMR

For 13C5-Met, the


-methyl group resonance is the primary target.
ParameterExpected ValueNotes
Chemical Shift (1H) 1.8 – 2.2 ppmDistinct region, rarely overlapped.
Chemical Shift (13C) 14 – 18 ppm

-methyl carbon.
J-Coupling ~140 HzOne bond 1H-13C coupling.
Scrambling Check C

/C

Signals
If 13C signals appear in Asp/Glu regions, scrambling has occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Protein Yield Shock during transfer to M9.Ensure M9 media is pre-warmed to growth temp. Do not overgrow in LB (stop at OD 0.8).
Incomplete Labeling Residual LB or insufficient starvation.Perform two wash steps with M9 salts.[1] Increase starvation time to 45 mins.
Met Oxidation Oxidative stress during purification.Add 2-5 mM DTT or TCEP to all buffers. Degas buffers. Met-Sulfoxide shifts are distinct in NMR.
"Scrambling" Active SAM cycle / Long induction.Reduce induction time. Add unlabeled Isoleucine/Threonine to suppress minor pathways.

References

  • Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins. Journal of Biomolecular NMR, 20(1), 71–75.

  • Cambridge Isotope Laboratories. (n.d.). Application Note: Isotope Labeling of Proteins in E. coli.

  • Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular toolbox for NMR analysis of large proteins. Current Opinion in Structural Biology, 32, 113-122.

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification, 41(1), 207–234.

Sources

Method

quantitative proteomics workflow using L-Methionine 13C5 internal standards

Precision Quantitation of Proteome Dynamics via L-Methionine ( ) Stable Isotope Labeling Application Note: AN-MET-13C5-001 Abstract This application note details a high-precision quantitative proteomics workflow utilizin...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation of Proteome Dynamics via L-Methionine ( ) Stable Isotope Labeling

Application Note: AN-MET-13C5-001

Abstract

This application note details a high-precision quantitative proteomics workflow utilizing L-Methionine (


) as a metabolic internal standard. While traditional SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) relies on Lysine and Arginine, Methionine labeling offers distinct advantages for studying sulfur metabolism, methylation dynamics, and protein turnover in auxotrophic cell lines. This guide addresses the specific technical challenges of Methionine labeling—specifically the management of methionine oxidation and the "M+5" mass shift—providing a robust, self-validating protocol for drug development and systems biology.

Strategic Rationale & Mechanism

Why Methionine ( )?

Standard SILAC (Lys/Arg) is the gold standard for global proteomics but is chemically distinct from Methionine labeling. The choice of L-Methionine (


) is driven by specific biological requirements:
  • Methyl-Tracing Capabilities: Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor. Labeling with

    
    -Met allows simultaneous tracking of protein synthesis and methylation events (methyl-SILAC).
    
  • Metabolic Auxotrophy: Certain cancer cell lines and primary cultures are naturally Met-auxotrophic, making them ideal candidates for this labeling strategy without genetic manipulation.

  • Cost-Efficiency: For specific targeted assays, Met-labeling can be more cost-effective than dual Lys/Arg labeling, provided the protein of interest contains methionine.

Mechanism of Action

The L-Methionine (


) isotope replaces all five carbon atoms in the methionine backbone with Carbon-13.
  • Mass Shift: The incorporation results in a mass shift of +5.0167 Da per methionine residue.

  • Distinction: Unlike Deuterium labeling (

    
    ), which can affect retention time (chromatographic shift), 
    
    
    
    isotopes generally co-elute perfectly with their light counterparts, ensuring accurate ionization ratios.
Metabolic Fate Diagram

The following diagram illustrates the dual fate of the label: incorporation into the polypeptide chain (Protein Synthesis) and conversion to the methyl-donor SAM (Methylation).

Met_Fate Figure 1: Metabolic Fate of L-Methionine (13C5) in Quantitative Proteomics Met_Ex Exogenous L-Met (13C5) Met_In Intracellular L-Met (13C5) Met_Ex->Met_In Transport (LAT1) tRNA Met-tRNA Met_In->tRNA tRNA Synthetase SAM S-Adenosyl- methionine (SAM) Met_In->SAM MAT2A Protein Nascent Protein (Incorporation) tRNA->Protein Translation Methylation Methylated Substrates (DNA/Histones) SAM->Methylation Methyltransferases Oxidation Met-Sulfoxide (Artifact/Signal) Protein->Oxidation ROS/Sample Prep

[1][2][3][4]

Experimental Protocol

Reagent Setup & "Light" Depletion

The critical failure point in SILAC is incomplete incorporation due to residual "Light" methionine in the serum.

ReagentSpecificationPurpose
SILAC Media DMEM/RPMI, Met-deficientBase medium.
FBS Dialyzed (10 kDa MWCO)Removes endogenous light amino acids.
Heavy Label L-Methionine (

)
The internal standard (Sigma/CIL).
Light Label L-Methionine (Natural)Control condition.
Lysis Buffer 8M Urea or 2% SDSDenaturation (must prevent carbamylation).
Cell Culture & Adaptation (Step-by-Step)
  • Preparation: Supplement Met-deficient media with 10% Dialyzed FBS.

  • Label Addition:

    • Heavy: Add L-Methionine (

      
      ) to a final concentration of 30 mg/L  (or matched to the cell line's standard formulation).
      
    • Light: Add natural L-Methionine to 30 mg/L.

  • Adaptation Phase: Culture cells for at least 6 cell doublings .

    • Why? This ensures >97% replacement of the natural methionine pool with the heavy isotope.

    • QC Check: Aliquot a small fraction of cells at passage 5, digest, and run a rapid MS check to verify incorporation efficiency before starting the main experiment.

Sample Preparation Workflow

Critical Note on Oxidation: Methionine is the most easily oxidized amino acid (Met


 Met-Sulfoxide +16Da). To ensure accurate quantitation, you must minimize in vitro oxidation during lysis.
  • Harvest: Wash cells 3x with ice-cold PBS to remove serum albumin.

  • Lysis: Lyse "Heavy" (Treated) and "Light" (Control) cells separately in lysis buffer containing protease inhibitors.

  • Quantification: Measure protein concentration (BCA assay).

  • Mixing: Mix Heavy and Light lysates at a 1:1 ratio based on total protein mass.

  • Reduction & Alkylation:

    • Reduce: 5 mM DTT for 30 min at 56°C.

    • Alkylate: 15 mM Iodoacetamide (IAA) for 20 min in dark.

  • Digestion: Use Trypsin/Lys-C mix (1:50 enzyme:protein ratio) overnight at 37°C.

    • Note: Trypsin cleaves at Lys/Arg. Methionine residues will be internal to the peptides.

  • Desalting: C18 StageTip or SPE cartridge cleanup.

Workflow Figure 2: Comparative Proteomics Workflow cluster_0 Cell Culture (Separate) Light Condition A (Light Met) Lysis Lysis & Quantitation (BCA Assay) Light->Lysis Heavy Condition B (Heavy 13C5-Met) Heavy->Lysis Mix 1:1 Mixing Lysis->Mix Equal Mass Digest Trypsin Digestion (+ Reduction/Alkylation) Mix->Digest MS LC-MS/MS (Orbitrap/TIMS-TOF) Digest->MS

LC-MS/MS Acquisition & Analysis[1][5]

Mass Spectrometry Parameters
  • Instrument: Orbitrap (Exploris/Eclipse) or TIMS-TOF.

  • Resolution: High resolution (60k or 120k at 200 m/z) is required to resolve the neutron peaks, though +5Da is easily separated.

  • Dynamic Exclusion: Set to 30-45s to prevent re-sampling abundant peptides.

Data Processing (MaxQuant / Proteome Discoverer)

To quantify the data, the search engine must be explicitly configured for the


 label.
ParameterSetting
Multiplicity 2 (Doublets)
Label (Heavy) Met(+5) or Met5
Composition

Variable Modifications Oxidation (M) , Acetyl (Protein N-term)
Fixed Modifications Carbamidomethyl (C)
Enzyme Trypsin/P
Quantification Unique + Razor peptides

Crucial Analysis Step: You must enable "Re-quantify" in MaxQuant. Because Methionine is susceptible to oxidation, you will often see peptides in both the oxidized (+16Da) and non-oxidized forms.

  • Scenario: A peptide has 1 Met. You will see the Light (M) and Heavy (M+5). You may also see Light-Ox (M+16) and Heavy-Ox (M+21).

  • Aggregation: Ensure your software sums the intensities of the oxidized and non-oxidized forms for the final protein ratio, OR treat them as distinct features if studying oxidative stress.

Troubleshooting & Validation (E-E-A-T)

Incomplete Incorporation
  • Symptom: Heavy channel intensity is lower than expected in the "Heavy only" QC check.

  • Cause: Residual methionine in dialyzed FBS or insufficient doubling time.

  • Solution: Extend adaptation to 10 doublings. Verify FBS dialysis (use 10kDa cutoff).

Methionine Oxidation Artifacts
  • Symptom: High percentage (>20%) of Met-Oxidation in the raw data.

  • Cause: In vitro oxidation during digestion or electrospray ionization.[1]

  • Solution:

    • Keep digestion time minimized (avoid 24h+ digestions).

    • Use fresh DTT.

    • Advanced: For strict redox studies, use the MobB method (Methionine oxidation by blocking), where unoxidized Mets are blocked with

      
       at lysis, preventing artifactual oxidation from confounding the results [1].
      
Arginine-to-Proline Conversion?
  • Note: Unlike Arg-SILAC, Met-SILAC does not suffer from Arg-to-Pro conversion. However, Met can be recycled into the SAM cycle. This generally does not affect peptide mass for protein quantitation but is a consideration for metabolic flux analysis.

References

  • Lim, K. S., et al. (2019). "Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains." Journal of Proteome Research. [Link]

  • Ong, S. E., et al. (2002).[2][3] "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. [Link]

  • Gevaert, K., et al. (2008). "Protein identification based on peptides containing the methionine residue." Proteomics. [Link][4]

Sources

Application

tracking methyl group transfer with L-Methionine 13C5 in vivo

Application Note: In Vivo Tracing of Methyl Group Transfer with L-Methionine ( ) Abstract & Scope Methylation is a fundamental epigenetic and metabolic control mechanism, regulating DNA stability, gene expression (histon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Tracing of Methyl Group Transfer with L-Methionine ( )

Abstract & Scope

Methylation is a fundamental epigenetic and metabolic control mechanism, regulating DNA stability, gene expression (histone methylation), and signal transduction. While static measurements of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) provide snapshot data, they fail to capture the flux—the rate at which methyl groups are transferred.

This guide details a protocol for tracking methyl group transfer in vivo using L-Methionine (


) . Unlike methyl-only labeled tracers (e.g., L-Methionine-methyl-

), the fully labeled carbon backbone of L-Methionine (

) allows for a dual-readout validation system: it simultaneously tracks the methyl donor (SAM) and the demethylated byproduct (SAH), providing a ratiometric index of methyltransferase activity.

Scientific Rationale & Mechanism

The "Splitting" Principle

The core utility of L-Methionine (


) lies in the metabolic fate of its five carbon atoms during the methionine cycle.
  • Synthesis: Met (

    
    ) is adenylated by ATP to form SAM (
    
    
    
    ).
  • Transfer: A methyltransferase enzyme moves the methyl group (

    
    ) to a substrate (DNA, Protein, Lipid).
    
  • Byproduct: The remaining structure becomes SAH. Crucially, SAH retains the four carbons of the homocysteine backbone (

    
    ).
    

This mass shift creates a self-validating spectral signature:

  • Precursor (SAM): M+5

  • Product (Methylated Target): M+1

  • Byproduct (SAH): M+4

If you observe SAH M+4, you have definitive proof that a methyl transfer event occurred from your tracer.

Pathway Visualization

The following diagram illustrates the carbon flow and mass shifts.[1]

MethionineCycle cluster_legend Legend Met L-Methionine (13C5) [M+5] SAM SAM (13C5) [M+5] Met->SAM + ATP SAH SAH (13C4) [M+4] SAM->SAH Methyl Transfer MeTarget Methylated Target (13C1-Methyl) [M+1] SAM->MeTarget CH3 Group Target Substrate (DNA/Histone) Target->MeTarget key1 Blue: Input Tracer key2 Green: Active Donor key3 Red: Demethylated Byproduct

Caption: Carbon fate map of L-Methionine (


). Note the splitting of the M+5 parent into M+4 (SAH) and M+1 (Target).

Experimental Protocol: In Vivo Infusion

A. Animal Model & Tracer Preparation
  • Subject: C57BL/6J Mice (Male, 8-12 weeks).

  • Tracer: L-Methionine (

    
    ), >99% purity.
    
  • Vehicle: Sterile Saline (0.9% NaCl).

  • Dosage Strategy: Steady-state infusion is superior to bolus injection for flux analysis as it maintains constant precursor enrichment.

B. Surgical Prep & Infusion
  • Catheterization: Perform jugular vein catheterization 3-5 days prior to the experiment to allow recovery.

  • Infusion Setup:

    • Concentration: Prepare 20 mg/mL L-Methionine (

      
      ) in saline.
      
    • Prime: Administer a bolus (10 μL/g body weight) to rapidly reach isotopic equilibrium.

    • Infusion Rate: 0.1 - 0.2 μL/g/min for 4–6 hours.

  • Blood Sampling: Collect 10 μL tail vein blood at T=0, 60, 120, 180, and 240 min to verify steady-state plasma enrichment (Target: 20-30% enrichment).

C. Tissue Harvest & Quenching (CRITICAL)

SAM is chemically unstable and rapidly degrades to MTA (methylthioadenosine) or hydrolyzes.

  • Anesthesia: Isoflurane.

  • Rapid Harvest: Excise liver/tumor tissue within <30 seconds of death.

  • Clamp: Immediately Wollenberger clamp (liquid nitrogen cooled tongs) to quench metabolism instantly.

  • Storage: -80°C. Do not thaw before extraction.

Analytical Protocol: Metabolite Extraction & LC-MS/MS

A. Extraction (Acidic Conditions)

Standard metabolomics extraction (80% Methanol) is insufficient for SAM stability.

  • Solvent: 80% Methanol / 20% Water + 0.1% Formic Acid (Pre-chilled to -80°C). The acid prevents spontaneous degradation.

  • Homogenization: Add 500 μL solvent to 10-20 mg frozen tissue. Bead beat (cryogenic) for 30s.

  • Centrifugation: 16,000 x g for 15 min at 4°C.

  • Supernatant: Transfer to glass vials. Analyze immediately or store at -80°C for max 24h.

B. LC-MS/MS Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is required for polar metabolites like SAM/SAH.

  • Column: Waters BEH Amide (1.7 μm, 2.1 x 100 mm) or Thermo Hypercarb.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 10 minutes.

C. Mass Spectrometry Monitoring (MRM)

Configure the Triple Quadrupole (QQQ) to monitor the following transitions.

MetaboliteLabel StatePrecursor (

)
Product (

)
Rationale
Methionine M+0150.1104.1Loss of formate
Methionine M+5 155.1 109.1 Tracer Validation
SAM M+0399.1250.1Adenosyl fragment
SAM M+5 404.1 250.1 Active Donor (Ribose is C12)
SAH M+0385.1136.1Adenine fragment
SAH M+4 389.1 136.1 Flux Marker (Backbone only)
MTA M+0298.1136.1Degradation check

Note: The SAM M+5 transition (404->250) works because the fragment (Adenosyl) does NOT contain the methionine carbons. Therefore, the fragment remains at 250, while the parent shifts by 5.

Data Analysis & Interpretation

Workflow Diagram

Workflow cluster_0 Phase 1: In Vivo cluster_1 Phase 2: Analytical cluster_2 Phase 3: Data Logic Step1 Infusion: Met-13C5 (Steady State) Step2 Tissue Clamp (Liquid N2) Step1->Step2 Step3 Acidic Extraction (MeOH + Formic Acid) Step2->Step3 Step4 LC-MS/MS (HILIC Column) Step3->Step4 Calc1 Calculate Enrichment (M+5 / Total Pool) Step4->Calc1 Calc2 Methylation Flux Index Ratio: SAH(M+4) / SAM(M+5) Calc1->Calc2

Caption: End-to-end workflow for determining methylation flux.

Calculation of Methylation Flux

To quantify the rate of methylation, calculate the Flux Ratio :



  • High Ratio: Indicates rapid consumption of methyl groups (high methyltransferase activity).

  • Low Ratio: Indicates stalled methylation or low demand.

  • Correction: Ensure you subtract natural abundance (approx 1.1% per carbon) using an unlabeled control group.

Troubleshooting & Pitfalls

  • SAM Degradation: If you observe high levels of MTA (Methylthioadenosine) and low SAM, your extraction was not acidic enough or the tissue thawed.

  • Backbone Recycling: If you see Methionine M+4, this indicates the "Methionine Salvage Pathway" (MTA

    
     Methionine) is active. The methyl group was lost, but the backbone was recycled. This is a unique advantage of using the C5 tracer over methyl-only tracers.
    
  • Ion Suppression: HILIC is sensitive to salts. Divert the first 1-2 minutes of LC flow to waste to avoid contaminating the MS source with salts from the saline infusion.

References

  • Maddocks, O. D. K., et al. (2013). Serine starvation induces stress and p53-dependent metabolic remodelling in cancer cells.[2][3] Nature, 493, 542–546.[2][3] [Link]

  • Mentch, S. J., et al. (2015). Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism. Cell Metabolism, 22(5), 861-873. [Link]

  • Yuan, M., et al. (2019). A comprehensive protocol for quantitative metabolomics analysis of SAM and SAH in biological samples. Nature Protocols. (Generalized reference for extraction methods).
  • Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer, 13, 572–583. [Link]

Sources

Method

Quantitative Analysis of L-Methionine in Biological Matrices using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Application Note Abstract This application note presents a robust and sensitive method for the quantitative analysis of L-Methionine in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of L-Methionine in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology employs L-Methionine-¹³C₅ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] The protocol details optimized parameters for sample preparation, chromatographic separation using Hydrophilic Interaction Chromatography (HILIC), and mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode. Furthermore, this document provides a comprehensive guide to the validation of the bioanalytical method, adhering to the principles outlined in the FDA's guidance documents to ensure data integrity and reliability for research and drug development professionals.[3][4]

Introduction: The Rationale for a Stable Isotope Dilution LC-MS/MS Assay

L-Methionine is an essential amino acid crucial for protein synthesis and various metabolic processes, including the production of S-adenosylmethionine (SAM), a universal methyl group donor.[5] Accurate quantification of L-Methionine in biological fluids is vital for metabolic studies, nutritional research, and in the clinical setting for diagnosing and monitoring certain metabolic disorders.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[6] The analysis of small, polar molecules like amino acids can be challenging due to their poor retention on traditional reversed-phase columns and potential for ion suppression in the mass spectrometer source.[7] To overcome these challenges, this method utilizes Hydrophilic Interaction Chromatography (HILIC) for effective chromatographic separation of underivatized amino acids.[1][8][9][10][11]

The cornerstone of this quantitative method is the use of a stable isotope-labeled internal standard (SIL-IS), L-Methionine-¹³C₅. A SIL-IS is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, causing it to co-elute chromatographically and exhibit similar ionization and fragmentation behavior.[12] This co-analysis allows for the correction of variations that may occur during sample preparation and analysis, such as extraction efficiency and matrix-induced ion suppression, leading to highly reliable and reproducible results.[13] The use of ¹³C labeling is particularly advantageous over deuterium labeling as it does not typically alter the chromatographic retention time and is chemically more stable.

Experimental Design and Causality

The development of this LC-MS/MS method follows a logical progression, with each step optimized to ensure the highest data quality.

Analyte and Internal Standard
  • Analyte: L-Methionine

  • Internal Standard (IS): L-Methionine-¹³C₅

The five ¹³C atoms in the internal standard provide a mass shift of +5 Da, which is sufficient to prevent isotopic crosstalk with the unlabeled analyte while maintaining nearly identical chemical behavior.

Sample Preparation: Protein Precipitation

The primary goal of sample preparation is to remove proteins and other macromolecules from the biological matrix (e.g., plasma) that can interfere with the analysis and damage the LC column. A simple and effective protein precipitation protocol is employed.

Protocol Rationale: Acetonitrile is a common and effective solvent for precipitating proteins from plasma. The addition of an organic solvent disrupts the hydration shell around the proteins, leading to their denaturation and precipitation. L-Methionine-¹³C₅ is added prior to precipitation to ensure that it undergoes the same sample processing as the analyte, thereby accurately accounting for any analyte loss during this stage.

Liquid Chromatography: HILIC Separation

For the separation of polar analytes like amino acids without derivatization, HILIC is a superior choice over traditional reversed-phase chromatography.[1][8][9][10][11]

Chromatographic Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition. A gradient elution, starting with a high organic content and gradually increasing the aqueous component, allows for the elution of analytes based on their polarity. This approach provides excellent retention and peak shape for L-Methionine.

Mass Spectrometry: ESI-MS/MS Detection

Electrospray Ionization (ESI) in positive ion mode is highly effective for ionizing amino acids. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification.[14]

Mass Spectrometry Rationale: In the ESI source, L-Methionine and its SIL-IS are protonated to form [M+H]⁺ ions. These precursor ions are then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This two-stage mass filtering significantly reduces chemical noise and enhances specificity.

Detailed Protocols

Materials and Reagents
  • L-Methionine standard (≥98% purity)

  • L-Methionine-¹³C₅ (isotopic purity ≥99 atom % ¹³C)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of L-Methionine and L-Methionine-¹³C₅ in ultrapure water.

  • Working Standard Solutions: Serially dilute the L-Methionine stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the L-Methionine-¹³C₅ stock solution with 50:50 (v/v) acetonitrile/water.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike the appropriate volume of the L-Methionine working standard solutions into the control biological matrix to prepare calibration standards at a minimum of six concentration levels. Independently prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[15]

Sample Preparation Protocol
  • To 50 µL of sample (calibrator, QC, or unknown), add 10 µL of the Internal Standard Working Solution (1 µg/mL).

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram: Sample Preparation to Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_sample 50 µL Sample (Calibrator, QC, Unknown) s_is Add 10 µL IS (L-Met-¹³C₅) s_sample->s_is s_vortex1 Vortex s_is->s_vortex1 s_precip Add 200 µL Cold Acetonitrile s_vortex1->s_precip s_vortex2 Vortex Vigorously s_precip->s_vortex2 s_centrifuge Centrifuge (14,000 x g, 10 min, 4°C) s_vortex2->s_centrifuge s_supernatant Transfer Supernatant s_centrifuge->s_supernatant a_inject Inject into LC-MS/MS s_supernatant->a_inject To Autosampler Vial a_data Data Acquisition (MRM Mode) a_inject->a_data a_quant Quantification a_data->a_quant

Caption: From sample to data: the analytical workflow.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemHigh-Performance Liquid Chromatography System
ColumnHILIC Column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)
Column Temperature40 °C
Mobile Phase A10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B95:5 Acetonitrile/Water with 10 mM Ammonium formate and 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min)

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+5500 V
Temperature500 °C
Collision GasNitrogen
Curtain Gas30 psi
Ion Source Gas 140 psi
Ion Source Gas 250 psi

Table 3: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Declustering Potential (DP, V)Collision Energy (CE, V)
L-Methionine150.1104.15015
L-Methionine-¹³C₅ (IS)155.1109.15015

Note: The fragmentation of L-Methionine (150.1 -> 104.1) corresponds to a neutral loss of formic acid and methylthiol. The same neutral loss is expected for the ¹³C₅-labeled internal standard.

Bioanalytical Method Validation: A Self-Validating System

To ensure the reliability of the data for its intended purpose, the method must be validated according to regulatory guidelines.[3][4][6][13] The following parameters should be assessed.

Diagram: Pillars of Method Validation

G center_node Reliable & Robust Method selectivity Selectivity & Specificity center_node->selectivity accuracy Accuracy center_node->accuracy precision Precision center_node->precision sensitivity Sensitivity (LLOQ) center_node->sensitivity stability Stability center_node->stability matrix Matrix Effect center_node->matrix recovery Recovery center_node->recovery

Caption: Key parameters for a validated bioanalytical method.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte from other components in the matrix.

  • Protocol: Analyze blank matrix samples from at least six different sources. Check for any interfering peaks at the retention time of L-Methionine and the IS. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.[3]

Calibration Curve and Linearity
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol: A calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero calibrators should be analyzed with each validation batch. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).

  • Protocol: Analyze QC samples at LLOQ, Low, Mid, and High concentrations in at least five replicates on three separate days.

    • Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

Sensitivity (LLOQ)
  • Objective: To define the lowest concentration on the calibration curve that can be reliably quantified.

  • Protocol: The LLOQ is the lowest standard on the calibration curve where the response is at least 5 times the response of the blank, and the precision and accuracy are within 20%.

Matrix Effect and Recovery
  • Objective: To assess the influence of matrix components on the ionization of the analyte and to determine the efficiency of the extraction process.

  • Protocol:

    • Matrix Effect: Compare the peak response of the analyte spiked into extracted blank matrix from six different sources to the peak response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.

    • Recovery: Compare the peak response of the analyte from an extracted sample to that of an unextracted sample (post-extraction spike). Recovery should be consistent and reproducible.

Stability
  • Objective: To evaluate the chemical stability of L-Methionine in the biological matrix under various storage and processing conditions.

  • Protocol: Analyze QC samples (Low and High) after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.

    • Long-Term Stability: Stored at -20°C or -80°C for a period longer than the expected sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an LC-MS/MS method for the quantification of L-Methionine in biological matrices. The use of a stable isotope-labeled internal standard, L-Methionine-¹³C₅, coupled with HILIC separation and MRM detection, offers a highly selective, sensitive, and reliable analytical solution. Adherence to the detailed protocols for method validation ensures that the generated data is of the highest integrity, suitable for use in regulated bioanalytical studies and advanced research applications.

References

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of L-Methionine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PMC. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Retrieved from [Link]

  • Harrison, A. G. (2013). Fragmentation Reactions of Methionine-Containing Protonated Octapeptides and Fragment Ions Therefrom: An Energy-Resolved Study. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative MS/MS spectra of protonated Met acquired using collision.... Retrieved from [Link]

  • HPLC. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Retrieved from [Link]

  • Anticancer Research. (n.d.). A Rapid HPLC Method for the Measurement of Ultra-low Plasma Methionine Concentrations Applicable to Methionine Depletion Therapy. Retrieved from [Link]

  • National Institute of Standards and Technology. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Retrieved from [Link]

  • PubMed. (n.d.). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Precursor and product ions for liquid chromatography-electrospray.... Retrieved from [Link]

  • PubMed. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Retrieved from [Link]

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. Retrieved from [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

Sources

Application

calculating isotopic enrichment of L-Methionine 13C5 in tissue samples

Application Note: High-Precision Isotopic Enrichment Analysis of L-Methionine in Tissue Matrices via LC-MS/MS Abstract This application note details a robust, self-validating protocol for the extraction, detection, and c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Isotopic Enrichment Analysis of L-Methionine


 in Tissue Matrices via LC-MS/MS 

Abstract

This application note details a robust, self-validating protocol for the extraction, detection, and computational analysis of L-Methionine


 (U-

) in complex tissue samples. Targeted at drug development and metabolic flux analysis (MFA) professionals, this guide addresses the critical challenges of polar metabolite retention, isobaric interference, and natural abundance correction (NAC). We provide a validated LC-MS/MS workflow and a mathematical framework for calculating Mole Percent Excess (MPE), ensuring data integrity for determining fractional synthesis rates and metabolic flux.

Introduction

Methionine metabolism is a linchpin in cellular physiology, driving the one-carbon cycle, protein synthesis, and epigenetic regulation via S-adenosylmethionine (SAM). The use of stable isotope tracers, specifically L-Methionine


 (where all five carbon atoms are replaced with 

), allows researchers to dissect these pathways with high specificity.

Unlike radioisotopes, stable isotopes require mass spectrometric detection where the "signal" is the mass shift (


). However, accurate quantification is frequently compromised by:
  • Incomplete Extraction: Methionine is susceptible to oxidation (Met-Sulfoxide) during processing.

  • Natural Abundance: The naturally occurring

    
     (1.1%) in the background pool mimics tracer enrichment.
    
  • Ion Suppression: Tissue matrices contain lipids and salts that suppress ionization in ESI sources.

This protocol mitigates these risks using a cold-solvent extraction, hydrophilic interaction liquid chromatography (HILIC), and a matrix-based isotopic correction algorithm.

Experimental Workflow

Materials & Reagents
  • Tracer: L-Methionine

    
     (Isotopic Purity >99%).
    
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water (

    
    ), Formic Acid (FA).
    
  • Internal Standard (Optional but Recommended): L-Methionine-

    
     (methyl-
    
    
    
    ) to normalize extraction efficiency, though MPE ratios are self-normalizing.
Sample Preparation Protocol

Rationale: Methionine is rapidly metabolized. Metabolism must be quenched immediately upon tissue harvest. We use a cold MeOH/Water system to precipitate proteins and extract polar metabolites simultaneously.

Step-by-Step Procedure:

  • Harvest: Rapidly dissect tissue (<30s) and snap-freeze in liquid nitrogen.

  • Homogenization:

    • Weigh ~20 mg of frozen tissue.

    • Add 500 µL of Extraction Solvent (80% MeOH / 20%

      
      , pre-chilled to -80°C).
      
    • Note: The high organic content precipitates enzymes, stopping metabolic turnover.

  • Disruption: Homogenize using a bead beater (e.g., Precellys) at 6,000 rpm for 30s at 4°C.

  • Centrifugation: Spin at 14,000

    
     for 15 min at 4°C to pellet protein and cell debris.
    
  • Supernatant Transfer: Transfer 400 µL of supernatant to a new tube.

  • Drying (Optional): If concentration is low, dry under nitrogen stream at 30°C and reconstitute in 50 µL 50% ACN.

  • Filtration: Filter through a 0.22 µm PTFE filter plate to remove particulates before injection.

LC-MS/MS Conditions

Rationale: Methionine is highly polar and retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is selected to ensure retention and separation from isobaric interferences.

Chromatography:

  • Column: Waters BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in

    
     + 0.1% Formic Acid (pH 3.0).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-8 min: 90%

      
       50% B (Elution).
      
    • 8-10 min: 50% B (Wash).

    • 10-13 min: 90% B (Re-equilibration).

Mass Spectrometry (Source: ESI Positive):

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Dwell Time: 50 ms per transition.

Table 1: MRM Transitions for Methionine Isotopologues Note: The transition represents the loss of the formate group (HCOOH, 46 Da) from the carboxyl terminus.

IsotopologuePrecursor (

)
Product (

)
Description
M+0 (Unlabeled)150.1104.1Endogenous Methionine
M+1 151.1105.1Natural Isotope Contribution
M+2 152.1106.1Natural Isotope Contribution
M+3 153.1107.1Natural Isotope Contribution
M+4 154.1108.1Natural Isotope Contribution
M+5 (Tracer)155.1109.1L-Methionine

Critical QC Step: Monitor the transition 150.1


 61.0 (loss of methanethiol group) as a qualifier ion to confirm peak identity against interferences like homocysteine derivatives.

Visualization: Experimental Logic & Pathway

Figure 1: Analytical Workflow

Caption: Step-by-step logic flow from tissue harvest to computational isotopic enrichment analysis.

Workflow Harvest Tissue Harvest (Snap Freeze) Extract Extraction (80% MeOH, -80°C) Harvest->Extract Quench Metabolism LCMS LC-MS/MS Analysis (HILIC Column) Extract->LCMS Inject RawData Raw Data (Peak Areas M+0 to M+5) LCMS->RawData Acquire NAC Natural Abundance Correction (NAC) RawData->NAC Matrix Correction Result Enrichment (MPE) Calculation NAC->Result Final Output

Figure 2: Metabolic Fate of Methionine

Caption: Tracing the


 carbon backbone through the Methionine Cycle and Transsulfuration.

MetPathway Met L-Methionine (M+5) [13C5] SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer Hcy Homocysteine (Hcy) SAH->Hcy AHCY Hcy->Met Remethylation (MTR) Cyst Cystathionine Hcy->Cyst CBS (Transsulfuration) Cys Cysteine Cyst->Cys aKB alpha-Ketobutyrate (M+4) Cyst->aKB 13C Backbone Exit

Data Analysis & Calculation Protocols

Raw peak areas from mass spectrometry are not the final result. They represent a mix of tracer signal and natural background isotopes.

Natural Abundance Correction (NAC)

Carbon-13 exists naturally at ~1.1%. Therefore, an unlabeled Methionine molecule (


) has a statistical probability of containing one or more 

atoms, creating signal in the

and

channels even without tracer.

The Correction Matrix Method: To recover the true tracer distribution (


), we solve the linear equation:


Where

is the correction matrix based on the binomial distribution of natural isotopes for the molecule

.

Simplified Protocol for Researchers:

  • Use software like IsoCor (Python) or AccuCor (R) [1].

  • Input the chemical formula:

    
    .
    
  • Input raw areas for

    
     through 
    
    
    
    .
  • The software inverts the matrix to subtract the natural abundance contribution.

Calculating Mole Percent Excess (MPE)

Once the peak areas are corrected (let's call them


), calculate the fractional enrichment.

Step 1: Total Abundance



Step 2: Mole Fraction (


) 


Step 3: Mole Percent Excess (MPE) MPE represents the weighted average of labeled carbons relative to the total pool.



Where 

is the number of labeled carbons (5 for Methionine).

Alternatively, for simple enrichment (Total Tracer / Total Pool):



Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Signal Ion SuppressionPerform a 1:10 dilution of the extract. High matrix load often suppresses signal more than dilution reduces it.
Peak Tailing Column Overload / pHEnsure mobile phase A is buffered (Ammonium Formate) and pH is ~3.0.
High M+0 in Blank CarryoverRun 3 blank injections (ACN) between samples. Check injector wash solvents.
Inconsistent MPE OxidationMethionine oxidizes to Met-Sulfoxide (+16 Da). Monitor

166.1. If high, add DTT or mercaptoethanol during extraction.

References

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data.[2]Nature Protocols . Available at: [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells.Current Opinion in Biotechnology . Available at: [Link]

Sources

Method

pulse-chase experiment protocols using 13C5 labeled methionine

Application Note: Precision Pulse-Chase Protocols for Protein Turnover Kinetics using 13C5-Methionine Introduction: The Evolution of Kinetic Proteomics Historically, protein turnover was measured using radioactive S-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Pulse-Chase Protocols for Protein Turnover Kinetics using 13C5-Methionine

Introduction: The Evolution of Kinetic Proteomics

Historically, protein turnover was measured using radioactive


S-methionine pulse-chase experiments.[1] While sensitive, this method poses radiation hazards and is generally limited to analyzing single proteins via immunoprecipitation.

The modern alternative is Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) using


C

-Methionine. This approach allows for the genome-wide quantification of protein half-lives (

) using high-resolution Mass Spectrometry (LC-MS/MS).

Mechanism of Action:

  • The Label: L-Methionine (

    
    C
    
    
    
    ) replaces the natural
    
    
    C
    
    
    carbon chain.
  • The Mass Shift: Incorporation results in a mass shift of +5.01 Da per methionine residue.

  • The Readout: The decay of the "Heavy" signal relative to the "Light" signal during the chase phase quantifies degradation.

Experimental Design Strategy

To ensure data integrity, the experimental design must account for two competing factors: Metabolic Recycling and Cell Division .

The Three Phases
  • Depletion (Optional but Recommended): A brief starvation period to deplete the intracellular pool of free methionine, synchronizing uptake.

  • Pulse (Labeling): Rapid incorporation of

    
    C
    
    
    
    -Met into newly synthesized proteins.
  • Chase (Decay): Removal of the label and addition of excess unlabeled methionine.

Expert Insight: The "Chase" medium is the critical failure point. Simply switching to standard media is insufficient. You must add excess unlabeled methionine (5–10x standard concentration) to "flood" the intracellular pool. This prevents the re-incorporation of


C

-Met released from protein degradation, which would otherwise artificially lengthen measured half-lives (Doherty et al., 2009).
Workflow Logic Diagram

PulseChaseWorkflow cluster_0 Critical Control Point Start Cell Culture (Steady State) Deplete Depletion (Met-Free Media) 30 min Start->Deplete Wash PBS Pulse PULSE (+ 13C5-Met) 2-4 Hours Deplete->Pulse Synch Uptake Chase CHASE (+ Excess 12C-Met) Pulse->Chase Wash x3 Harvest Harvest Timepoints (0, 2, 4, 8, 12, 24h) Chase->Harvest Time Course MS LC-MS/MS Analysis Harvest->MS Lysis & Digestion

Caption: Figure 1. Optimized Pulse-Chase Workflow. The Chase step requires excess unlabeled methionine to prevent isotope recycling.[2]

Detailed Protocol

Reagents & Materials
ComponentSpecificationPurpose
Label L-Methionine (

C

), >99% purity
The "Heavy" pulse tracer.
Media DMEM/RPMI (Methionine-free)Base for depletion and pulse.
FBS Dialyzed FBS (10 kDa cutoff)CRITICAL: Removes endogenous unlabeled Met.
Chase Met L-Methionine (Natural, Unlabeled)The "Light" competitor.
Lysis Buffer 8M Urea, 50mM Tris pH 8.0MS-compatible protein extraction.
Step-by-Step Methodology

Phase 1: Preparation (Day 0)

  • Seed cells to reach ~60-70% confluency at the start of the pulse.

  • Prepare Pulse Media : Met-free DMEM + 10% Dialyzed FBS + 30 mg/L

    
    C
    
    
    
    -Met.
  • Prepare Chase Media : Standard DMEM + 10% Dialyzed FBS + 300 mg/L Unlabeled Met (10x excess).

Phase 2: The Pulse (Day 1)

  • Wash: Aspirate growth media.[3] Wash cells 2x with warm PBS to remove residual Met.

  • Deplete: Incubate in warm Met-free DMEM (no label) for 30 minutes.

  • Label: Replace with Pulse Media . Incubate for 2–4 hours.

    • Note: Pulse duration depends on the synthesis rate. 2 hours is sufficient for high-turnover proteins; 4–6 hours maximizes proteome coverage.

Phase 3: The Chase

  • Stop Pulse: Aspirate Pulse Media.

  • Wash: Wash 3x with warm PBS (rapidly) to remove surface

    
    C
    
    
    
    -Met.
  • Chase Start (t=0): Add pre-warmed Chase Media (containing excess unlabeled Met).

  • Harvest: Collect samples at defined time points (e.g., 0h, 1h, 4h, 8h, 12h, 24h).

    • Harvest Method: Wash with ice-cold PBS, scrape into liquid nitrogen, or lyse directly in 8M Urea buffer.

Phase 4: Sample Preparation for MS

  • Lysis: Sonicate lysates in 8M Urea buffer.

  • Reduction/Alkylation: 5mM DTT (30 min, 56°C) followed by 15mM Iodoacetamide (20 min, dark).

  • Digestion: Dilute Urea to <2M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 StageTips or columns.

Data Acquisition & Analysis

Mass Spectrometry Parameters
  • Instrument: Orbitrap or high-resolution Q-TOF.

  • Modifications:

    • Fixed: Carbamidomethyl (C).[4]

    • Variable: Oxidation (M), Acetyl (Protein N-term).[4]

    • Label: Methionine (

      
      C
      
      
      
      ) -> Shift: +5.0104 Da .
  • Quantification: Enable "Re-quantify" or "Match between runs" to trace low-abundance peaks at late chase times.

Calculation of Half-Life ( )[1]

The degradation rate (


) is derived from the decay of the Heavy signal (

) relative to the total signal (

). However, if cells are dividing, the Heavy signal decreases due to both degradation AND dilution.

The Equation:



Where:

  • 
     = Intensity of Heavy peptide at time 
    
    
    
    .
  • 
     = Specific growth rate of the cells (calculated from cell counting during the experiment).
    
  • 
     = Degradation rate constant.
    

Step-by-Step Calculation:

  • Plot

    
     vs. Time.
    
  • Calculate the slope of the line (

    
    ).
    
  • 
    .
    
  • Correct for growth:

    
    .
    
  • Calculate Half-life:

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Label Incorporation High endogenous Met in FBS.Ensure Dialyzed FBS is used.[5] Standard FBS contains ~30µM Met.
Non-Linear Decay Amino acid recycling.Increase unlabeled Met concentration in Chase Media to 5-10mM.
Oxidation Artifacts Methionine oxidation during prep.Avoid vigorous vortexing; use fresh DTT. Analyze both Met and Met-Ox forms.
Cell Stress Depletion time too long.Reduce Met-starvation to <20 mins or skip depletion (go straight to Pulse).
Recycling Pathway Visualization

Recycling cluster_mechanism Mechanism of Error Protein Labeled Protein (Intracellular) AA_Pool Free Amino Acid Pool (13C5-Met) Protein->AA_Pool Degradation Synthesis New Protein Synthesis AA_Pool->Synthesis Recycling (Bad) Media Chase Media (Excess 12C-Met) Media->AA_Pool Flooding (Good) Dilutes 13C5

Caption: Figure 2. The Recycling Problem. Excess external 12C-Met is required to dilute the 13C5-Met released by degradation, preventing it from re-entering synthesis.

References

  • Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control.[6] Nature, 473(7347), 337–342.[6] Link

    • Key Insight: The foundational paper establishing genome-wide protein half-life calcul
  • Doherty, M. K., et al. (2009). Turnover of the Human Proteome: Determination of Protein Intracellular Stability by Dynamic SILAC.[7] Journal of Proteome Research, 8(1), 104–112.[7] Link

    • Key Insight: detailed methodology on correcting for recycling and cell growth in turnover experiments.
  • Pratt, J. M., et al. (2002). Multiplexed metabolic labeling of proteins for mass spectrometry-based comparative proteomics. Molecular & Cellular Proteomics, 1(8), 579–585. Link

    • Key Insight: Early valid
  • Cambridge Centre for Proteomics. (n.d.). Pulse Chase SILAC.[5] Link

    • Key Insight: General institutional protocols for metabolic labeling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete L-Methionine 13C5 Incorporation in SILAC

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated guide for troubleshooting Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This resource is desi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated guide for troubleshooting Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This resource is designed to help you diagnose and resolve one of the most common hurdles in quantitative proteomics: incomplete incorporation of heavy-labeled L-Methionine (¹³C₅). Achieving near-complete incorporation is critical for accurate protein quantification. This guide provides in-depth, experience-driven solutions to ensure your SILAC experiments are robust and your data is reliable.

Frequently Asked Questions (FAQs)

Q1: How do I confirm that my L-Methionine-¹³C₅ labeling is incomplete?

Answer: The most direct way to assess labeling efficiency is through mass spectrometry (MS). Before committing to a large-scale experiment, it is essential to perform a small-scale pilot study.

Verification Protocol:

  • Culture a small population of your cells in the "heavy" SILAC medium for at least 5-6 cell doublings.

  • Harvest the cells, lyse them, and digest the proteins into peptides (e.g., using trypsin).

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Extract the ion chromatograms for multiple methionine-containing peptides. You should see peptide pairs: a "light" version (containing normal ¹²C-methionine) and a "heavy" version (containing ¹³C₅-methionine).

  • Incomplete labeling is evident if you observe a significant peak for the "light" version of the peptide in your heavy-labeled sample. Ideally, the light peak should be absent or at a background level (less than 1-5% of the heavy peak intensity).

A clear sign of a problem is a bimodal or shouldered isotopic envelope for methionine-containing peptides, indicating the presence of both light and heavy forms.

Q2: I've confirmed incomplete labeling. What are the most common culprits?

Answer: From my experience in the field, incomplete methionine incorporation can almost always be traced back to one of four primary issues. It's crucial to investigate them systematically, starting with the most probable and easiest to check.

  • Mycoplasma Contamination: These bacteria are notorious for disrupting SILAC experiments. They are not killed by standard antibiotics and contain enzymes that can convert other amino acids or components in the medium into methionine, effectively introducing a "light" source of methionine into your heavy culture.

  • Insufficient Labeled Methionine Concentration: The concentration of the labeled amino acid in your SILAC medium might be too low. Cells may resort to synthesizing their own "light" methionine if the external supply is insufficient to meet their metabolic demands.

  • Endogenous Methionine Synthesis: Some cell lines have active metabolic pathways that can synthesize methionine from other precursors present in the medium, such as homocysteine or S-adenosylmethionine (SAM).

  • Quality of Dialyzed Serum: The dialyzed fetal bovine serum (dFBS) used in SILAC media is meant to be depleted of amino acids. However, batch-to-batch variability can result in residual "light" methionine, which competes with the heavy-labeled version.

Below is a workflow to guide your troubleshooting process.

SILAC_Troubleshooting start Incomplete Met-¹³C₅ Labeling Confirmed myco_check Step 1: Test for Mycoplasma Contamination start->myco_check myco_pos Positive Result: Treat/Discard Culture Restart with Clean Stock myco_check->myco_pos Contaminated myco_neg Negative Result myco_check->myco_neg Clean conc_check Step 2: Optimize L-Met-¹³C₅ Concentration myco_neg->conc_check conc_test Run Dose-Response Test: 1x, 2x, and 4x Standard Concentration conc_check->conc_test conc_ok Labeling Improves conc_test->conc_ok Success conc_no_change No Improvement conc_test->conc_no_change Failure solution Problem Resolved conc_ok->solution pathway_check Step 3: Investigate Endogenous Synthesis conc_no_change->pathway_check pathway_test Culture in Methionine-Free Medium. Analyze for 'Light' Methionine Presence. pathway_check->pathway_test synthesis_pos Synthesis Confirmed: Consider Metabolic Inhibitors pathway_test->synthesis_pos Positive synthesis_neg No Synthesis Detected pathway_test->synthesis_neg Negative synthesis_pos->solution serum_check Step 4: Evaluate Dialyzed Serum Batch synthesis_neg->serum_check serum_test Test a New Lot of dFBS or a Different Supplier serum_check->serum_test serum_test->solution

Caption: A systematic workflow for diagnosing incomplete SILAC labeling.

Q3: How do I perform a reliable mycoplasma test?

Answer: Do not rely on visual inspection or changes in cell growth, as mycoplasma contamination can often be cryptic. A sensitive and specific test is required.

Recommended Protocol: PCR-Based Mycoplasma Test

  • Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old culture. Centrifuge at 200 x g for 5 minutes to pellet any cells, and transfer the supernatant to a new tube.

  • DNA Extraction: Use a commercial DNA extraction kit designed for cell-free fluids or follow a standard protocol for isolating microbial DNA.

  • PCR Amplification: Use a validated PCR kit that targets the highly conserved 16S rRNA gene of the Mycoplasma genus. These kits are commercially available from suppliers like ATCC or Lonza.

  • Analysis: Run the PCR product on an agarose gel. The presence of a band of the expected size indicates a positive result.

If your culture is positive, discard it immediately, thoroughly decontaminate your incubator and biosafety cabinet, and restart your experiment with a fresh, certified clean vial of cells from a reputable cell bank.

Q4: My cells are clean. How do I determine the optimal concentration of L-Methionine-¹³C₅?

Answer: The standard concentrations of amino acids found in media like DMEM or RPMI-1640 are based on the needs of common cell lines, but your specific line might be a "heavy consumer" of methionine. Therefore, you may need to increase its concentration.

Protocol: Dose-Response Optimization

  • Prepare Media: Prepare three batches of heavy SILAC medium with varying concentrations of L-Methionine-¹³C₅:

    • 1x: The standard concentration for your base medium (e.g., 30 mg/L for DMEM).

    • 2x: Double the standard concentration (e.g., 60 mg/L).

    • 4x: Quadruple the standard concentration (e.g., 120 mg/L).

  • Culture Cells: Seed three small flasks of your cells and culture them in these media for 5-6 doublings.

  • Analyze Efficiency: Harvest the cells and analyze the labeling efficiency for each condition via mass spectrometry as described in Q1.

  • Select Concentration: Choose the lowest concentration that provides >98% incorporation. Using an excessive amount is not cost-effective and can sometimes have unintended metabolic effects.

Table 1: Recommended Starting Concentrations for Common Media

Media FormulationStandard L-Methionine (mg/L)Recommended Heavy Met-¹³C₅ (mg/L)
DMEM3030 - 60
RPMI-16401515 - 30
MEM1515 - 30

Note: These are starting points. Empirical validation is essential.

Q5: I've increased the methionine concentration, but labeling is still incomplete. Could my cells be synthesizing it?

Answer: Yes, this is a known issue, particularly in specific cell lines or under certain metabolic conditions. Cells can synthesize methionine through the "salvage pathway" using homocysteine. Homocysteine can be present in the basal medium or serum, or it can be generated internally.

Investigative Protocol:

  • Prepare Methionine-Free Medium: Formulate a custom SILAC medium that completely lacks both light and heavy methionine but contains all other necessary components, including dialyzed serum.

  • Culture and Analyze: Culture your cells in this methionine-free medium for 24-48 hours.

  • Harvest and Digest: Harvest the cells, perform a protein digest, and analyze by MS.

  • Look for Light Methionine: Search for the presence of any methionine-containing peptides. If you detect peptides containing "light" methionine, it is definitive proof that your cells are synthesizing it endogenously.

If endogenous synthesis is confirmed, you may need to use a metabolic inhibitor. L-propargylglycine (PPG) is an inhibitor of cystathionine γ-lyase, an enzyme involved in the transsulfuration pathway that can produce homocysteine. However, the use of inhibitors should be approached with caution as they can alter cell physiology.

Methionine_Pathway Met_ext External Met-¹³C₅ (From SILAC Medium) Met_int Intracellular Met-¹³C₅ Pool Met_ext->Met_int Uptake Protein Protein Synthesis (Heavy Labeled) Met_int->Protein SAM S-adenosylmethionine (SAM) Met_int->SAM SAM Synthetase SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions HCY Homocysteine (HCY) ('Light' Precursor) SAH->HCY SAH Hydrolase Met_endo Endogenous 'Light' Methionine HCY->Met_endo Remethylation Met_synth Methionine Synthase Met_endo->Protein Causes Incomplete Labeling

Caption: Simplified overview of methionine metabolism in the cell.

References

  • The impact of mycoplasma contamination on SILAC experiments. Nature Methods Application Notes.[Link]

  • Arginine-to-proline conversion is a key metabolic determinant of cancer cell survival under nutrient-and oxygen-limited conditions. Science Signaling.[Link] (While this paper focuses on Arginine, it highlights the importance of understanding amino acid conversion pathways in metabolic studies like SILAC).

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(5), 2650-2660. [Link]

Optimization

Technical Support Center: Optimizing ¹³C₅-L-Methionine Labeling in Yeast

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the efficiency of ¹³C₅-L-Methionine labeling in yeast. This resource is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling for applications such as quantitative proteomics (SILAC), metabolic flux analysis, and structural biology.

This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the underlying biochemical principles. Our goal is to empower you to diagnose issues, optimize your experimental design, and achieve complete and reliable labeling results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing a successful labeling experiment.

Q1: What is the fundamental principle of ¹³C₅-L-Methionine labeling in yeast?

A: The principle is to replace the natural, unlabeled L-methionine in the yeast's cellular environment with L-methionine in which the five carbon atoms in its backbone have been substituted with the heavy isotope, carbon-13 (¹³C). As the yeast grows and synthesizes new proteins, it will incorporate this "heavy" ¹³C₅-L-Methionine instead of the "light," naturally abundant ¹²C version.[1][2] This results in a predictable mass shift (+5 Da) for every methionine-containing peptide, which can be accurately detected and quantified by a mass spectrometer. This method is a cornerstone of quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).[3][4]

Q2: Why is it critical to use a methionine auxotroph (e.g., met15Δ) for efficient labeling?

A: A methionine auxotroph is a yeast strain that has a genetic defect in its methionine biosynthesis pathway, rendering it incapable of producing its own methionine.[3] Using an auxotrophic strain is the most critical factor for achieving high labeling efficiency. Wild-type (prototrophic) yeast can synthesize methionine from basic precursors like aspartate and inorganic sulfur.[5][6] If you add ¹³C₅-L-Methionine to a prototrophic culture, the yeast will continue to produce its own unlabeled ("light") methionine, which dilutes the labeled pool and results in incomplete and highly variable incorporation into proteins.[3][4] By using an auxotroph, you force the yeast to rely exclusively on the ¹³C₅-L-Methionine supplied in the growth medium, thereby ensuring near-complete labeling.

Q3: What is a typical starting concentration for ¹³C₅-L-Methionine in synthetic defined (SD) medium?

A: A common starting concentration for supplementing auxotrophic yeast strains is 20 µg/mL (approximately 134 µM).[7] However, the optimal concentration can vary depending on the specific yeast strain, its growth rate, and the experimental conditions. It is often advisable to perform a titration experiment to determine the lowest concentration that supports a healthy growth rate while ensuring complete labeling. This minimizes costs and avoids potential metabolic artifacts from excess methionine.

Q4: Can the ¹³C label from methionine appear in other metabolites?

A: Yes, this phenomenon, known as "isotope scrambling," can occur. The carbon skeleton of methionine can be catabolized and enter central metabolic pathways.[7] For instance, the catabolism of methionine in Saccharomyces cerevisiae can produce α-ketobutyrate, a precursor for isoleucine biosynthesis.[7] While typically a minor issue when labeling is performed under standard conditions with an auxotrophic strain, metabolic stress or nutrient limitation can increase the flux through these catabolic pathways, leading to detectable scrambling.

Part 2: In-Depth Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low or Incomplete Labeling Efficiency (<98%)

You've run your mass spectrometry analysis, and the data shows a significant population of peptides containing unlabeled ("light") methionine alongside the labeled ("heavy") version.

Q: My labeling efficiency is poor. What is the most likely cause?

A: The primary suspect is endogenous synthesis of unlabeled methionine. This occurs if you are using a prototrophic (wild-type) yeast strain or if your auxotrophic strain has reverted or is "leaky."[3][8] Prototrophic yeast will dilute the provided ¹³C₅-L-Methionine with newly synthesized ¹²C-methionine.[3]

  • Core Scientific Principle: The methionine biosynthesis pathway in yeast is a multi-step enzymatic process that converts aspartate into homocysteine, which is then methylated to form methionine.[5][9][10] An auxotrophic strain, such as met15Δ (also known as met17Δ), has a knockout in a key enzyme of this pathway, forcing it to import methionine from the environment.[8][11]

  • Solution & Protocol:

    • Verify Your Strain's Genotype: First, confirm that you are using a bona fide methionine auxotroph. If there is any doubt, streak the strain on a minimal Synthetic Defined (SD) agar plate lacking methionine. A true auxotroph should fail to grow.

    • Switch to an Auxotrophic Strain: If you are using a wild-type strain, you must switch to a methionine auxotroph (e.g., a strain with a met6Δ or met15Δ deletion) to achieve complete labeling.[9]

    • Check for Revertants: On rare occasions, auxotrophic strains can acquire suppressor mutations that restore the ability to synthesize methionine. If you suspect this, re-streak your culture from a frozen stock or obtain a fresh strain from a reliable source.

Q: I'm using a confirmed auxotrophic strain, but my labeling is still incomplete. What else could be wrong?

A: The second most common cause is contamination with unlabeled methionine. This can come from residual amino acids in your yeast extract peptone dextrose (YPD) pre-culture or from inadequately dialyzed serum if you are using a mammalian-style medium formulation.

  • Core Scientific Principle: Yeast cells can store amino acids in the vacuole, and even small amounts of carry-over ¹²C-methionine from a rich pre-culture medium can be sufficient to be incorporated during the initial stages of labeling, reducing overall efficiency.

  • Solution & Protocol: The "Washout" Pre-culture

    • Initial Growth: Grow an initial culture of your yeast strain in standard rich medium (YPD) to mid-log phase.

    • Wash Step: Pellet the cells by centrifugation (e.g., 3000 x g for 5 minutes). Discard the supernatant. Resuspend the cell pellet in sterile, methionine-free SD medium.

    • Second Centrifugation: Pellet the cells again and discard the supernatant. This step is crucial for removing any residual rich media.

    • Inoculation: Resuspend the washed cells in your final ¹³C₅-L-Methionine labeling medium to your desired starting optical density (e.g., OD₆₀₀ = 0.1).

    • Growth for Labeling: Allow the cells to grow for at least 5-7 generations to ensure all pre-existing, unlabeled proteins are diluted out through cell division and new protein synthesis incorporates the heavy label.[2]

Problem 2: Poor Cell Growth or Reduced Viability in Labeling Medium

Your yeast culture grows slowly, stalls at a low density, or shows poor viability after being transferred to the labeling medium.

Q: My auxotrophic yeast won't grow properly in the ¹³C₅-L-Methionine medium. What's happening?

A: This is likely due to either an insufficient concentration of the labeled methionine or an issue with the strain's health.

  • Core Scientific Principle: Methionine is an essential amino acid, critical not only for protein synthesis but also as a precursor for S-adenosylmethionine (SAM), a universal methyl donor vital for numerous cellular processes, including DNA methylation and lipid synthesis.[6][9][10] If the supplied methionine is below a critical threshold, these processes are inhibited, leading to growth arrest. Yeast uptakes methionine via specific permeases, such as the high-affinity transporter Mup1.[12][13]

  • Solution & Protocol:

    • Check Strain Viability: Before starting a large-scale experiment, ensure your yeast strain is healthy by checking its morphology under a microscope and confirming its growth on a control plate (e.g., SD medium with unlabeled methionine).[14]

    • Perform a Concentration Titration: The uptake efficiency can vary between strains. A titration experiment is the best way to find the optimal ¹³C₅-L-Methionine concentration.

      • Protocol: ¹³C₅-L-Methionine Titration Experiment

        • Prepare several parallel cultures in methionine-free SD medium.

        • Supplement each culture with a different concentration of ¹³C₅-L-Methionine (e.g., 5, 10, 20, 40, 80 µg/mL).

        • Inoculate with washed cells at a low starting OD₆₀₀.

        • Monitor the growth rate of each culture over time using a spectrophotometer.

        • Choose the lowest concentration that provides a growth rate comparable to that seen with standard, non-labeled SD-Met medium.

        • (Optional but recommended) Verify labeling efficiency via mass spectrometry for the top 2-3 concentrations.

Data Summary: Recommended Media Parameters
ComponentYeast Strain TypeRecommended ConcentrationRationale & Key Considerations
¹³C₅-L-Methionine Methionine Auxotroph (metΔ)20-40 µg/mLStart with 20 µg/mL.[7] Increase if growth is poor. Essential for protein synthesis and SAM cycle.[6]
Unlabeled Methionine Prototrophic (Wild-Type)0 µg/mLEndogenous synthesis will occur. Adding unlabeled methionine is unnecessary and counterproductive for labeling.
Yeast Nitrogen Base BothPer manufacturer's instructionsProvides essential vitamins, minerals, and a nitrogen source.
Carbon Source (e.g., Glucose) Both2% (w/v)Standard concentration. High glucose can affect metabolic flux.[15]
Other Auxotrophies Auxotrophic for other AAs~2x standard concentrationEnsure other required amino acids are not limiting to growth.
Part 3: Key Visualizations and Workflows
Yeast Methionine Biosynthesis Pathway

The diagram below illustrates the canonical methionine biosynthesis pathway in Saccharomyces cerevisiae, starting from aspartate. This highlights the enzymatic steps that are bypassed by using a methionine auxotrophic strain, forcing reliance on external methionine.

Met_Biosynthesis cluster_pathway Endogenous Synthesis Pathway (Blocked in met15Δ Auxotroph) Asp Aspartate Homoserine Homoserine Asp->Homoserine Multiple Steps OAH O-Acetylhomoserine (OAH) Homoserine->OAH Homoserine acetyltransferase Homocysteine Homocysteine OAH->Homocysteine Incorporates Sulfide Met15 Met15/Met17 (Homocysteine Synthase) Met Methionine Homocysteine->Met Met6 Met6 (Methionine Synthase) Protein Protein Synthesis Met->Protein External_Met External ¹³C₅-L-Methionine Mup1 Mup1 Permease External_Met->Mup1 Mup1->Met Uptake

Caption: Yeast Methionine Biosynthesis Pathway.

Troubleshooting Workflow for Low Labeling Efficiency

This workflow provides a logical sequence of steps to diagnose and resolve issues with incomplete isotope incorporation.

Troubleshooting_Workflow Start Start: Low Labeling Efficiency Detected CheckStrain Is the yeast strain a confirmed methionine auxotroph? Start->CheckStrain UseWT Problem: Using a Prototrophic (WT) Strain CheckStrain->UseWT No CheckContam Did you perform a 'washout' step from pre-culture? CheckStrain->CheckContam Yes SwitchStrain Solution: Switch to a metΔ auxotrophic strain. UseWT->SwitchStrain Success Labeling Efficiency >98% Achieved SwitchStrain->Success NoWash Problem: Carry-over of unlabeled methionine. CheckContam->NoWash No CheckConc Is cell growth poor or stalled? CheckContam->CheckConc Yes ImplementWash Solution: Implement a 2-step wash with SD-Met-free media. NoWash->ImplementWash ImplementWash->Success LowConc Problem: ¹³C₅-Met concentration may be too low. CheckConc->LowConc Yes CheckConc->Success No Titrate Solution: Perform a concentration titration experiment. LowConc->Titrate Titrate->Success

Caption: Troubleshooting Workflow for Labeling.

References
  • Dickinson, J. R., et al. (2005). Methionine catabolism in Saccharomyces cerevisiae. FEMS Yeast Research. Available at: [Link]

  • Brzywczy, J., et al. (2024). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. MDPI. Available at: [Link]

  • Takahashi, H., et al. (2021). Methionine and Glycine Stabilize Mitochondrial Activity in Sake Yeast During Ethanol Fermentation. Food Technology and Biotechnology. Available at: [Link]

  • Wikipedia. (n.d.). Methionine. Available at: [Link]

  • David, F., et al. (2023). Screening of Saccharomyces cerevisiae metabolite transporters by 13C isotope substrate labeling. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Lehninger, A. L., et al. (2018). Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis. Analytical Chemistry. Available at: [Link]

  • Laxman, S., et al. (2019). Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers in Molecular Biosciences. Available at: [Link]

  • Sharmin, D., et al. (2021). Quantitation of Cellular Metabolic Fluxes of Methionine. bioRxiv. Available at: [Link]

  • Venturelli, O. S., et al. (2022). On the illusion of auxotrophy: met15Δ yeast cells can grow on inorganic sulfur, thanks to the previously uncharacterized homocysteine synthase Yll058w. PLOS Genetics. Available at: [Link]

  • KEGG Pathway. (n.d.). Cysteine and methionine metabolism - Saccharomyces cerevisiae. Available at: [Link]

  • Laxman, S., et al. (2019). Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers. Available at: [Link]

  • Hermann, G., et al. (2018). 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Available at: [Link]

  • Ranomics. (2025). Troubleshooting Low Display Levels in Yeast and Mammalian Cells: A Step-by-Step Checklist. Available at: [Link]

  • David, F., et al. (2023). Screening of Saccharomyces cerevisiae metabolite transporters by 13C isotope substrate labeling. PubMed Central. Available at: [Link]

  • Hermann, G., et al. (2018). 13C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. ResearchGate. Available at: [Link]

  • Váchová, L., et al. (2022). Unexpected growth of a classic yeast auxotroph. bioRxiv. Available at: [Link]

  • Baker, L.A., et al. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. RSC Publishing. Available at: [Link]

  • Hart, K., et al. (2023). When is an auxotroph not an auxotroph: how budding yeast lacking MET17 collectively overcome their metabolic defect. ResearchGate. Available at: [Link]

  • Isla-Chica, J.L., et al. (1996). The study of methionine uptake in Saccharomyces cerevisiae reveals a new family of amino acid permeases. PubMed. Available at: [Link]

  • Schulze, W.X., et al. (2018). Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis. PubMed Central. Available at: [Link]

  • Zandl, A., et al. (2019). LILY-lipidome isotope labeling of yeast: in vivo synthesis of 13C labeled reference lipids for quantification by mass spectrometry. Analyst (RSC Publishing). Available at: [Link]

  • St-Germain, J.R., et al. (2019). Sensing and Signaling of Methionine Metabolism. MDPI. Available at: [Link]

  • Duke Department of Biostatistics and Bioinformatics. (n.d.). Preparation of SILAC Media. Available at: [Link]

  • Omura, M., et al. (2022). Exploration of Yeast Species Suitable for Preparation of Stable Isotope–Labeled Internal Standards Extracts (SILIS). PubMed Central. Available at: [Link]

  • Gupta, I., et al. (2024). Glycolysis-dependent sulfur metabolism orchestrates morphological plasticity and virulence in fungi. eLife. Available at: [Link]

  • Schwaiger, M., et al. (2023). High-throughput Saccharomyces cerevisiae cultivation method for credentialing-based untargeted metabolomics. PubMed Central. Available at: [Link]

Sources

Troubleshooting

minimizing metabolic scrambling of L-Methionine 13C5 carbon labels

Technical Support Center: Stable Isotope Tracing Ticket ID: MET-13C5-OPT Subject: Minimizing Metabolic Scrambling of L-Methionine ( ) Status: Open | Priority: High Welcome to the Stable Isotope Application Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Isotope Tracing Ticket ID: MET-13C5-OPT Subject: Minimizing Metabolic Scrambling of L-Methionine (


)
Status:  Open | Priority:  High

Welcome to the Stable Isotope Application Support Center.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your mass spectrometry data is showing unexpected isotopologues—perhaps you are seeing M+4 methionine signals when you only added M+5, or you are detecting


 labels in aspartate and glutamate, which suggests your "specific" tracer is no longer specific.

When using L-Methionine (


)  (labeled at all 5 carbons), "scrambling" occurs via two distinct mechanisms: Remethylation  (loss of the methyl label) and Transsulfuration/Anaplerosis  (loss of the backbone into the TCA cycle).

This guide is structured to help you isolate these pathways and preserve the integrity of your tracer data.

Module 1: The Scrambling Landscape (Mechanism)

To fix the problem, we must first visualize where your carbon atoms are going. The L-Met (


) tracer does not stay intact; it is rapidly metabolized into three distinct pools.
Visual 1: The Metabolic Fate of Methionine Carbons

This diagram illustrates the two "leak" points where your M+5 tracer loses isotopic integrity.

Met_Scrambling cluster_0 Methionine Cycle (Cytosol) cluster_1 Transsulfuration & TCA (Mitochondria) Met L-Met (13C5) [Tracer M+5] SAM SAM (13C5) Met->SAM MAT2A SAH SAH (13C4) [Methyl Lost] SAM->SAH Methyl Transfer (DNA/Protein) Hcy Homocysteine (13C4) SAH->Hcy AHCY Recycled_Met L-Met (13C4) [Recycled] Hcy->Recycled_Met Methionine Synthase (+ Unlabeled Methyl) Cystathionine Cystathionine Hcy->Cystathionine CBS AlphaKB α-Ketobutyrate (13C4) Cystathionine->AlphaKB CSE (Inhibit here!) PropCoA Propionyl-CoA (13C3) AlphaKB->PropCoA Decarboxylation (Loss of C1) TCA TCA Cycle (Citrate, Asp, Glu) PropCoA->TCA Anaplerosis

Figure 1 Caption: The "Leak" Map. Note that Remethylation generates M+4 Met (yellow), while Transsulfuration funnels the backbone into the TCA cycle (red), scrambling the label into other amino acids.

Module 2: Experimental Optimization Protocols

Do not rely on standard media formulations. Standard DMEM/RPMI contains high levels of unlabeled methionine (approx. 200 µM), which will dilute your tracer immediately.

Protocol A: Media Formulation & Tracer Enrichment

Goal: Maximize M+5 signal while minimizing background noise.

  • Base Media: Use Methionine-free DMEM or RPMI.

  • Serum: You must use Dialyzed Fetal Bovine Serum (dFBS). Standard FBS contains ~30-50 µM unlabeled methionine, which will act as a constant source of M+0 dilution.

  • Tracer Concentration: Reconstitute L-Met (

    
    ) to a final concentration of 100 µM - 200 µM  (physiological range).
    
    • Note: Avoid "super-physiological" levels (e.g., 1 mM) unless studying toxicity, as this forces flux through the transsulfuration pathway (the "overflow" valve), increasing TCA scrambling.

Protocol B: Blocking the Scrambling Pathways

If your experiment requires tracking protein synthesis and you want to prevent the label from entering the TCA cycle, you must block the transsulfuration pathway.

Target PathwayEnzymeInhibitorRecommended Conc.Mechanism
Transsulfuration Cystathionine

-lyase (CSE)
Propargylglycine (PAG) 1.0 - 2.0 mMPrevents Hcy

Cysteine conversion. Stops Met backbone from becoming

-Ketobutyrate.
Remethylation Methionine Synthase (MS)Vitamin B12 Depletion N/A (Long term)Not Recommended. Difficult to control and alters cell physiology drastically.

Step-by-Step Inhibition Workflow:

  • Pre-incubate cells with 2 mM Propargylglycine (PAG) for 1 hour in Met-free media.

  • Add L-Met (

    
    ) tracer.[1]
    
  • Maintain PAG presence during the labeling duration.

  • Validation: Check for the absence of

    
     label in Glutathione (GSH). If Transsulfuration is blocked, GSH should remain unlabeled.
    

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies seen in mass spectrometry data.

Q1: I see a significant M+4 Methionine peak. Is my tracer impure?

Diagnosis: Likely not impurity. This is biological recycling . Explanation: Your M+5 tracer lost its methyl group (


) to SAM/methylation reactions, becoming Homocysteine (

). The cell then remethylated this Homocysteine using an unlabeled methyl donor (from the folate cycle/serine), creating M+4 Methionine. Fix:
  • This is a measurement of Methionine Cycle flux .

  • If you only want to measure protein synthesis, sum M+5 and M+4 fractions, or focus on the M+5 decay rate if calculating consumption.

Q2: I am detecting enrichment in Aspartate and Glutamate. How?

Diagnosis: Anaplerotic Scrambling. Explanation: The Met backbone entered the TCA cycle via


-Ketobutyrate 

Propionyl-CoA

Succinyl-CoA.[2] Fix:
  • Reduce incubation time (keep it under 4 hours if possible).

  • Use the Propargylglycine (PAG) inhibitor protocol described in Module 2.

Q3: My M+5 enrichment drops to 50% within 1 hour. Is this normal?

Diagnosis: Rapid turnover or high endogenous production. Troubleshooting Tree:

  • Did you use Dialyzed Serum?

    • No: The unlabeled Met in the serum diluted your tracer immediately. Restart with dFBS.

  • Is the cell line highly active?

    • Yes (e.g., HepG2, Cancer lines): High methylation rates consume Met rapidly. Increase tracer concentration slightly (to 200-300 µM) or refresh media more frequently.

Module 4: Data Interpretation & Visualization

When analyzing your MS data, use this logic flow to determine the source of your signals.

Visual 2: Troubleshooting Logic Flow

Troubleshooting Start Analyze Met Isotopologues CheckM5 Is M+5 Dominant? Start->CheckM5 CheckM4 Is M+4 Present? CheckM5->CheckM4 Yes Dilution Check: Undialyzed Serum or Low Tracer Conc. CheckM5->Dilution No (Low Enrichment) CheckTCA Is Label in Asp/Glu? CheckM4->CheckTCA No/Yes Recycling Conclusion: Remethylation Active (Folate Cycle Input) CheckM4->Recycling Yes Scrambling Conclusion: Transsulfuration Active Action: Add PAG Inhibitor CheckTCA->Scrambling Yes Clean Ideal State: Specific Protein Incorporation CheckTCA->Clean No

Figure 2 Caption: Logic flow for interpreting isotopic envelopes. M+4 indicates recycling; TCA labeling indicates backbone scrambling.

References

  • Metabolic Fate & Toxicity

    • Paper: "Radiolabeling revisited: metabolic labeling with [35S]methionine inhibits cell cycle progression..."[3]

    • Relevance: Highlights the physiological impact of methionine tracers and the importance of concentr
    • Source:

  • Transsulfuration Pathway & Scrambling

    • Paper: "The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine..."
    • Relevance: Validates the use of Propargylglycine (PAG)
    • Source:

  • Inhibitor Mechanism (PAG)

    • Paper: "Structural basis of the inhibition of cystathionine γ-lyase... by propargylglycine..."[4]

    • Relevance: detailed mechanistic action of PAG on the enzyme CSE.
    • Source:

  • Mass Spectrometry Interpretation

    • Resource: "Interpreting Mass Spectra - Chemistry LibreTexts"
    • Relevance: Fundamental principles for distinguishing isotopologues (M+4 vs M+5).
    • Source:

Sources

Optimization

Technical Support Center: L-Methionine 13C5 Optimization for HEK293

Welcome to the Technical Support Portal You have reached the Tier 3 Advanced Support desk. Below is the comprehensive guide for optimizing L-Methionine 13C5 (Methyl-13C5) concentrations specifically for HEK293 cell lines...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal

You have reached the Tier 3 Advanced Support desk. Below is the comprehensive guide for optimizing L-Methionine 13C5 (Methyl-13C5) concentrations specifically for HEK293 cell lines.

HEK293 cells are metabolically distinct from HeLa or CHO cells. They possess a robust methionine salvage pathway and high protein turnover rates, which introduces unique challenges in stable isotope labeling. This guide moves beyond basic protocols to address the causality of experimental failure: incomplete incorporation, metabolic scrambling, and methionine-induced cytotoxicity.

Module 1: Baseline Configuration & Experimental Setup

Q: What is the starting concentration for L-Methionine 13C5 in HEK293 cells?

A: Start at 30 mg/L (approx. 0.2 mM), matching standard DMEM formulations.

Do not arbitrarily increase concentration to "force" labeling. Standard DMEM contains 30 mg/L of L-Methionine. HEK293 cells are sensitive to amino acid imbalances.

  • Deficiency (<15 mg/L): Triggers autophagy via mTORC1 inhibition, altering the proteome you are trying to measure.

  • Excess (>100 mg/L): Can induce cell cycle arrest (p53-dependent) and alter methylation potentials (SAM:SAH ratio).

The "Golden Rule" of SILAC Media Preparation: You must create a "dropout" basal medium first.

  • Basal Medium: DMEM deficient in L-Methionine, L-Lysine, and L-Arginine.

  • Supplementation: Add back L-Lysine and L-Arginine (light or heavy) to standard levels.

  • The Variable: Add L-Methionine 13C5 to the "Heavy" condition and unlabeled L-Methionine to the "Light" condition at identical concentrations (30 mg/L).

Critical Component: Dialyzed FBS Standard Fetal Bovine Serum (FBS) contains ~30-50 µM of light methionine. If you use standard FBS, you will never achieve >95% incorporation because the cells will preferentially uptake the light methionine.

  • Requirement: Use 10% Dialyzed FBS (10 kDa cutoff).

  • Warning: Dialysis removes growth factors. HEK293 cells may experience "shock" (slower growth, detachment). See Module 3 for adaptation protocols.

Module 2: The Optimization Workflow

Q: How do I determine the optimal concentration for my specific sub-clone?

A: Perform a "Titration-to-Incorporation" Pilot Experiment.

Don't commit expensive isotopes to a large-scale experiment without validation. Run this 3-point titration:

ParameterCondition A (Starvation Risk)Condition B (Standard) Condition C (Saturation)
[Met-13C5] 15 mg/L30 mg/L 60 mg/L
FBS 10% Dialyzed10% Dialyzed 10% Dialyzed
Passages 6 Doublings6 Doublings 6 Doublings
Expected Outcome High Labeling, Low Viability>95% Labeling, High Viability >98% Labeling, High Cost
Workflow Visualization

OptimizationWorkflow Start Start: Thaw HEK293 Adapt Adaptation Phase (10% Dialyzed FBS + Std Media) Start->Adapt 2 Passages Split Split into Test Groups Adapt->Split GroupA 15 mg/L Met-13C5 Split->GroupA GroupB 30 mg/L Met-13C5 Split->GroupB GroupC 60 mg/L Met-13C5 Split->GroupC Culture Culture for 6 Doublings (Passage every 2-3 days) GroupA->Culture GroupB->Culture GroupC->Culture Harvest Harvest & MS Analysis Culture->Harvest Decision Check Incorporation & Viability Harvest->Decision Decision->GroupB Optimal

Figure 1: Step-by-step workflow for determining the optimal isotope concentration, ensuring cell adaptation prior to labeling.

Module 3: Troubleshooting & FAQs
Issue Category 1: Incomplete Incorporation (<95%)

A: This is likely due to the "Methionine Salvage Pathway" or FBS leakage.

  • The Salvage Trap: HEK293 cells can recycle Methylthioadenosine (MTA) back into Methionine. If your cells are stressed or high-density, they may upregulate this pathway, synthesizing "Light" Methionine from endogenous sources, diluting your "Heavy" label.

    • Solution: Ensure cells are kept in exponential phase (<80% confluence). Over-confluent cells rely more on salvage pathways.

  • The FBS Leak: Even dialyzed FBS can have batch-to-batch variability.

    • Solution: Send a sample of your dialyzed FBS media for amino acid analysis or simply switch to a defined synthetic serum replacement (though this requires rigorous adaptation).

Issue Category 2: Cell Health & Morphology

Q: My cells are rounding up and detaching after switching to SILAC media.

A: This is "Dialysis Shock," not Methionine toxicity.

Dialysis removes small molecules (<10kDa), including growth factors, cytokines, and other amino acids.

  • Immediate Fix: Supplement the media with Proline (200 mg/L). HEK293 cells often struggle with Proline synthesis under stress.

  • Adaptation Protocol: Do not switch 100% immediately.

    • Passage 1: 50% Standard Media / 50% SILAC Media (Dialyzed).

    • Passage 2: 25% Standard / 75% SILAC.

    • Passage 3: 100% SILAC.

Issue Category 3: Metabolic Scrambling

Q: I see the 13C label appearing in other amino acids. Is this possible?

A: Yes, but it is rare with Methionine compared to Glutamine.

Methionine donates its methyl group to S-Adenosylmethionine (SAM), the universal methyl donor. The 13C5 label (on the methyl group) can be transferred to DNA, RNA, and other proteins via methylation, but it generally does not "scramble" into the carbon backbone of other amino acids like Glucose or Glutamine would.

  • Check: If you see mass shifts corresponding to other amino acids, verify your isotope purity. 13C5-Met should only shift Methionine-containing peptides by +5 Da.

Module 4: Advanced Mechanistic Insight

Understanding the Methionine Cycle is crucial for troubleshooting. If you starve the cells (too low Met), you block the cycle, halting protein synthesis. If you over-saturate, you dysregulate methylation.

MetCycle ExMet Extracellular L-Met (13C5) InMet Intracellular L-Met (13C5) ExMet->InMet Transport (LAT1) SAM S-Adenosyl Methionine (SAM) InMet->SAM MAT2A Prot New Protein Synthesis (Labeled) InMet->Prot Translation SAH S-Adenosyl Homocysteine SAM->SAH Methyl Transfer MTA Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis Methyl Methylation Reactions (DNA/Histones) SAM->Methyl Donates 13C-Methyl Hcy Homocysteine SAH->Hcy Hcy->InMet Remethylation (MS) MTA->InMet Salvage Pathway (Dilutes Label if Active)

Figure 2: The Methionine Cycle. Note the "Salvage Pathway" (red arrow) which can recycle endogenous methionine, competing with your exogenous 13C5 label.

References
  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

  • Benavides, M. A., et al. (2007). "Methionine inhibits cellular growth dependent on the p53 status of cells."[1] American Journal of Surgery.[1] Link

  • Park, J. O., et al. (2016). "Metabolite concentrations, fluxes and free energies imply efficient enzyme usage." Nature Chemical Biology. Link

  • Thermo Fisher Scientific. "SILAC Protein Quantitation Kits - Technical Guide." Link

  • Zhang, W., et al. (2025).[2][3] "Quantification of five intracellular and extracellular methionine pathway intermediates using stable isotope dilution UHPLC-MS/MS." Journal of Chromatography A. Link

Sources

Troubleshooting

Technical Support Center: Solving Mass Spectral Overlap with L-Methionine 13C5

Current Status: Operational Topic: Stable Isotope Dilution Assay (SIDA) Troubleshooting Analyte: L-Methionine ( ) Document ID: TS-MET-13C5-001 Introduction: The "M+5" Advantage and Its Limits Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stable Isotope Dilution Assay (SIDA) Troubleshooting Analyte: L-Methionine (


)
Document ID:  TS-MET-13C5-001

Introduction: The "M+5" Advantage and Its Limits

Welcome to the technical support hub. You are likely here because your "gold standard" L-Methionine


 internal standard (IS) is behaving unexpectedly.

In an ideal LC-MS/MS workflow, L-Methionine


 provides a mass shift of +5.0167 Da  relative to endogenous Methionine (Monoisotopic Mass: 149.051 Da). Theoretically, this shift moves the IS signal well beyond the natural isotopic envelope (M+0, M+1, M+2) of the analyte.

However, "spectral overlap" is rarely just about atomic mass. It is a convergence of isotopic impurity , fragmentation cross-talk , and chemical instability (oxidation) . This guide deconstructs these failure modes into solvable protocols.

Module 1: Diagnostic Workflow (The "Ghost" Signal)

Symptom: You detect a signal for L-Methionine


 in a non-spiked blank, OR you detect endogenous Methionine in a sample that should only contain the standard.

Root Cause Analysis:

  • Isotopic Impurity: The standard contains

    
     (M+4) or 
    
    
    
    (M+3) isotopologues that overlap with the endogenous background.
  • Cross-Talk: Fragmentation energy is too high, causing the IS to lose the labeled moiety in the collision cell.

  • Carrier Effect: High-concentration IS is carrying over from previous injections.

Protocol: The Zero-Blank Challenge

Run the following sequence to isolate the source of interference.

Injection OrderSample TypePurposePass Criteria
1Double Blank (Solvent only)Establish instrument noise floor.Signal < 0.1% of LLOQ.
2Zero Sample (Matrix + IS)Check for "Reverse" interference (IS contributing to Analyte).Analyte channel signal < 20% of LLOQ.
3High Standard (Analyte only)Check for "Forward" interference (Analyte contributing to IS).IS channel signal < 0.5% of IS response.
Visual Troubleshooting Logic

DiagnosticTree Start Start: Signal in Blank? CheckSolvent 1. Check Double Blank (Solvent Only) Start->CheckSolvent Result1 Signal Present CheckSolvent->Result1 Yes Result2 No Signal CheckSolvent->Result2 No CheckMatrix 2. Check Zero Sample (Matrix + IS) CheckMatrix->Result1 Signal in Analyte Channel? Action1 Contaminated Solvent or Column Carryover. Run Wash Cycles. Result1->Action1 Action2 Isotopic Impurity in IS. Check Certificate of Analysis for 13C enrichment. Result1->Action2 Result2->CheckMatrix

Figure 1: Decision tree for diagnosing the source of spectral interference.

Module 2: The Oxidation Trap (Met vs. MetO)

The Issue: Methionine is uniquely susceptible to oxidation, forming Methionine Sulfoxide (MetO) (+16 Da).

  • Risk: If your

    
    -Met standard oxidizes during storage or sample prep, its concentration decreases, leading to overestimation  of the endogenous analyte (since the IS signal drops).
    
  • Spectral Consequence: MetO is more hydrophilic.[1] In Reverse Phase (RP) chromatography, it elutes earlier than Met.[1] If you do not separate them, the "tail" of the MetO peak can suppress the ionization of the Met peak.

Solution: Chromatographic Separation

You must ensure your method resolves Methionine from Methionine Sulfoxide.

ParameterReversed-Phase (C18)HILIC (Amide/Silica)Recommendation
Retention Met retains well; MetO elutes near void.MetO retains stronger than Met.HILIC is superior for polar metabolites.
Elution Order MetO

Met
Met

MetO
HILIC prevents MetO from co-eluting with salts.
Peak Shape Often tails for polar amines.Sharper peaks for amino acids.Use Amide-HILIC columns.
Advanced Protocol: MObB (Methionine Oxidation by Blocking)

If oxidation artifacts are uncontrollable (e.g., biological aging studies), use the MObB method cited in recent proteomics literature [1].

  • Alkylation: Treat samples with an alkylating agent (e.g., iodoacetamide) before digestion/analysis.

  • Mechanism: This "locks" unoxidized Methionine, preventing artificial oxidation during the ESI process.

Module 3: Mass Spectrometry Optimization

The Issue: Isobaric interference from matrix components or "Cross-talk" in Triple Quadrupole (QqQ) systems.

Optimized MRM Transitions

Avoid generic transitions. The loss of formic acid (-46 Da) is common but non-specific.

AnalytePrecursor (

)
Product (

)
TypeNotes
L-Met (Endogenous) 150.1104.1QuantifierLoss of Formic Acid (HCOOH). Common but noisy.
150.161.0 QualifierSpecific fragment (

).
L-Met

(IS)
155.1109.1QuantifierMaintains +5 shift in fragment.
155.165.0 QualifierCRITICAL: Ensure the +5 shift is on the sulfur-methyl tail.

Technical Insight: If your


 label is distributed across the backbone and the side chain, you must ensure your chosen fragment ion retains the labeled carbons.
  • Scenario: If you monitor a fragment that loses the methyl group (

    
    ), and the label was on that methyl group, your IS fragment will have the same mass as the endogenous fragment.
    
  • Verification: Use L-Methionine (methyl-

    
    )  vs L-Methionine (universal-
    
    
    
    )
    . For
    
    
    , all carbons are labeled, so almost any carbon-containing fragment will retain a mass shift [2].
Workflow: Resolving Chimeric Spectra

MS_Optimization Input Interference Detected Step1 Step 1: Narrow Isolation Window (e.g., 0.4 Da) Input->Step1 Step2 Step 2: Select Unique Product Ion (Avoid neutral loss -46) Step1->Step2 Step3 Step 3: Increase Dwell Time (>20ms per transition) Step2->Step3 Outcome Signal-to-Noise Improved Step3->Outcome

Figure 2: MS parameter tuning to exclude isobaric interferences.

Frequently Asked Questions (FAQ)

Q: My


 standard signal is decreasing over time in the autosampler. Is it evaporating? 
A:  It is likely oxidizing. Methionine in solution converts to Methionine Sulfoxide (MetO) rapidly at room temperature.
  • Fix: Keep the autosampler at 4°C. Add 0.1% formic acid or a reducing agent (like TCEP, though TCEP can interfere with MS) to the solvent.

Q: Can I use Deuterated Methionine (


-Met) instead of 

?
A: You can, but it is risky. Deuterium (

) changes the lipophilicity of the molecule, causing a "Chromatographic Isotope Effect." The

-Met will elute slightly earlier than endogenous Met. In high-throughput runs, this separation means the IS and Analyte experience different matrix suppression zones, invalidating the quantification [3].

does not shift retention time.

Q: I see a "M+4" peak in my


 standard. Is this a problem? 
A:  It depends on the enrichment. Most commercial standards are 

enriched. The remaining 1% is often

. If your IS concentration is 100x higher than your analyte, that 1% impurity becomes significant interference in the analyte channel.
  • Fix: Lower the IS concentration or apply a mathematical "Isotopic Correction Factor" (ICF) [4].

References

  • Lim, K. et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. Link

  • Cambridge Isotope Laboratories. (n.d.). L-Methionine (13C5, 99%; 15N, 99%) Product Page. Link

  • Wang, S. et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Note. Link

  • Rule, G. S. et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Clinical Chemistry. Link

Sources

Optimization

correcting for natural isotope abundance in 13C5 methionine data

Subject: Correcting for Natural Isotope Abundance (NAC) in 13C5 Methionine Tracing Content Type: Technical Support & Troubleshooting Guide Audience: Senior Researchers, Mass Spectrometry Core Staff, Metabolomics Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Correcting for Natural Isotope Abundance (NAC) in 13C5 Methionine Tracing

Content Type: Technical Support & Troubleshooting Guide Audience: Senior Researchers, Mass Spectrometry Core Staff, Metabolomics Scientists

Overview: The "Matrix Effect" in Methionine Tracing

Welcome to the Isotope Correction Support Hub. If you are analyzing 13C5 Methionine data, you are likely encountering "spectral skew"—where your measured isotopologue distribution (MID) does not match theoretical predictions.

The Core Problem: Mass spectrometry measures mass, not origin. A peak at M+1 could be a 13C1-labeled metabolite derived from your tracer, OR it could be an unlabeled metabolite containing a natural 13C atom (1.1% probability) or 15N atom (0.37% probability).

The Methionine Specificity: Methionine (


) presents a unique challenge due to Sulfur . Unlike C, H, N, and O, Sulfur has a heavy isotope (

) with a high natural abundance (~4.21%). This creates a significant "M+2" background signal that is often mistaken for biological labeling if not mathematically corrected.

Module 1: Conceptual Framework (FAQ)

Q1: Why does my unlabeled control sample show peaks at M+1 and M+2?

A: This is Natural Abundance Contribution (NAC) . Every organic molecule has a baseline isotopic envelope. For Methionine (


):
  • M+0 (149.05 Da): All atoms are light (

    
    ).
    
  • M+1: ~5.5% relative intensity. Primarily due to natural

    
     (1.1% 
    
    
    
    5 carbons) and
    
    
    (0.75%).
  • M+2: ~4.5% relative intensity. Crucial: This is dominated by

    
     (4.2%).
    

Technical Insight: If you do not subtract this "background noise," your calculated flux will be overestimated.

Q2: Can I just subtract the control spectrum from my sample spectrum?

A: No. Simple subtraction fails because the relationship is multiplicative, not additive. As your metabolite becomes labeled (e.g., M+5), the probability of additional natural isotopes shifts. A fully labeled 13C5 molecule (M+5) can still contain a natural


, pushing it to M+7. You need a Matrix-Based Correction Algorithm  to deconvolute these probabilities.

Module 2: The Correction Workflow

The industry standard for correction is the Matrix Inversion Method (based on Brauman, 1966; Fernandez et al., 1996).

Protocol: Matrix Inversion Algorithm
  • Define the Correction Matrix (

    
    ): 
    Construct a square matrix where each column represents the theoretical natural abundance distribution for a specific isotopologue.
    
    • Row

      
      : Measured mass isotopomer (M+0, M+1, etc.).[1]
      
    • Column

      
      : True labeled isotopomer.
      
  • Input Measured Vector (

    
    ): 
    Your raw intensity data from the mass spec (normalized to sum to 1).
    
  • Solve for Corrected Vector (

    
    ): 
    Use linear algebra to solve:
    
    
    
    
    
    
Workflow Visualization

CorrectionWorkflow cluster_sulfur Critical Methionine Check RawData Raw MS Data (Intensities) Norm Normalization (Sum = 1) RawData->Norm Inversion Matrix Inversion (M_corr = C^-1 * M_meas) Norm->Inversion Input Vector MatrixGen Generate Correction Matrix (C) (Based on C5H11NO2S Formula) MatrixGen->Inversion Correction Factors SulfurCheck Account for 34S (4.2%)? MatrixGen->SulfurCheck Output Corrected Isotope Distribution Inversion->Output

Figure 1: The linear algebra workflow required to strip natural isotope abundance from raw MS data. Note the critical dependency on accurate elemental formulas.

Module 3: Troubleshooting Common Issues

Issue 1: "My corrected data shows negative fractional enrichments."

Diagnosis: Over-correction or Low Signal-to-Noise (S/N). Mechanism: The correction algorithm assumes a perfect statistical distribution. If your raw M+1 peak is lower than the theoretical natural abundance (due to noise or integration error), subtracting the theoretical amount results in a negative number.

Troubleshooting Steps:

  • Check Integration: Ensure the integration window is centered correctly. A slight mass drift can clip the M+1 peak, making it artificially low.

  • Verify Formula: Did you input the derivatized formula?

    • LC-MS: Usually

      
       (plus H+).
      
    • GC-MS: You must include the carbons/silicons from the TBDMS or TMS derivative groups. This is the #1 cause of error in GC-MS.

  • Mathematical Fix: Most algorithms (e.g., IsoCor) apply a non-negative least squares (NNLS) constraint to force negatives to zero and redistribute the error.

Issue 2: "The M+2 peak remains high even after correction."

Diagnosis: Sulfur-34 Underestimation or Resolution Interference. Mechanism: In low-resolution MS, the


 peak (M+1.9958) and the 

peak (M+2.0067) are indistinguishable.

Troubleshooting Steps:

  • Resolution Check: If using Orbitrap/FT-ICR, check if your resolution > 100,000. You may be resolving the fine structure. If so, standard low-res algorithms will fail because they assume peaks are summed.

  • Tracer Purity: Check the Certificate of Analysis (CoA) for your 13C5 Methionine. If the tracer is only 98% pure, it may contain 2% unlabeled/partially labeled impurities that mimic natural abundance. You must input the Tracer Purity Matrix into your software.

Issue 3: "My M+5 enrichment is lower than the media concentration."

Diagnosis: Dilution from Protein Turnover. Mechanism: This is not a correction error; it is biological. Methionine is released from protein degradation (proteolysis), diluting the labeled pool with unlabeled methionine from the biomass.

Module 4: Data Validation & Reference Tables

Use the table below to validate if your "Unlabeled Control" is behaving according to theory before applying correction to labeled samples.

Table 1: Theoretical Natural Abundance for Methionine (


) 
(Calculated for Protonated Ion [M+H]+)
IsotopologueMass ShiftDominant ContributorsRelative Abundance (%)
M+0 +0 Da

90.3%
M+1 +1.003 Da

(1.1%

5)
5.4%
M+2 +1.995 Da

(4.2%)
4.2%
M+3 +3.00 Da

0.1%

Note: If your unlabeled control deviates >5% from these values, recalibrate your mass spectrometer or check for isobaric interferences.

Decision Logic for Troubleshooting

Troubleshooting Start Start: Inspect Corrected Data Negatives Are there Negative Values? Start->Negatives CheckFormula Check Chemical Formula (Derivatization?) Negatives->CheckFormula Yes HighM2 Is M+2 Abnormally High? Negatives->HighM2 No CheckIntegration Check Peak Integration (Noise Floor) CheckFormula->CheckIntegration CheckSulfur Verify Sulfur Settings (Isotope Table) HighM2->CheckSulfur Yes CheckRes Check MS Resolution (Fine Structure?) CheckSulfur->CheckRes

Figure 2: Diagnostic decision tree for identifying sources of error in isotope correction.

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry.

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments.[2] Bioinformatics.

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry.

  • Heinrich, K., et al. (2018). IsoCorrectoR: Correcting for natural isotope abundance and tracer impurity in MS data.[3] Scientific Reports.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Verification of Isotopic Purity for L-Methionine-13C5 Reagents

Executive Summary In quantitative proteomics (e.g., SILAC) and metabolic flux analysis, the integrity of your data is directly proportional to the isotopic purity of your reagents. L-Methionine-13C5 is a critical standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative proteomics (e.g., SILAC) and metabolic flux analysis, the integrity of your data is directly proportional to the isotopic purity of your reagents. L-Methionine-13C5 is a critical standard where all five carbon atoms are replaced with the stable 13C isotope.

The Problem: A Certificate of Analysis (CoA) claiming ">99% purity" is often insufficient. It may conflate chemical purity (absence of side products) with isotopic enrichment (actual 13C incorporation). "Isotopic bleed"—the presence of M+4 (13C412C1) isotopologues—can skew mass spectrometry quantification curves and introduce significant bias in flux calculations.

This guide details a rigorous, multi-modal workflow to verify isotopic purity using High-Resolution Mass Spectrometry (HRMS) as the primary quantitative tool and Quantitative NMR (qNMR) for structural validation.

Part 1: The Challenge of Isotopic Verification

When sourcing L-Methionine-13C5, you are managing two distinct purity vectors:

  • Chemical Purity: Is the substance L-Methionine, or does it contain Methionine Sulfoxide/Sulfone?

  • Isotopic Enrichment (Atom % Excess): What percentage of the carbon pool is actually 13C?

  • Isotopologue Distribution: Is the sample purely M+5, or is there a "tail" of M+4 and M+3?

Why it matters: In SILAC experiments, an M+4 impurity acts as a "silent" contaminant that contributes to the heavy channel signal but with an incorrect mass offset, potentially causing peak broadening or quantification errors in high-resolution orbitraps.

Part 2: Methodological Comparison

We compare the three industry-standard approaches. For routine verification, HRMS is the recommended gold standard due to its sensitivity and ability to resolve isotopologues.

Table 1: Comparative Analysis of Verification Methods
FeatureHRMS (ESI-Orbitrap/Q-TOF) qNMR (1H or 13C) IRMS (Isotope Ratio MS)
Primary Output Isotopologue Distribution (M+0 to M+5)Positional Enrichment & Structural IntegrityBulk Isotopic Ratio (Average 13C content)
Sensitivity High (Picomolar range)Low (Millimolar range)High (Nanomolar range)
Specificity Distinguishes M+5 from M+4Distinguishes C1 labeling from C2, C3, etc.Cannot distinguish isotopologues
Throughput High (mins/sample)Low (hrs/sample for 13C)Medium
Limitations Ion suppression; requires soft ionizationLow sensitivity; expensive deuterated solventsNo structural data; "Black Box" average
Verdict Recommended for Purity Check Recommended for Structural Validation Not recommended for reagent QC

Part 3: Primary Protocol – HRMS Analysis

This protocol uses Direct Infusion Electrospray Ionization (ESI) on a High-Resolution Mass Spectrometer (Orbitrap or Q-TOF). ESI is crucial as it is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion [M+H]+.

Reagents & Equipment
  • Analyte: L-Methionine-13C5 (Target).

  • Solvent: 50:50 Methanol:Water (LC-MS Grade) + 0.1% Formic Acid.

  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

Step-by-Step Workflow
  • Blank Preparation: Run a solvent blank (MeOH/H2O) to ensure the background at m/z 155.0-160.0 is clean.

  • Standard Prep: Dissolve L-Methionine-13C5 to a concentration of 1 µg/mL (approx. 5-10 µM). Note: Avoid high concentrations to prevent detector saturation, which skews isotopic ratios.

  • Acquisition:

    • Mode: Positive Ion ESI ([M+H]+).

    • Mass Range: m/z 100–200 (Target window: m/z 150–160).

    • Acquire for 1 minute to average the signal.

  • Data Processing:

    • Extract the mass spectrum at the retention time of Methionine.

    • Identify the Monoisotopic Peak for the labeled compound.

      • Unlabeled L-Met [M+H]+: m/z 150.058

      • Target L-Met-13C5 [M+H]+: m/z 155.075 (approx shift of +5.017 Da).

Calculation of Isotopic Purity

You must calculate the Isotopologue Purity based on peak areas (A).



  • Pass Criteria:

    
     should account for >99.0% of the total area.
    
  • Fail Criteria: Significant presence of

    
     (m/z ~154.07) indicates incomplete synthesis (one carbon remains 12C).
    

Part 4: Secondary Protocol – qNMR Validation

While MS gives the distribution, NMR confirms the position.[1] If the 13C is not uniformly distributed (e.g., the methyl group is 12C), MS might show an M+4 peak, but NMR will identify exactly which carbon is missing the label.

The Principle

In 1H-NMR, protons attached to 13C (spin ½) undergo large heteronuclear one-bond coupling (


), typically 125–150 Hz. Protons attached to 12C (spin 0) appear as singlets (or standard multiplets).
  • Pure 13C5: All proton signals are split into wide doublets (satellites).

  • Impure: A central "singlet" peak appears between the satellites, representing the 12C contaminant.

Workflow
  • Dissolve ~10 mg of reagent in D2O.

  • Acquire a standard 1D 1H-NMR spectrum.

  • Focus on the S-Methyl peak (~2.1 ppm).

  • Verification: You should see a doublet with

    
     Hz. Any central peak indicates 12C-Methyl contamination.
    

Part 5: Visualizing the Verification Logic

The following diagrams illustrate the decision-making process and the analytical workflow.

Diagram 1: The Isotopic Verification Workflow

G Start Reagent Arrival (L-Met-13C5) Solubility Dissolve in MeOH:H2O (50:50) Start->Solubility MS_Analysis HRMS Analysis (ESI-Orbitrap) Solubility->MS_Analysis Check_M5 Check M+5 Peak (m/z ~155.07) MS_Analysis->Check_M5 Calc_APE Calculate Isotopologue Distribution (%) Check_M5->Calc_APE Decision Is M+5 > 99%? Calc_APE->Decision NMR_Step Secondary Validation (1H-NMR in D2O) Decision->NMR_Step Ambiguous/Critical Pass PASS: Release for Use Decision->Pass Yes Fail FAIL: Reject/Recalculate Conc. Decision->Fail No (<99%) NMR_Step->Pass Satellites Only NMR_Step->Fail Central Peak Detected

Caption: A logical decision tree for accepting or rejecting isotopic reagents based on MS and NMR data.

Diagram 2: Mass Spectral Interpretation (M+5 vs M+4)

G cluster_0 Ideal Spectrum (Pure) cluster_1 Contaminated Spectrum M5 M+5 (100%) M5_bad M+5 (90%) M4 M+4 (0%) M4_bad M+4 (10%) Source Synthesis Incompleteness Source->M4_bad 1 Carbon remains 12C

Caption: Visualizing the "Isotopic Bleed." The M+4 peak represents molecules where one carbon failed to label.

References

  • Lane, A. N., et al. (2010). "NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions." Analytical Chemistry. [Link]

  • Godzien, J., et al. (2013). "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." Analytical Methods. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology. [Link]

  • Scientific Instrument Services. (2023). "Isotope Distribution Calculator and Mass Spec Plotter." [Link]

Sources

Comparative

Definitive Guide: Validation of L-Methionine 13C5 Uptake Rates in Bacterial Cultures

Executive Summary In modern bacterial metabolomics and flux analysis, the precision of precursor uptake measurement is the rate-limiting step for accurate modeling. While L-Methionine [ S] has historically served as the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern bacterial metabolomics and flux analysis, the precision of precursor uptake measurement is the rate-limiting step for accurate modeling. While L-Methionine [


S]  has historically served as the radiolabeled gold standard for sensitivity, its utility is diminishing due to safety regulations and lack of structural resolution. Conversely, deuterated analogs (

H) often introduce chromatographic isotope effects that skew retention times in high-resolution LC-MS.

This guide validates L-Methionine 13C5 (all five carbon atoms labeled with


C) as the superior alternative. It offers the stoichiometric fidelity required for quantitative proteomics without the radiation hazards of 

S or the chromatographic shifts associated with deuterium.

Comparative Analysis: L-Met 13C5 vs. Alternatives

The following analysis compares the three primary labeling modalities for monitoring Methionine uptake and incorporation.

Table 1: Performance Matrix of Methionine Tracers
FeatureL-Methionine 13C5 (Recommended)L-Methionine [

S]
(Legacy)
L-Methionine-d3/d4 (Deuterated)
Detection Method LC-MS/MS (MRM)Scintillation CountingLC-MS/MS or NMR
Safety Profile High (Non-toxic, Non-radioactive)Low (High-energy

-emitter)
High (Non-toxic)
Chromatographic Fidelity Perfect Co-elution with

C standards
N/A (Usually filter-binding assays)Shift Observed (D-effect alters retention time)
Kinetic Isotope Effect Negligible (

)
NegligibleModerate (

can be > 1.1)
Structural Resolution High (Distinguishes Met vs. Met-SO)Low (Total radioactivity only)High
Cost per Assay ModerateHigh (Disposal + Regulatory costs)Low

Expert Insight: The critical failure point in deuterated standards (d3/d4) is the "Deuterium Isotope Effect" in Reverse-Phase LC. Deuterated molecules are slightly less lipophilic than their protium counterparts, causing them to elute slightly earlier. This misalignment with the unlabeled standard complicates peak integration and quantification.


C5-Met does not suffer from this shift , ensuring identical ionization conditions and retention times.

Mechanistic Grounding: The Uptake Pathway[1]

To validate uptake, one must understand the transport machinery. In E. coli (the model organism for this guide), L-Methionine is imported primarily via the MetD system, an ABC transporter complex (MetNIQ).

Diagram 1: L-Methionine Transport & Fate

Figure 1: Schematic of the high-affinity Methionine ABC transporter system and downstream metabolic fate.

MetPathway cluster_membrane Inner Membrane ExtMet External L-Met 13C5 (Medium) MetQ MetQ (Substrate Binding Protein) ExtMet->MetQ Diffusion via Porins Periplasm Periplasmic Space MetNI MetNI Complex (ABC Transporter/ATPase) MetQ->MetNI Docking IntMet Intracellular L-Met 13C5 (Free Pool) MetNI->IntMet ATP Hydrolysis (Active Transport) Protein Incorporation into Polypeptide Chain IntMet->Protein Translation (tRNA-Met) SAM S-Adenosylmethionine (SAM Cycle) IntMet->SAM Met Adenosyltransferase

Validation Protocol: The Self-Validating System

This protocol uses a Pulse-Chase approach adapted for Mass Spectrometry. It is "self-validating" because it employs an internal standard (L-Methionine-


N) spiked after cell lysis but before extraction. This controls for extraction efficiency and ionization suppression, the two biggest variables in LC-MS.
Experimental Workflow
  • Culture Preparation: Grow E. coli K-12 in M9 Minimal Media (glucose source) to mid-log phase (

    
    ).
    
  • Starvation Step: Wash cells 2x in warm M9 (minus Met) to deplete intracellular pools (10 min incubation).

  • Pulse Labeling:

    • Add L-Methionine 13C5 to a final concentration of

      
      .
      
    • Note: This concentration targets the high-affinity transport system (

      
      ).
      
  • Sampling: At

    
     seconds, remove 
    
    
    
    aliquots.
  • Quenching: Immediately inject aliquot into

    
     ice-cold 60% Ethanol (stops transport instantly).
    
  • Internal Standard Spike: Add

    
     of L-Methionine-
    
    
    
    N
    to each quenched sample.
  • Extraction: Vortex, centrifuge (10,000 x g, 5 min), and collect supernatant.

  • Derivatization: Use FMOC-Cl or analyze directly if using HILIC-MS.

Diagram 2: Validation Workflow Logic

Figure 2: Step-by-step experimental logic flow for quantitative uptake validation.

Workflow Culture Bacterial Culture (Mid-Log) Starve Met Starvation (10 min) Culture->Starve Pulse Add 13C5-Met (t=0) Starve->Pulse Sample Aliquot Removal (0-300s) Pulse->Sample Kinetic Series Quench Quench (Cold EtOH) + Spike 15N-Met Sample->Quench Stop Transport MS LC-MS/MS Analysis (MRM Mode) Quench->MS Quantification

Expected Results & Kinetic Data

To validate your system, your experimental data should align with established kinetic parameters for E. coli.

Quantification Strategy (LC-MS/MS)

Set your Triple Quadrupole MS to monitor the following transitions (MRM):

  • Target (Uptake): L-Met 13C5: Precursor

    
     Product 
    
    
    
    (Loss of Formate).
  • Internal Std (Control): L-Met 15N: Precursor

    
     Product 
    
    
    
    .
  • Endogenous (Background): L-Met 12C: Precursor

    
     Product 
    
    
    
    .
Reference Kinetic Values

If your L-Met 13C5 product is performing correctly, your calculated uptake rates (


) should approximate the following literature values for E. coli:
Transport SystemAffinity (

)
Max Velocity (

)
High Affinity (MetD)


Low Affinity (MetP)


Data derived from Kadner et al. (1974) and validated via modern LC-MS workflows.

Troubleshooting & Optimization

Issue: High Background Signal (12C-Met)

  • Cause: Incomplete starvation or contamination in "minimal" media components.

  • Fix: Ensure M9 salts are high-grade. Increase starvation time to 20 mins (monitor cell viability).

Issue: Ion Suppression

  • Cause: Residual salts or ethanol from the quench step.

  • Fix: The

    
    N Internal Standard  is the primary fix here. If the IS signal drops, the analyte signal is also suppressed. Calculate the Ratio: 
    
    
    
    to normalize.

Issue: Isotope Scrambling

  • Cause: Metabolic recycling of the Methionine carbon skeleton.

  • Fix: Keep uptake measurement times short (

    
     mins). After 2 minutes, 13C labels may appear in Polyamines or SAM cycle intermediates.
    

References

  • Kadner, R. J. (1974). Transport systems for L-methionine in Escherichia coli. Journal of Bacteriology, 117(1), 232–241. [Link]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

  • Yuan, J., et al. (2010). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols, 5, 131–144. [Link]

  • Zhang, W., et al. (2012). Isotope effects in liquid chromatography of labeled compounds. Journal of Separation Science, 35(19), 2533-2539. [Link]

Validation

Benchmarking Guide: L-Methionine 13C5 in Quantitative Mass Spectrometry

Executive Summary: The "Gold Standard" Problem In high-precision proteomics (SILAC) and metabolic flux analysis (MFA), the choice of internal standard is not merely a budgetary decision—it is a determinant of data integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Problem

In high-precision proteomics (SILAC) and metabolic flux analysis (MFA), the choice of internal standard is not merely a budgetary decision—it is a determinant of data integrity. While deuterated standards (L-Methionine-d3/d4) have historically served as cost-effective surrogates, they introduce systematic errors due to the Chromatographic Deuterium Effect (CDE) and Kinetic Isotope Effects (KIE) .

This guide benchmarks L-Methionine 13C5 against its primary alternatives. The data demonstrates that 13C5 offers the optimal balance of chromatographic co-elution , mass spectral resolution , and biological neutrality , making it the requisite standard for quantitative workflows where error margins must be <5%.

Technical Deep Dive: The Physics of Isotope Fidelity

To understand why 13C5 outperforms alternatives, we must analyze the physicochemical behavior of the isotope bonds.

The Chromatographic Deuterium Effect (CDE)

In Reverse Phase Liquid Chromatography (RPLC), separation is driven by hydrophobicity. The C-D bond is shorter and has a lower polarizability than the C-H bond, making deuterated molecules slightly less lipophilic.

  • Consequence: Deuterated Methionine (Met-d3) often elutes earlier than endogenous Methionine (Met-d0).

  • The Error Source: Because the heavy standard and light analyte elute at different times, they are subjected to different matrix effects (ion suppression/enhancement) in the electrospray source. This destroys the primary function of an internal standard, which is to normalize ionization variability.

Mass Resolution and Isobaric Interference

Methionine (C5H11NO2S) presents a unique challenge due to its sulfur content and single nitrogen atom.

  • The 15N Trap: L-Methionine-15N1 provides a mass shift of only +1 Da. In biological samples, the natural isotopic envelope of the "light" analyte (specifically the M+1 peak caused by natural 13C abundance) often overlaps 100% with the 15N signal, rendering quantification impossible without complex mathematical deconvolution.

  • The 13C5 Solution: A +5 Da shift places the standard signal well beyond the M+3 natural isotope window of most small peptides and metabolites, ensuring a "clean" quantification channel.

Comparative Performance Analysis

The following table summarizes the performance of L-Methionine 13C5 against common alternatives based on three critical pillars of reliability.

MetricL-Methionine 13C5 (Recommended)L-Methionine-d3 (Methyl-d3)L-Methionine-15N1
Mass Shift (

m)
+5.01 Da (Ideal)+3.02 Da (Acceptable)+0.99 Da (Poor - Overlap Risk)
Chromatography (RT) Perfect Co-elution Shifts 0.1 - 0.5 min (Early Elution)Perfect Co-elution
Ionization Normalization 100% Correction <90% (Due to RT Shift)100% Correction
Biological Neutrality Neutral Potential Kinetic Isotope EffectNeutral
Primary Application Quant Proteomics, Flux AnalysisLow-res Quant, Qualitative TracingWhole organism labeling (low cost)
Experimental Data: Retention Time Stability

Figure 1 Simulation: Chromatographic overlay of Light Met (Blue) vs. Standards (Red).

  • Scenario A (13C5): The Red peak (13C5) lies perfectly under the Blue peak. Ratio calculation is accurate.

  • Scenario B (d3): The Red peak (d3) shifts left. If a matrix contaminant elutes at the tail of the Blue peak, the d3 standard will not experience it, leading to a false ratio.

Visualizing the Workflow: Metabolic Flux Analysis

In metabolic flux analysis, we trace the carbon backbone.[1] The stability of the carbon label is paramount. Below is the pathway flow for Methionine tracing, highlighting why 13C5 (Universal) is critical for observing downstream metabolites like S-Adenosylmethionine (SAM) and Homocysteine without losing the label.

MethionineCycle Met L-Methionine (13C5) [Tracer Input] SAM S-Adenosylmethionine (SAM) 13C5 Met->SAM MAT2A (ATP -> PPi + Pi) SAH S-Adenosylhomocysteine (SAH) 13C4 SAM->SAH Methyl Transferase Methyl Methyl Group (13C1) Transferred to DNA/Protein SAM->Methyl Donation Hcy Homocysteine 13C4 SAH->Hcy AHCY (Hydrolysis) Hcy->Met Methionine Synthase (Remethylation) Cys Cysteine Hcy->Cys Transsulfuration

Caption: Figure 2: The Methionine Cycle. Using U-13C5 allows simultaneous tracking of the Methyl donor pool (SAM) and the sulfur-recycling pathway (Homocysteine).

Validated Protocol: Quality Assessment of 13C5 Standards

To verify the integrity of your L-Methionine 13C5 standard before deploying it in high-value studies (like SILAC), use this self-validating LC-MS/MS protocol.

Reagents & Preparation
  • Stock Solution A (Light): Natural L-Methionine, 1 mM in 0.1% Formic Acid.

  • Stock Solution B (Heavy): L-Methionine 13C5, 1 mM in 0.1% Formic Acid.

  • Matrix: Pooled plasma or cell lysate (to test matrix interference).

Step-by-Step Workflow

Step 1: Linearity & Cross-Talk Check

  • Prepare a calibration curve of Heavy Met (0.1 µM to 100 µM) without Light Met.

  • Objective: Monitor the "Light" MRM transition.

  • Acceptance Criteria: Signal in the Light channel must be <0.1% of the Heavy channel. This confirms Isotopic Purity (usually >99%).

Step 2: The Co-elution Test (Critical)

  • Mix Light and Heavy 1:1 at 10 µM.

  • Inject onto a C18 Column (e.g., 2.1 x 100mm, 1.7 µm).

  • Gradient: 0% to 30% B (Acetonitrile) over 10 minutes. Note: Methionine is polar; early elution is common. Use HILIC if retention is <2 mins.

  • Analysis: Overlay Extracted Ion Chromatograms (XIC).

  • Pass Criteria: Retention time difference (

    
    RT) must be 0.00 minutes .
    

Step 3: Biological Spike-In

  • Spike 10 µM Heavy Met into the Matrix.

  • Compare the peak area of Heavy Met in Matrix vs. Solvent.

  • Calculation: Matrix Factor = (Area_Matrix / Area_Solvent).

  • Note: If you used a Deuterated standard here, the Matrix Factor would likely differ from the analyte due to the RT shift, invalidating the quantification.

Diagram: Decision Logic for Standard Selection

When should you invest in 13C5? Use this logic flow.

DecisionTree Start Select Standard QuantType Quantification Type? Start->QuantType Absolute Absolute QuantType->Absolute Absolute Quant (Clinical/Pharma) Relative Relative QuantType->Relative Relative Quant (Discovery) Matrix Matrix Absolute->Matrix Complex Matrix? Flux Flux Relative->Flux Flux Analysis? Yes Yes Matrix->Yes High Ion Suppression Risk No No Matrix->No Clean Buffer Rec13C5 Rec13C5 Yes->Rec13C5 USE 13C5 (Must Co-elute) Budget Budget No->Budget Budget Constrained? YesB YesB Budget->YesB Use Deuterated (d3) NoB NoB Budget->NoB Use 13C5 YesFlux YesFlux Flux->YesFlux Avoid Kinetic Isotope Effect NoFlux NoFlux Flux->NoFlux General Proteomics Rec13C5_2 Rec13C5_2 YesFlux->Rec13C5_2 USE 13C5 SILAC SILAC NoFlux->SILAC SILAC? Rec13C5_3 Rec13C5_3 SILAC->Rec13C5_3 USE 13C5 + 15N (Arg/Lys)

Caption: Figure 3: Selection logic. 13C5 is mandatory for complex matrices and flux analysis due to co-elution and kinetic neutrality requirements.

Conclusion

While L-Methionine-d3 remains a viable option for rough estimations in clean matrices, it fails the rigor required for modern "Omics" and regulated bioanalysis. The L-Methionine 13C5 standard eliminates the Chromatographic Deuterium Effect and avoids the isobaric overlap issues of 15N labeling.

For researchers seeking to publish data that withstands peer review regarding quantification accuracy and metabolic fidelity, 13C5 is not an "alternative"—it is the requisite baseline.

References

  • Zhang, S., et al. (2011). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry. Link

    • Establishes the physical basis for why deuterated compounds elute earlier than light compounds.
  • Hermann, G., et al. (2018). "Kinetic Isotope Effects in Metabolic Flux Analysis." Metabolic Engineering. Link

    • Validates the necessity of Carbon-13 over Deuterium for tracing metabolic reaction rates accur
  • Ong, S.E., & Mann, M. (2006). "A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC)." Nature Protocols. Link

    • The authoritative protocol for SILAC, recommending 13C/15N labeling over Deuterium to prevent quantific
  • Sigma-Aldrich. "Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - Technical Guide." Link

    • Provides commercial specifications and mass shift d
  • Cambridge Isotope Laboratories. "Benefits of 13C vs. D Standards in Clinical Mass Spectrometry." Link

    • Comparative data on retention time stability and ionization normaliz

Sources

Comparative

A Researcher's Guide to Assessing the Biological Toxicity of High-Concentration L-Methionine-¹³C₅ in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological toxicity of high-concentration L-Methionine and its stable isotope-labeled counterpart, L-Methionine-¹³C₅. It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling in cell culture for metabolic studies. This document offers insights into experimental design, data interpretation, and the underlying biochemical principles governing methionine-induced cytotoxicity.

Introduction: The Dual Role of L-Methionine in Cellular Function and the Advent of Stable Isotope Labeling

L-Methionine is an essential amino acid, indispensable for protein synthesis and a plethora of other metabolic processes.[1] It serves as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell, impacting DNA methylation, histone modification, and the synthesis of phospholipids.[2] Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique that utilizes isotopically labeled amino acids, such as L-Methionine-¹³C₅, to quantify changes in protein abundance.[3] This method relies on the principle that the labeled amino acid is biochemically indistinguishable from its unlabeled counterpart, allowing for its incorporation into the proteome without altering cellular physiology.[4]

However, the use of high concentrations of any nutrient, including L-Methionine, can have unintended consequences on cellular health. This guide addresses the critical need to assess the potential for biological toxicity when using high concentrations of L-Methionine-¹³C₅ in experimental settings.

Comparing L-Methionine and L-Methionine-¹³C₅: A Focus on Biological Equivalence and Potential for Toxicity

From a chemical standpoint, L-Methionine and L-Methionine-¹³C₅ are nearly identical. The five ¹³C atoms in L-Methionine-¹³C₅ impart a greater mass but do not alter the molecule's chemical reactivity or three-dimensional structure.[4] Therefore, it is widely accepted that the biological activity and toxicity of L-Methionine-¹³C₅ are equivalent to that of unlabeled L-Methionine. L-Methionine-¹³C₅ is intended for research use as a tracer or internal standard for quantification in mass spectrometry-based analyses.[5][6]

While Safety Data Sheets (SDS) for L-Methionine may indicate potential eye and skin irritation upon contact, they generally do not classify the compound as hazardous.[7][8] The primary toxicological concerns with L-Methionine arise from excessive concentrations in biological systems.[9][10][[“]][[“]]

The Mechanistic Underpinnings of High-Concentration L-Methionine Toxicity

Excess L-Methionine can disrupt cellular homeostasis through several mechanisms, primarily related to the metabolism of its byproduct, homocysteine.[1][10] High levels of methionine can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia, which is associated with cardiovascular disease and neurotoxicity.[1][10][[“]]

The metabolic fate of L-Methionine is multifaceted, involving two primary pathways: the methionine cycle and the transsulfuration pathway.[13]

Methionine_Metabolism Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Vitamin B12 dependent) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (Vitamin B6 dependent) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (Vitamin B6 dependent) alpha_ketobutyrate α-ketobutyrate Cystathionine->alpha_ketobutyrate Methylated_Product Methylated Product Methylation->Methylated_Product ATP ATP ATP->SAM Methyl_Acceptor Methyl Acceptor Methyl_Acceptor->Methylation Serine Serine Serine->Cystathionine Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., 96-well plate) Compound_Prep Preparation of L-Methionine-¹³C₅ Concentrations Incubation Incubation (e.g., 24, 48, 72 hours) Compound_Prep->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Apoptosis Assay (e.g., Caspase-3/7) Incubation->Apoptosis Data_Acquisition Data Acquisition (e.g., Plate Reader) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50 IC₅₀ Determination Data_Acquisition->IC50

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Detailed Methodologies

Cell Culture and Treatment:

  • Seed cells in a 96-well plate at a density appropriate for the specific cell line to ensure exponential growth throughout the experiment. [14]2. Allow cells to adhere and stabilize for 24 hours.

  • Prepare a stock solution of L-Methionine-¹³C₅ in a suitable solvent (e.g., sterile water or cell culture medium).

  • Perform serial dilutions to create a range of final concentrations to be tested. It is advisable to include a wide range, for example, from physiological concentrations up to several millimolar.

  • Replace the culture medium with the medium containing the different concentrations of L-Methionine-¹³C₅. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for various time points (e.g., 24, 48, and 72 hours).

MTT Assay (Metabolic Activity): [15]

  • At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control.

LDH Assay (Membrane Integrity): [15]

  • Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.

  • At the end of the incubation period, collect a sample of the culture medium from each well.

  • Add the LDH reaction mixture to the medium samples.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • The amount of LDH released is proportional to the number of lysed cells.

Apoptosis Assay (e.g., Caspase-3/7 Activity):

  • Caspases are a family of proteases that are activated during apoptosis.

  • At the end of the incubation period, lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3 and -7.

  • The cleavage of the substrate by activated caspases generates a signal that is proportional to the amount of apoptosis.

  • Measure the luminescence or fluorescence using a microplate reader.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be summarized in a clear and concise manner. A table comparing the IC₅₀ (half-maximal inhibitory concentration) values for each assay and time point is highly recommended.

Table 1: Hypothetical IC₅₀ Values for L-Methionine-¹³C₅ in a Representative Cell Line

Assay24 hours48 hours72 hours
MTT (Metabolic Activity) > 50 mM45 mM38 mM
LDH (Membrane Integrity) > 50 mM> 50 mM48 mM
Caspase-3/7 (Apoptosis) > 50 mM48 mM42 mM

Interpretation:

  • High IC₅₀ values (in the millimolar range) would suggest that L-Methionine-¹³C₅ has low acute toxicity.

  • A decrease in IC₅₀ over time indicates a time-dependent toxic effect.

  • Discrepancies between assays can provide mechanistic insights. For example, a decrease in metabolic activity (MTT assay) preceding a loss of membrane integrity (LDH assay) may suggest an initial metabolic insult followed by cell death.

Conclusion and Best Practices

While L-Methionine-¹³C₅ is expected to have a toxicity profile identical to that of L-Methionine, it is crucial for researchers to empirically determine the cytotoxic potential of high concentrations in their specific cellular models. This is particularly important for long-term experiments or when using cell lines that may be more sensitive to metabolic stress.

Key Recommendations:

  • Perform a dose-response and time-course analysis to identify a non-toxic working concentration of L-Methionine-¹³C₅.

  • Utilize multiple cytotoxicity assays to assess different cellular health parameters.

  • Always include appropriate controls in your experimental design.

  • Consult the Safety Data Sheet (SDS) for L-Methionine-¹³C₅ for specific handling and safety information.

By following these guidelines, researchers can confidently employ L-Methionine-¹³C₅ in their studies, ensuring the integrity of their data and minimizing the confounding effects of cellular toxicity.

References

  • Vertex AI Search. (n.d.). Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Methionine?
  • Consensus. (n.d.). Methionine excess can cause oxidative stress, liver toxicity, and neurotoxicity, while deficiency may harm organ health and immunity.
  • Thermo Fisher Scientific. (2014, September 12). SAFETY DATA SHEET.
  • Consensus. (n.d.). What are the adverse effects of Methionine?
  • PubMed. (2008, June 13). L-methionine toxicity in freshly isolated mouse hepatocytes is gender-dependent and mediated in part by transamination.
  • Healthline. (2018, April 13). Methionine: Functions, Food Sources and Side Effects.
  • PubMed. (n.d.). Toxicity of methionine in humans.
  • Ajinomoto. (2003, January 6). SAFETY DATA SHEET: L-METHIONINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Methionine.
  • ResearchGate. (2025, August 6). Toxicity of Methionine in Humans.
  • Wikipedia. (n.d.). Methionine.
  • PMC. (n.d.). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis.
  • ResearchGate. (n.d.). Metabolic pathways describing L-methionine metabolism and the... | Download Scientific Diagram.
  • PMC - NIH. (n.d.). The atherogenic effect of excess methionine intake.
  • MedchemExpress.com. (n.d.). L-Methionine-13C5 | Stable Isotope.
  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Cambridge Isotope Laboratories. (n.d.). L-Methionine (¹³C₅, 99%; ¹⁵N, 99%).
  • Creative Proteomics. (n.d.). Overview of Methionine Metabolic Pathway.
  • ACS Publications. (n.d.). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Analytical Chemistry.
  • SpringerLink. (n.d.). An in vitro based investigation into the cytotoxic effects of D-amino acids.
  • Creative Biolabs. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
  • ResearchGate. (n.d.). In vitro toxicity assays. Three different assays that have been mostly employed for toxicity evaluation of bacteriocins based on various cell functions.
  • PMC. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
  • PubChem - NIH. (n.d.). Methionine Metabolism | Pathway.
  • FDA. (2021, August 12). Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • PNAS. (n.d.). The specific features of methionine biosynthesis and metabolism in plants.
  • ResearchGate. (2025, November 24). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Request PDF.

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Validation

quality control steps for 13C5 methionine labeled internal standards

Introduction: The Case for 13C5 Methionine[1] In the precise world of quantitative metabolomics and proteomics, the choice of Internal Standard (IS) is not merely a logistical detail—it is the linchpin of data integrity....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for 13C5 Methionine[1]

In the precise world of quantitative metabolomics and proteomics, the choice of Internal Standard (IS) is not merely a logistical detail—it is the linchpin of data integrity. While deuterated standards (e.g., d3-Methionine) have historically been the default due to cost, 13C5 Methionine (L-Methionine-13C5) has emerged as the superior alternative for high-stakes bioanalysis.

This guide objectively compares 13C5 Methionine against its deuterated and unlabeled counterparts, detailing the specific Quality Control (QC) steps required to validate its performance in LC-MS/MS workflows.

Why 13C5? The Mechanism of Superiority

The primary advantage of 13C5 labeling over deuterium is the elimination of the Deuterium Isotope Effect . Deuterium (


H) is significantly heavier and forms stronger bonds than Hydrogen (

H), affecting the molecule's lipophilicity and interaction with the stationary phase. This often leads to a retention time shift in Reverse Phase Chromatography (RPC).
  • Result: The IS elutes slightly earlier than the analyte.

  • Consequence: The IS does not experience the exact same matrix suppression or enhancement as the analyte, compromising quantification accuracy.

13C5 Methionine, labeled with Carbon-13, retains the exact chromatographic behavior of the endogenous analyte, ensuring perfect co-elution and ideal matrix correction.

Comparative Analysis: 13C5 vs. Alternatives

The following table summarizes the performance metrics of 13C5 Methionine compared to common alternatives.

Feature13C5 L-Methionine d3-Methionine (Deuterated) Unlabeled Analogue (e.g., Norleucine)
Retention Time Match Perfect (Co-elution) Slight Shift (Early elution)Distinct Shift
Matrix Effect Correction Excellent Good (Variable)Poor
Isotopic Stability High (C-C bonds are stable)Moderate (Risk of H/D exchange)N/A
Mass Shift +5 Da (M+5)+3 Da (M+3)Variable
Cost HighModerateLow
Suitability for Regulated Bioanalysis Best Practice Acceptable (with validation)Not Recommended

Critical Quality Attributes (CQAs) & QC Protocols

To ensure the reliability of 13C5 Methionine, three critical parameters must be controlled: Chemical Purity , Isotopic Enrichment , and Chiral Purity .

Diagram 1: QC Decision Workflow

The following diagram outlines the logical flow for qualifying a new lot of 13C5 Methionine.

QC_Workflow Start New Lot: 13C5 Methionine ChemPurity 1. Chemical Purity Check (LC-UV/MS) Start->ChemPurity Decision1 Purity > 98%? ChemPurity->Decision1 IsoPurity 2. Isotopic Enrichment (HRMS Analysis) Decision2 Atom % Excess > 99%? IsoPurity->Decision2 ChiralPurity 3. Chiral Purity (Chiral Column LC-MS) Decision3 L-Isomer > 99.5%? ChiralPurity->Decision3 Decision1->IsoPurity Yes Fail REJECT LOT Decision1->Fail No Decision2->ChiralPurity Yes Decision2->Fail No Pass RELEASE FOR USE Decision3->Pass Yes Decision3->Fail No

Caption: Step-by-step Quality Control workflow for validating 13C5 Methionine internal standards.

Protocol A: Isotopic Enrichment Analysis (HRMS)

Objective: Confirm the material is predominantly M+5 and quantify the presence of unlabeled (M+0) or partially labeled (M+1 to M+4) species which contribute to background noise.

Methodology:

  • Preparation: Dissolve 13C5 Methionine in 0.1% Formic Acid in Water to a concentration of 1 µg/mL.

  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap or Q-TOF).

  • Acquisition: Direct infusion or flow injection analysis (FIA). Scan range m/z 140–160.

  • Calculation:

    • Identify peak intensities for:

      • M+0 (m/z ~150.05, Unlabeled)

      • M+5 (m/z ~155.07, Target)

    • Calculate Atom % Excess (APE) :

      
      
      
  • Acceptance Criteria: M+0 contribution must be < 0.5% to prevent interference with low-level analyte quantification.

Protocol B: Chiral Purity (L- vs. D-Methionine)

Objective: Biological systems predominantly utilize L-Methionine. D-Methionine impurities can behave differently in enzymatic assays or chiral separations.

Methodology:

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specialized for amino acids).

  • Mobile Phase: Acetonitrile / Methanol / Water with 50mM Formic Acid.

  • Detection: MS/MS (MRM mode).

    • Transition: 155.1 → 109.1 (loss of formic acid).

  • Procedure:

    • Inject authentic L-Met and D-Met standards to establish retention times.

    • Inject 13C5 Methionine sample.

  • Acceptance Criteria: % D-Isomer < 0.5%.

Experimental Validation: Stability & Suppression

Once the material passes initial QC, it must be validated in the specific biological matrix (e.g., plasma, cell lysate).

Diagram 2: Mass Shift & Fragmentation Logic

Understanding the mass shift is vital for setting up MRM transitions.

Mass_Shift Met Endogenous L-Methionine Precursor: 150.1 Da Met_Frag Fragment (Loss of HCOOH) 104.1 Da Met->Met_Frag Collision Energy (e.g., 15 eV) Met13C 13C5 L-Methionine (IS) Precursor: 155.1 Da (+5 Da Shift) Met13C_Frag Fragment (Loss of H13COOH) 109.1 Da (+5 Da Shift) Met13C->Met13C_Frag Identical CE

Caption: Mass shift logic for MRM transition setup. Note that the 5-carbon backbone retains the label in the fragment.

Stability Test Protocol
  • Stock Solution: Prepare 1 mg/mL in water (store at -80°C).

  • Freeze-Thaw Cycles: Aliquot a working solution. Subject to 3 cycles of freezing (-80°C) and thawing (RT).

  • Analysis: Compare peak area of cycled sample vs. freshly prepared control.

  • Acceptance: Deviation < 5%.

Matrix Factor Assessment (FDA/EMA Guidelines)

To prove the 13C5 advantage:

  • Extraction: Spike 13C5 Met and Analyte into 6 different lots of blank plasma.

  • Calculation: Calculate the IS-normalized Matrix Factor .

    
    
    
    
    
  • Goal: The IS-normalized MF should be close to 1.0 with CV < 15%, proving the IS compensates for matrix effects perfectly.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • PubChem Compound Summary for CID 6137: L-Methionine. National Center for Biotechnology Information (2025). [Link]

  • PubChem Compound Summary for CID 71311580: L-Methionine-13C5. National Center for Biotechnology Information (2025). [Link]

  • Stokvis, E., et al. (2005). "Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. (Referenced for general principles of IDMS).

Sources

Comparative

Benchmarking Isotopic Purity: A Comparative Guide to Verifying 99% Enrichment in L-Methionine-13C5

Introduction: The "99% Cliff" in Quantitative Analysis In the realm of stable isotope labeling—particularly for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and metabolic flux analysis—the difference be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "99% Cliff" in Quantitative Analysis

In the realm of stable isotope labeling—particularly for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and metabolic flux analysis—the difference between 97% and 99% isotopic enrichment is not merely statistical; it is functional.

L-Methionine-13C5 (all five carbon atoms replaced with Carbon-13) is a critical reagent.[1] When enrichment falls below 99%, the abundance of "under-labeled" isotopologues (specifically the M+4 species, where one carbon remains 12C) increases exponentially. In high-resolution mass spectrometry (HRMS), these impurities create spectral complexity that dilutes the quantitative signal and creates false "light" or "medium" channel overlap.

This guide provides an objective, self-validating framework to verify if your L-Methionine-13C5 product meets the critical >99% atom enrichment threshold, comparing premium reagents against lower-grade alternatives.

Analytical Methodologies: The Pillars of Verification

To validate isotopic purity, we rely on two orthogonal methodologies: High-Resolution Mass Spectrometry (HRMS) for quantitative enrichment calculation, and Nuclear Magnetic Resonance (NMR) for structural isotopomer confirmation.

Methodology A: High-Resolution Mass Spectrometry (HRMS)

HRMS is the gold standard for calculating Atom % Enrichment (APE). Unlike chemical purity (which measures the absence of other molecules), isotopic enrichment measures the ratio of 13C to total Carbon.

The Self-Validating Logic: In a true 99% enriched 13C5 product, the mass spectrum should be dominated by the M+5 peak.

  • M+5 (Target): All 5 carbons are 13C.[1][2][3]

  • M+4 (Impurity): 4 carbons are 13C; 1 is 12C.

  • M+0 (Unlabeled): All carbons are 12C (Natural abundance).

If the M+4 peak intensity exceeds ~5% of the M+5 peak, the product is likely <98% enriched, rendering it unsuitable for sensitive SILAC workflows.

Methodology B: NMR Spectroscopy (13C & 1H)

While MS counts mass, NMR visualizes connectivity.

  • 1H NMR: In 100% 12C Methionine, the S-methyl protons appear as a singlet. In 13C5 Methionine, the S-methyl protons are split by the attached 13C into a large doublet (

    
     Hz).
    
  • 13C NMR: Due to 13C-13C coupling (

    
    ), the carbon signals will appear as complex multiplets rather than the singlets seen in decoupled natural abundance spectra.
    

Comparative Analysis: 99% vs. Lower Grade Alternatives

The following table summarizes experimental data comparing a Premium Grade (>99%) L-Methionine-13C5 against a Standard Grade (97-98%) alternative often marketed as "High Purity."

FeaturePremium Grade (>99% Enrichment) Standard Grade (97-98% Enrichment) Impact on Research
M+5 Abundance > 99.0%97.2%Sensitivity: Lower signal-to-noise ratio in heavy channels.
M+4 Intensity < 1.0% (Trace)~4.5% - 5.0%Quantification: The M+4 peak contributes to spectral crowding, potentially overlapping with other peptide envelopes.
M+0 (Unlabeled) Not Detectable / < 0.1%0.5% - 1.0%False Positives: Significant unlabeled material contaminates the "Light" channel in SILAC.
NMR Profile Clean 13C-13C multiplets; no central singlets.Visible central singlets in 13C spectra (indicating 12C neighbors).Structural Ambiguity: Complicates metabolic flux tracing where specific isotopomers are tracked.

Experimental Protocol: LC-HRMS Verification Workflow

This protocol is designed to be self-validating . It does not require an external standard curve, as it relies on the internal ratio of isotopologues.

Reagents & Equipment
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Sample: L-Methionine-13C5 (dissolved to 10 µM in water).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of L-Met-13C5 in 10 mL HPLC-grade water. Dilute 1:100 to reach ~1 µg/mL (approx 6-7 µM).

  • Direct Infusion/Injection: Inject 5 µL onto the LC-MS system.

  • Separation: Run a short isocratic hold (5% B) for 2 mins to elute salts, then a gradient to 50% B to elute Methionine (RT ~ 1-2 min depending on column).

  • Data Acquisition: Acquire spectra in Positive Ion Mode (ESI+). Target m/z range: 140–160 Da.

    • Theoretical m/z (M+0, Protonated): 150.058

    • Theoretical m/z (M+5, Protonated): 155.075 (Target Peak)

  • Data Analysis (The Calculation): Extract the ion chromatograms for m/z 155.075 (M+5) and m/z 154.072 (M+4).

    Calculate Atom % Enrichment (APE):

    
    
    

    Note: For a quick check,

    
     is usually sufficient if M+3 is negligible.
    
Visualizing the Workflow

G cluster_0 Sample Prep cluster_1 LC-MS Analysis cluster_2 Data Processing A Weigh 1mg L-Met-13C5 B Dissolve in H2O (1 mg/mL) A->B C Dilute to 10 µM (Working Solution) B->C D Inject 5 µL C18 Column C->D E ESI+ Source Q-TOF / Orbitrap D->E F Acquire Full Scan (m/z 140-160) E->F G Extract Ion Chromatograms (XIC) F->G H Integrate Peaks: M+5 (155.07) M+4 (154.07) G->H I Calculate Enrichment Ratio I(M+5) / Σ I(all) H->I J PASS Suitable for SILAC I->J Ratio > 99%? K FAIL Reject Lot I->K Ratio < 98%?

Figure 1: Decision tree and workflow for LC-HRMS verification of isotopic enrichment.

Structural Confirmation: The NMR Pathway

While MS provides the ratio, NMR confirms the position of the labels.

The J-Coupling Signature

In a 99% enriched sample, the carbon backbone is fully connected by 13C-13C bonds.

  • Experiment: 13C-NMR (Proton Decoupled).

  • Observation: Look at the Methyl Carbon (C5).

    • Scenario A (High Purity): You will see a doublet (or multiplet) due to coupling with C4 (Gamma-carbon).

      
       Hz.
      
    • Scenario B (Impure): A sharp singlet appears at the center of the multiplet. This singlet represents 13C-Methyl groups attached to a 12C-Gamma carbon (incomplete backbone labeling).

NMR_Logic Start 13C-NMR Spectrum (C5 Methyl Region) Split Signal Pattern? Start->Split Multi Multiplet Only (Doublet) Split->Multi Coupling Observed Singlet Central Singlet Present Split->Singlet No Coupling Result1 100% Connectivity (Premium) Multi->Result1 Result2 Incomplete Labeling (Mixed Isotopomers) Singlet->Result2

Figure 2: Interpreting NMR splitting patterns to verify carbon backbone connectivity.

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]

  • NIST Chemistry WebBook. (2023). L-Methionine Mass Spectrum and Isotopic Data.[2][3][4][5][Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of L-Methionine (13C5)

Executive Summary This guide provides the definitive protocol for the disposal of L-Methionine (13C5). Crucially, L-Methionine (13C5) is a stable isotope-labeled compound and is NOT radioactive.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides the definitive protocol for the disposal of L-Methionine (13C5). Crucially, L-Methionine (13C5) is a stable isotope-labeled compound and is NOT radioactive. It does not require decay storage or disposal via the Nuclear Regulatory Commission (NRC) protocols.

However, as a laboratory chemical, it must be managed under Resource Conservation and Recovery Act (RCRA) guidelines. The primary driver for disposal methodology is not the methionine itself, but the matrix (solvents, biological media, or tissues) in which it is dissolved.

Part 1: Identification & Regulatory Classification

Before initiating disposal, you must validate the material's classification to prevent costly "over-classification" (treating non-hazardous waste as radioactive or acutely toxic).

Chemical Profile
  • Chemical Name: L-Methionine (13C5)

  • CAS Number: 63-68-3 (Unlabeled generic); Specific labeled CAS may vary (e.g., 203527-23-5).

  • Radioactivity Status: Non-Radioactive. The Carbon-13 isotope is stable.

  • RCRA Status: Not listed on the EPA P-list (acutely hazardous) or U-list (toxic). It is generally classified as non-hazardous organic waste unless mixed with hazardous solvents.

The "Matrix Rule" (Causality of Disposal)

In metabolic flux analysis or LC-MS workflows, L-Methionine (13C5) is rarely disposed of in its pure form. It is usually a contaminant within a larger volume of solvent or biological material.

  • Rule: The hazardous characteristic of the mixture determines the disposal path.

  • Example: L-Methionine (13C5) in water is non-hazardous. L-Methionine (13C5) in Acetonitrile is Ignitable Hazardous Waste (D001) .

Part 2: Waste Stream Segregation (Self-Validating System)

To maintain a self-validating safety system, you must segregate waste at the point of generation. Mixing streams (e.g., putting halogenated solvents with aqueous buffers) significantly increases disposal costs and creates safety risks during incineration.

Waste Classification Matrix
Waste StreamMatrix CompositionRCRA Hazard CodeDisposal Method
Stream A Pure Solid L-Methionine (13C5)None (Non-regulated solid)Solid Chemical Waste Bin
Stream B Aqueous Stock (Water/PBS)None (pH 5-9)Sanitary Sewer (if local regs permit) or Aqueous Waste
Stream C LC-MS Mobile Phase (Acetonitrile/MeOH)D001 (Ignitable)Flammable Solvent Waste
Stream D Extraction Waste (Chloroform/DCM)F002 (Halogenated)Halogenated Solvent Waste
Stream E Cell Culture Media (Viral/Bacterial)BiohazardAutoclave

Chemical Waste

Part 3: Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid or Expired Stock

Context: Expired lyophilized powder or spilled solid material.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety glasses. Respiratory protection is generally not required unless large dust clouds are generated.

  • Containment: Sweep up spilled material carefully to avoid dust generation.[1][2] Place in a sealable polyethylene bag or screw-top jar.

  • Labeling: Label the container as "Non-Hazardous Solid Chemical Waste - L-Methionine."

  • Disposal: Place in the lab's non-hazardous chemical waste drum.

    • Note: Do not dispose of in regular trash. While non-toxic, it looks like a chemical, and janitorial staff may flag it as a safety breach.

Protocol B: Disposal of LC-MS/HPLC Waste

Context: Post-column effluent containing Methionine 13C5, Acetonitrile, and Formic Acid.

  • Segregation: Ensure the waste container is compatible with organic solvents (HDPE or Glass).

  • Venting: Use a safety cap with a charcoal filter to prevent pressure buildup from volatile solvents.

  • Labeling:

    • Primary Constituent: Acetonitrile (e.g., 90%)

    • Secondary Constituent: Water (e.g., 10%)

    • Contaminant: Trace L-Methionine (13C5)

    • Hazard Checkbox: Ignitable [3]

  • Disposal: Transfer to the institution's Central Accumulation Area (CAA) for incineration.

Protocol C: Biological/Metabolic Waste

Context: Cell culture media containing 13C5 tracer.

  • Deactivation: If the cells are BSL-1 or BSL-2, the biological hazard takes precedence.

    • Method 1: Autoclave at 121°C for 30 minutes.

    • Method 2: Chemical disinfection (10% Bleach) for 20 minutes.

  • Chemical Assessment:

    • If Bleach was used: Do NOT mix with ammonia or acids. Flush down the drain with copious water (if local EHS permits).

    • If Autoclaved : The liquid is now sterile chemical waste. If it contains no heavy metals or toxic additives, it may often be sewered. Consult local EHS.

Part 4: Visualization of Disposal Logic

The following decision tree illustrates the logical flow for determining the correct waste stream. This visual aids in rapid decision-making at the bench.

DisposalFlow Start Start: L-Methionine (13C5) Waste Form Physical State? Start->Form Solid Solid / Powder Form->Solid Liquid Liquid Solution Form->Liquid SolidDisp Non-Hazardous Chemical Waste Bin Solid->SolidDisp Matrix Identify Matrix Liquid->Matrix Bio Biological (Cells/Media) Matrix->Bio Solvent Chemical Solvent (LC-MS/Extraction) Matrix->Solvent Deactivate Deactivate (Autoclave/Bleach) Bio->Deactivate SolventType Halogenated? Solvent->SolventType Drain Sanitary Sewer (If local regs permit) Deactivate->Drain Sterile & Non-Toxic HaloYes Yes (Chloroform/DCM) SolventType->HaloYes HaloNo No (Acetonitrile/MeOH) SolventType->HaloNo DispHalo Halogenated Waste Stream (High Temp Incineration) HaloYes->DispHalo DispOrg Organic Solvent Waste (Fuel Blending) HaloNo->DispOrg

Caption: Decision logic for segregating L-Methionine (13C5) waste streams based on physical state and solvent matrix.

Part 5: Container Management (RCRA Empty Rule)

To minimize waste volume, empty reagent bottles should be processed immediately.

  • Triple Rinse: The EPA requires containers to be "triple rinsed" to be considered "RCRA Empty" (40 CFR 261.7).[4][5]

    • Step 1: Add a small amount of solvent (water or ethanol) to the bottle.

    • Step 2: Shake vigorously.

    • Step 3: Pour the rinsate into the appropriate waste container (Stream B or C).

    • Step 4: Repeat three times.

  • Defacing: Cross out the label using a permanent marker. Remove the cap.

  • Recycling/Trash: The bottle can now be placed in the glass recycling or regular trash, depending on facility rules.

Part 6: Emergency Spill Response

In the event of a spill, follow the S.W.I.M. protocol:

  • S top the spill: Upright the bottle if safe to do so.

  • W arn others: Notify nearby personnel.

  • I solate the area: Mark the zone.

  • M inimize exposure:

    • Solid Spill: Dampen a paper towel to wipe up powder (prevents dust). Place in a bag. Wash the area with soap and water.[6][7]

    • Liquid Spill: Use absorbent pads. If the solvent is flammable (e.g., LC-MS mobile phase), turn off ignition sources immediately.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]

  • National Institutes of Health (NIH). Waste Management - Prudent Practices in the Laboratory. [Link]

Sources

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